15-azido-pentadecanoic acid
Description
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Structure
3D Structure
Propriétés
IUPAC Name |
15-azidopentadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c16-18-17-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(19)20/h1-14H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGQAGHMXCCROO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCN=[N+]=[N-])CCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 15-Azido-Pentadecanoic Acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-azido-pentadecanoic acid is a chemically modified analog of palmitic acid, a common 16-carbon saturated fatty acid. The introduction of a terminal azide (B81097) group provides a bioorthogonal handle, allowing for the specific detection and analysis of molecules that have incorporated this fatty acid. This property has made this compound an invaluable tool in the field of chemical biology, particularly for the study of protein S-palmitoylation, a reversible post-translational lipid modification.
This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use in metabolic labeling and click chemistry, and its application in elucidating the role of S-palmitoylation in cellular signaling pathways.
Core Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below. This data is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₉N₃O₂ | --INVALID-LINK-- |
| Molecular Weight | 283.41 g/mol | --INVALID-LINK-- |
| Exact Mass | 283.22597718 Da | --INVALID-LINK-- |
| Appearance | Solid | |
| Solubility | Soluble in DMSO (100 mg/mL) | --INVALID-LINK-- |
| Storage Conditions | Store at -20°C to -80°C, protect from light | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK-- |
| Rotatable Bond Count | 15 | --INVALID-LINK-- |
| Topological Polar Surface Area | 51.7 Ų | --INVALID-LINK-- |
| XLogP3-AA | 6.6 | --INVALID-LINK-- |
Experimental Protocols
This compound is primarily utilized in a two-step process involving metabolic labeling followed by a click chemistry reaction for detection or enrichment of S-palmitoylated proteins.
Metabolic Labeling of Cultured Cells
This protocol describes the incorporation of this compound into cellular proteins.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Cell culture medium appropriate for the cell line
-
Cultured cells (e.g., HeLa, Jurkat)
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 10-100 mM.
-
Complex with BSA: Prepare a solution of fatty acid-free BSA in PBS. Add the this compound stock solution to the BSA solution to achieve a final concentration that can be easily diluted into the cell culture medium. The molar ratio of fatty acid to BSA is typically between 2:1 and 5:1.
-
Cell Culture Incubation: Add the this compound-BSA complex to the cell culture medium to a final concentration of 50-100 µM.[1]
-
Incubation Time: Incubate the cells for a period of 3 to 16 hours to allow for metabolic incorporation of the fatty acid analog.[1] The optimal incubation time may vary depending on the cell type and the specific protein of interest.
-
Cell Harvesting: After incubation, wash the cells with cold PBS to remove excess labeling reagent. The cells can then be lysed for downstream analysis.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry
This protocol outlines the reaction to conjugate a reporter molecule (e.g., biotin-alkyne or a fluorescent alkyne) to the azide-labeled proteins in a cell lysate.
Materials:
-
Cell lysate containing azide-labeled proteins
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other Cu(I)-stabilizing ligand
-
Copper(II) sulfate (B86663) (CuSO₄) solution
-
Sodium ascorbate (B8700270) solution (freshly prepared)
-
Alkyne-tagged reporter molecule (e.g., biotin-alkyne, fluorescent alkyne)
Click Reaction Mix (Example concentrations):
-
TCEP: 1 mM
-
TBTA: 100 µM
-
CuSO₄: 1 mM
-
Alkyne-reporter: 100 µM
Procedure:
-
Prepare the cell lysate: Lyse the metabolically labeled cells in a suitable lysis buffer containing protease inhibitors.
-
Initiate the click reaction: In a microcentrifuge tube, combine the cell lysate with the click reaction mix components. Add the components in the following order: lysate, TCEP, TBTA, alkyne-reporter, and CuSO₄.
-
Catalyze the reaction: Add freshly prepared sodium ascorbate to a final concentration of 1 mM to reduce Cu(II) to the catalytic Cu(I) species and initiate the cycloaddition.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle rotation.
-
Downstream Processing: The "clicked" proteins are now ready for downstream analysis. For biotin-tagged proteins, this typically involves enrichment using streptavidin-coated beads followed by mass spectrometry or Western blotting. For fluorescently tagged proteins, analysis can be performed by in-gel fluorescence scanning or fluorescence microscopy.
Visualization of Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the role of S-palmitoylation in cellular signaling.
Protein S-palmitoylation is a dynamic and reversible post-translational modification that plays a crucial role in regulating the subcellular localization and function of a wide array of proteins, thereby impacting numerous signaling pathways.
Applications in Research and Drug Development
The use of this compound has significantly advanced our understanding of the "palmitoylome," the complete set of S-palmitoylated proteins in a cell.
-
Identification of Novel Palmitoylated Proteins: Global proteomic studies using this metabolic labeling approach have identified hundreds of previously unknown S-palmitoylated proteins, implicating this modification in a wide range of cellular processes.[1]
-
Elucidation of Signaling Pathways: By identifying the palmitoylated proteins within specific signaling cascades, researchers can dissect the mechanisms by which this modification regulates signal transduction. For instance, palmitoylation is known to be critical for the proper localization and function of proteins in pathways such as Toll-like receptor (TLR) signaling and Hedgehog signaling.
-
Drug Discovery and Target Validation: Many enzymes that mediate protein palmitoylation (palmitoyl acyltransferases or PATs) and depalmitoylation (acyl-protein thioesterases or APTs) are being investigated as potential drug targets. This compound can be used in screening assays to identify inhibitors of these enzymes and to validate their engagement with cellular targets.
-
Understanding Disease Mechanisms: Dysregulation of protein S-palmitoylation has been linked to various diseases, including cancer, neurodegenerative disorders, and infectious diseases.[2][3] Metabolic labeling with this compound provides a powerful tool to study the changes in protein palmitoylation that occur in these disease states, potentially revealing new biomarkers and therapeutic strategies.
Conclusion
This compound is a versatile and powerful chemical probe for the study of protein S-palmitoylation. Its ability to be metabolically incorporated into proteins and subsequently detected via click chemistry has revolutionized our capacity to investigate this critical post-translational modification. The methodologies and applications outlined in this guide provide a foundation for researchers, scientists, and drug development professionals to leverage this tool in their exploration of cellular signaling, disease pathogenesis, and the discovery of novel therapeutics.
References
An In-Depth Technical Guide to 15-Azido-Pentadecanoic Acid: Mechanism of Action and Applications
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction: 15-azido-pentadecanoic acid (15-APA) is a synthetic, azide-modified fatty acid analog of the 15-carbon saturated fatty acid, pentadecanoic acid. It serves as a powerful chemical reporter for the investigation of protein fatty acylation, a crucial post-translational modification involved in a myriad of cellular processes. This guide provides a comprehensive overview of the mechanism of action of 15-APA, detailed experimental workflows, and its applications in proteomics and drug discovery. By leveraging the principles of bioorthogonal chemistry, 15-APA allows for the sensitive and specific labeling, identification, and visualization of fatty-acylated proteins.
Core Mechanism of Action: A Two-Step Process
The utility of this compound as a molecular probe lies in a two-step mechanism: metabolic incorporation followed by bioorthogonal ligation.[1][2]
-
Metabolic Incorporation: 15-APA is introduced to cells in culture, where it is taken up and processed by the cell's endogenous metabolic machinery.[3] It is activated to its coenzyme A (CoA) thioester, 15-azido-pentadecanoyl-CoA, by cellular long-chain acyl-CoA synthetases. This activated form is then recognized as a substrate by protein acyltransferases, such as N-myristoyltransferases (NMTs) and palmitoyl (B13399708) acyltransferases (PATs), which catalyze its covalent attachment to target proteins.[1][3][4]
-
Bioorthogonal Ligation (Click Chemistry): The azide (B81097) group of the incorporated 15-APA serves as a bioorthogonal handle. It remains chemically inert within the cellular environment but can be specifically and efficiently reacted with a complementary alkyne- or cyclooctyne-containing reporter molecule in a process known as "click chemistry."[1][5] This reaction can be either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[1] The reporter molecule can be a fluorophore for imaging or a biotin (B1667282) tag for enrichment and subsequent proteomic analysis.[2][3]
Signaling Pathways and Experimental Workflows
The primary "signaling pathway" involving 15-APA is its journey from a free fatty acid to a covalent modification on a protein. The following diagrams illustrate this metabolic pathway and the subsequent experimental workflows for identifying and visualizing the labeled proteins.
Caption: Metabolic pathway of this compound incorporation.
Caption: General experimental workflow for proteomic studies using 15-APA.
Quantitative Data
| Parameter | Typical Range | Cell Type Examples | Reference(s) |
| Labeling Concentration | 10 - 100 µM | HeLa, Jurkat, COS-7, HEK293T | [4] |
| Incubation Time | 4 - 24 hours | HeLa, Jurkat, COS-7, HEK293T | [4] |
| BSA Conjugation | Recommended for enhanced cellular uptake | Most mammalian cell lines | [4] |
Experimental Protocols
The following are generalized protocols for metabolic labeling with 15-APA and subsequent detection. Optimization for specific cell lines and experimental goals is recommended.
Protocol 1: Metabolic Labeling of Cultured Cells
-
Preparation of 15-APA Stock Solution: Dissolve this compound in DMSO to a stock concentration of 50-100 mM. Store at -20°C.
-
Cell Culture: Plate cells to achieve 70-80% confluency at the time of labeling.
-
Labeling: Dilute the 15-APA stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 25-50 µM). For improved solubility and uptake, conjugation to fatty acid-free bovine serum albumin (BSA) is recommended.[4]
-
Incubation: Replace the existing cell culture medium with the 15-APA-containing medium and incubate for the desired time (e.g., 16-24 hours) under standard cell culture conditions.
-
Cell Harvest: After incubation, wash the cells twice with cold phosphate-buffered saline (PBS) to remove unincorporated 15-APA. Harvest the cells by scraping or trypsinization. The cell pellet can be stored at -80°C or used immediately for downstream applications.
Protocol 2: Click Chemistry Reaction for In-Gel Fluorescence Detection
This protocol is adapted for the detection of 15-APA labeled proteins using a fluorescent alkyne reporter.
-
Cell Lysis: Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Click Reaction Cocktail Preparation: Prepare a fresh click chemistry reaction cocktail. For a typical reaction, this may include:
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Alkyne-fluorophore reporter
-
-
Click Reaction: Add the click reaction cocktail to the protein lysate. Incubate at room temperature for 1-2 hours, protected from light.
-
Sample Preparation for SDS-PAGE: Precipitate the protein to remove excess reagents. Resuspend the protein pellet in SDS-PAGE sample buffer.
-
In-Gel Fluorescence Scanning: Separate the proteins by SDS-PAGE. Visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
Protocol 3: Click Chemistry for Biotinylation and Enrichment for Mass Spectrometry
-
Cell Lysis and Protein Quantification: Follow steps 1 and 2 from Protocol 2.
-
Biotinylation Reaction: Perform the click chemistry reaction as described in Protocol 2, but substitute the alkyne-fluorophore with an alkyne-biotin reporter.
-
Enrichment of Biotinylated Proteins:
-
Incubate the reaction mixture with streptavidin-conjugated beads to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Digestion:
-
Elute the captured proteins from the beads.
-
Digest the eluted proteins into peptides using a protease such as trypsin.
-
-
Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the 15-APA-acylated proteins.
Applications in Research and Drug Development
-
Identification of Novel Acylated Proteins: 15-APA enables the discovery of previously unknown protein substrates of N-myristoylation and S-palmitoylation.
-
Studying the Dynamics of Protein Acylation: The metabolic labeling approach allows for the investigation of the turnover and regulation of protein acylation in response to various stimuli.
-
Validation of Drug Targets: By identifying the protein targets of specific acyltransferases, 15-APA can aid in the validation of these enzymes as potential drug targets.
-
High-Throughput Screening: The fluorescence-based detection methods are amenable to high-throughput screening for inhibitors of protein acylation.
Conclusion
This compound is a versatile and powerful tool for the study of protein fatty acylation. Its mechanism of action, based on metabolic incorporation and bioorthogonal click chemistry, provides a robust platform for the identification, visualization, and quantification of acylated proteins. The experimental workflows outlined in this guide offer a framework for researchers to employ 15-APA in their studies, contributing to a deeper understanding of the critical roles of protein lipidation in health and disease. As our understanding of the "acylome" expands, the application of chemical reporters like 15-APA will undoubtedly continue to be instrumental in advancing the fields of cell biology, proteomics, and drug discovery.
References
- 1. Heteroatom-substituted fatty acid analogs as substrates for N-myristoyltransferase: an approach for studying both the enzymology and function of protein acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Invitrogen™ Click-IT™ Palmitic Acid, Azide (15-Azidopentadecanoic Acid) | Fisher Scientific [fishersci.ca]
- 3. Palmitoyl acyltransferase assays and inhibitors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Technical Guide to Metabolic Labeling with Azide Probes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of metabolic labeling with azide (B81097) probes, a powerful two-step technique for the visualization and analysis of biomolecules in living systems. By harnessing the cell's own metabolic pathways, researchers can incorporate azide-functionalized precursors into proteins, glycans, lipids, and nucleic acids. The azide group, a small and bioorthogonal chemical reporter, serves as a handle for subsequent covalent ligation to probes for imaging, enrichment, and proteomic analysis.[1][2][3][4] This guide details the core principles, provides a survey of common azide probes, presents detailed experimental protocols, and discusses applications of this versatile technology.
Core Principles
Metabolic labeling with azide probes is a two-stage process that couples cellular metabolism with bioorthogonal chemistry.[1]
-
Metabolic Incorporation: A precursor molecule containing an azide group is introduced to cells or an organism.[2][3] The cellular metabolic machinery recognizes the precursor and incorporates it into a specific class of biomolecules (e.g., an azido-amino acid into proteins or an azido-sugar into glycans).[2][5] The small size of the azide group generally ensures minimal disruption of natural metabolic processes.[1]
-
Bioorthogonal Ligation ("Click Chemistry"): The incorporated azide is then covalently linked to a reporter molecule (e.g., a fluorophore or biotin) that contains a complementary reactive group. This reaction, termed "click chemistry," is highly specific and occurs rapidly under physiological conditions without interfering with native biological processes.[5][6]
The two primary forms of click chemistry used for this purpose are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction joins an azide with a terminal alkyne to form a stable triazole ring, accelerated by a copper(I) catalyst.[7] It is known for its fast reaction kinetics. However, the potential for copper cytotoxicity can be a concern for live-cell imaging.[7][8]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne, which reacts readily with an azide to release ring strain.[1][7] The superior biocompatibility of SPAAC makes it the preferred method for most in vivo and live-cell labeling applications.[7]
Common Azide Probes for Metabolic Labeling
A variety of azide-functionalized metabolic precursors are available for targeting different classes of biomolecules. The choice of probe depends on the specific biological question and the target biomolecule.
| Biomolecule Class | Azide Probe | Precursor For | Typical Concentration | Incubation Time |
| Proteins | L-Azidohomoalanine (AHA) | Methionine | 25-100 µM | 1-24 hours |
| Azido-puromycin | Puromycin | 1-10 µM | 15-60 minutes | |
| Glycans | Ac₄ManNAz (Tetraacetylated N-azidoacetyl-D-mannosamine) | Sialic Acid | 10-100 µM | 1-3 days |
| Ac₄GalNAz (Tetraacetylated N-azidoacetyl-D-galactosamine) | N-acetylgalactosamine | 25-50 µM | 48-72 hours | |
| Ac₄GlcNAz (Tetraacetylated N-azidoacetyl-D-glucosamine) | N-acetylglucosamine | 25-100 µM | 48-72 hours | |
| Lipids | Azido-fatty acids (e.g., Azido-palmitate) | Fatty Acids | 10-50 µM | 4-24 hours |
| Nucleic Acids | 5-Azido-2'-deoxyuridine (5AdU) | Thymidine (DNA) | 1-10 µM | 1-24 hours |
| 2'-Azido-2'-deoxyguanosine (AzG) | Guanosine (RNA) | 10-100 µM | 1-4 hours |
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for metabolic labeling and the incorporation of an azide probe into a representative biomolecule.
Caption: General experimental workflow for metabolic labeling with azide probes.
Caption: Incorporation of L-azidohomoalanine (AHA) into nascent proteins.
Detailed Experimental Protocols
The following are generalized protocols for the metabolic labeling of different classes of biomolecules. Note: Optimal conditions, including probe concentration and incubation time, should be empirically determined for each cell type and experimental setup.
Labeling of Nascent Proteins with L-Azidohomoalanine (AHA)
This protocol is adapted for labeling newly synthesized proteins in mammalian cells.[5]
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-azidohomoalanine (AHA)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA)
-
Protease inhibitors
Procedure:
-
Cell Culture: Culture cells to 70-80% confluency.
-
Methionine Depletion: To deplete intracellular methionine, aspirate the growth medium, wash cells once with warm PBS, and incubate in methionine-free medium supplemented with dFBS for 30-60 minutes.[5]
-
AHA Labeling: Prepare the AHA labeling medium by supplementing methionine-free medium with the desired concentration of AHA (typically 25-100 µM). Remove the starvation medium and add the AHA labeling medium.
-
Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) under normal growth conditions.
-
Cell Lysis: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS. Lyse the cells with an appropriate lysis buffer containing protease inhibitors.[5]
-
Downstream Processing: The cell lysate containing AHA-labeled proteins is now ready for click chemistry and subsequent analysis.
Labeling of Glycans with Azido (B1232118) Sugars (e.g., Ac₄ManNAz)
This protocol describes the labeling of sialic acid-containing glycans using Ac₄ManNAz.[1]
Materials:
-
Mammalian cells of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes for microscopy).
-
Prepare Ac₄ManNAz Stock Solution: Dissolve Ac₄ManNAz in DMSO to prepare a stock solution (e.g., 10 mM).
-
Metabolic Labeling: Add the Ac₄ManNAz stock solution to the complete cell culture medium to achieve the desired final concentration (typically 25-50 µM).
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days.[1]
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove unincorporated Ac₄ManNAz.[1]
-
Downstream Processing: The cells with azide-labeled glycans are now ready for click chemistry.
Click Chemistry Reaction (SPAAC for Live or Fixed Cells)
This protocol describes the ligation of a fluorescent probe to azide-labeled biomolecules using a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[1]
Materials:
-
Azide-labeled cells
-
PBS
-
DBCO-functionalized fluorescent probe (e.g., DBCO-Cy5)
-
For fixed cells: 4% paraformaldehyde in PBS, 0.1% Triton X-100 in PBS (optional)
Procedure for Live-Cell Imaging:
-
Prepare Staining Solution: Dilute the DBCO-fluorophore in complete culture medium or PBS to the desired final concentration (typically 1-20 µM).
-
SPAAC Reaction: Add the staining solution to the washed, azide-labeled cells.
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells two to three times with PBS.
-
Imaging: Image the cells immediately using a fluorescence microscope.
Procedure for Fixed-Cell Imaging:
-
Fixation: Fix the azide-labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[1]
-
Washing: Wash the cells twice with PBS.
-
Permeabilization (Optional): To image intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[1] Wash twice with PBS.
-
SPAAC Reaction: Prepare the staining solution in PBS and add it to the fixed cells. Incubate for 1 hour at room temperature, protected from light.[1]
-
Washing: Wash the cells three times with PBS.[1]
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI. Wash twice with PBS.
-
Imaging: Mount the coverslips and image using a fluorescence microscope.
Applications in Research and Drug Development
Metabolic labeling with azide probes has a wide range of applications:
-
Visualization of Biomolecules: Enables high-resolution imaging of the synthesis, localization, and trafficking of proteins, glycans, and other biomolecules in their native cellular context.[1]
-
Proteomic Analysis: Azide-labeled biomolecules can be enriched using biotin-alkyne probes and streptavidin affinity purification, followed by identification and quantification by mass spectrometry.[2][3] This is particularly useful for identifying newly synthesized proteins or specific classes of glycoproteins.
-
Monitoring Protein Synthesis and Degradation: Pulse-chase experiments with AHA can be used to quantify the rates of protein synthesis and degradation, providing insights into cellular homeostasis and the effects of drug candidates on these processes.[9]
-
Drug Target Identification: Azide-functionalized versions of drugs or small molecules can be used to identify their cellular targets.
-
High-Throughput Analysis: The compatibility of this technique with flow cytometry allows for the quantitative analysis of labeled biomolecules on a single-cell level.[1]
Troubleshooting and Considerations
-
Probe Toxicity: While the azide group itself is generally well-tolerated, the carrier molecule or high concentrations of the probe can sometimes be toxic.[10] It is essential to perform dose-response experiments to determine the optimal, non-toxic concentration for each cell line.
-
Labeling Efficiency: The efficiency of metabolic incorporation can vary between cell types and with the specific probe used. Optimization of probe concentration and incubation time is crucial.
-
Background Labeling: In some cases, non-specific binding of the alkyne probe can occur. This is more common with the highly reactive strained alkynes used in SPAAC, which can sometimes react with cysteine residues.[8] Proper washing steps and the use of appropriate blocking agents can help to minimize background.
-
Choice between CuAAC and SPAAC: For live-cell and in vivo imaging, the copper-free SPAAC reaction is strongly recommended to avoid copper-induced cytotoxicity.[7] For in vitro applications with cell lysates, the faster kinetics of CuAAC may be advantageous.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation | Semantic Scholar [semanticscholar.org]
- 4. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nonradioactive quantification of autophagic protein degradation with L-azidohomoalanine labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Unveiling Protein Palmitoylation: A Technical Guide to 15-Azido-Pentadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 15-azido-pentadecanoic acid, a pivotal tool for the investigation of protein palmitoylation, a reversible lipid modification crucial to cellular signaling and disease. This document details the molecule's properties, experimental protocols for its use, and its application in elucidating key signaling pathways.
Core Properties of this compound
This compound is a synthetic fatty acid analog that contains a terminal azide (B81097) group. This bioorthogonal handle allows for its detection and visualization after it has been metabolically incorporated into proteins, serving as a surrogate for palmitic acid.
| Property | Value | Source |
| Molecular Formula | C15H29N3O2 | [1] |
| Molecular Weight | 283.41 g/mol | [1] |
Experimental Protocols: A Step-by-Step Approach to Studying Protein Palmitoylation
The use of this compound in research primarily involves a two-step process: metabolic labeling of cells followed by a click chemistry reaction to attach a reporter molecule to the azide group.
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the incorporation of this compound into cellular proteins.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Grow cells to the desired confluency in their standard culture medium.
-
Labeling Medium Preparation: Prepare the cell culture medium supplemented with this compound. A final concentration of 25-50 µM is a common starting point.[2]
-
Incubation: Replace the standard culture medium with the labeling medium and incubate the cells for a period ranging from 4 to 24 hours to allow for metabolic incorporation.[3] The optimal time should be determined empirically for each cell line and experimental goal.
-
Cell Harvesting: After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS to remove any unincorporated fatty acid. The cells are now ready for lysis and subsequent click chemistry reaction.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry
This protocol details the "clicking" of a reporter molecule (e.g., a fluorophore or biotin) to the azide-labeled proteins in a cell lysate.
Materials:
-
Cell lysate containing azide-labeled proteins
-
Alkyne-functionalized reporter molecule (e.g., alkyne-biotin or a fluorescent alkyne dye)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO₄) solution
-
Freshly prepared Sodium Ascorbate (B8700270) solution
Procedure:
-
Prepare Click Chemistry Reaction Mixture: In a microcentrifuge tube, combine the following reagents in order, vortexing gently after each addition:
-
Protein lysate
-
Alkyne-reporter molecule (final concentration typically 10-100 µM)
-
TCEP (final concentration 1 mM)
-
TBTA (final concentration 100 µM)
-
CuSO₄ (final concentration 1 mM)
-
-
Initiate the Reaction: Add freshly prepared sodium ascorbate to a final concentration of 1 mM to initiate the click reaction.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.
-
Sample Preparation for Analysis: Following the incubation, the proteins are now tagged with the reporter molecule and can be prepared for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry-based proteomic identification.[4][5][6][7][8]
Visualizing Experimental Workflow and Signaling Pathways
Diagrams generated using Graphviz provide a clear visual representation of the experimental process and the biological context.
Protein palmitoylation plays a critical role in various signaling pathways by regulating protein trafficking, localization, and interaction with other proteins. The Wnt signaling pathway, essential for embryonic development and tissue homeostasis, is one such pathway where palmitoylation is crucial.
Studies have shown that Wnt proteins are post-translationally modified by the attachment of palmitate, and this modification is necessary for their secretion and subsequent signaling activity. For instance, Wnt-5a is palmitoylated at Cys104, a modification essential for its ability to activate downstream signaling pathways.[9] The use of this compound allows for the specific labeling and study of such lipidated signaling proteins.[10]
Conclusion
This compound is an indispensable tool for the modern cell biologist and drug discovery scientist. Its application in metabolic labeling and click chemistry has opened new avenues for understanding the complex role of protein palmitoylation in health and disease. The detailed protocols and conceptual diagrams provided in this guide serve as a comprehensive resource for researchers aiming to explore this critical post-translational modification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic Analysis of S-Acylated Proteins in Human B Cells Reveals Palmitoylation of the Immune Regulators CD20 and CD23 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomic analysis of protein palmitoylation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomic identification of palmitoylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteomic analysis of fatty-acylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Post-translational palmitoylation and glycosylation of Wnt-5a are necessary for its signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Probes to Directly Profile Palmitoleoylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 15-Azido-Pentadecanoic Acid: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Azido-pentadecanoic acid is a vital chemical tool in the field of chemical biology and drug development. As a functionalized fatty acid analog, it serves as a metabolic probe for studying lipid metabolism and post-translational modifications, specifically protein palmitoylation. Its terminal azide (B81097) group allows for bioorthogonal ligation to reporter molecules via "click chemistry," enabling the visualization, identification, and quantification of modified proteins and lipids. This guide provides a comprehensive overview of the solubility and stability of this compound, along with essential experimental protocols for its application.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₉N₃O₂ | [1] |
| Molecular Weight | 283.41 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [2] |
| CAS Number | 118162-46-2 | [1][2][3] |
Solubility
The solubility of this compound is a critical factor for its effective use in various experimental settings. Due to its long alkyl chain, its solubility is generally limited in aqueous solutions but favorable in organic solvents.
| Solvent | Solubility | Notes | Source |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (352.85 mM) | Ultrasonic assistance may be required for complete dissolution. It is recommended to use freshly opened, anhydrous DMSO as the compound is sensitive to moisture. | [2][3] |
| Ethanol | Data not available | Based on the properties of similar long-chain fatty acids, it is expected to be soluble. | |
| Methanol | Data not available | Based on the properties of similar long-chain fatty acids, it is expected to be soluble. | |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | To prepare aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute with the aqueous buffer. |
Stability and Storage
Proper storage and handling are crucial to maintain the integrity and reactivity of this compound.
Solid Form: When stored as a solid, this compound should be kept at 4°C and protected from light.[2][3]
In Solution: Stock solutions of this compound in DMSO can be stored for extended periods under the following conditions:
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
General Stability Considerations: As a long-chain alkyl azide, this compound is considered relatively stable. However, like all azides, it should be handled with care. Avoid contact with strong acids, which can lead to the formation of volatile and explosive hydrazoic acid. Also, avoid contact with strong reducing agents that can reduce the azide group.
Experimental Protocols
This compound is primarily utilized as a metabolic label to study protein palmitoylation. The following is a generalized protocol for its use in cell culture.
Protocol: Metabolic Labeling of Cultured Mammalian Cells
-
Preparation of Stock Solution: Prepare a 100 mM stock solution of this compound in anhydrous DMSO.
-
Cell Culture: Plate mammalian cells at an appropriate density and allow them to adhere overnight.
-
Metabolic Labeling: The following day, replace the growth medium with fresh medium containing the desired final concentration of this compound (typically in the range of 10-100 µM). It is advisable to perform a dose-response experiment to determine the optimal concentration for your cell type and experimental goals.
-
Incubation: Incubate the cells for the desired period (typically 4-24 hours) to allow for the metabolic incorporation of the fatty acid analog into cellular proteins.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS to remove excess labeling reagent. Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Click Chemistry Reaction: The azide-labeled proteins in the cell lysate are now ready for bioorthogonal ligation to a reporter molecule (e.g., a fluorescent dye or biotin) that contains a terminal alkyne. This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Downstream Analysis: Following the click chemistry reaction, the labeled proteins can be visualized by in-gel fluorescence scanning, enriched using streptavidin beads (if biotinylated), and identified by mass spectrometry.
Signaling Pathways and Logical Relationships
As of the current literature, there are no specific signaling pathways that are directly modulated by this compound itself. Its primary role is that of a passive metabolic probe that, once incorporated, allows for the study of the roles of lipid-modified proteins in various signaling cascades.
Below are diagrams illustrating the experimental workflow and the chemical reactions involved.
References
An In-depth Technical Guide to 15-azido-pentadecanoic acid for Studying Protein Acylation
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification (PTM) that regulates protein localization, stability, and function.[1][2] Dysregulation of these pathways is implicated in numerous diseases, including cancer and neurodegenerative disorders.[3] Studying protein acylation has been historically challenging due to the dynamic nature of the modification and the lack of robust detection methods. This guide details the use of 15-azido-pentadecanoic acid (15-AzP), a chemical reporter, for the sensitive and specific analysis of protein acylation. By combining metabolic labeling with bioorthogonal click chemistry, 15-AzP enables the detection, identification, and quantification of acylated proteins, providing a powerful tool for understanding their biological roles and for therapeutic development.
Introduction to Protein Acylation and Chemical Reporters
Protein acylation involves the attachment of various acyl groups, from small acetyl groups to long-chain fatty acids, to specific amino acid residues.[1] Two of the most common types of fatty acylation are N-myristoylation and S-acylation (palmitoylation).[2][4] These modifications influence a protein's hydrophobicity, often directing it to cellular membranes and modulating signaling cascades.[4][5]
Traditional methods for studying acylation, such as radioactive fatty acid labeling, present significant safety and disposal challenges. The development of chemical reporters, such as this compound (also known as Azido Palmitic Acid), offers a safer and more versatile alternative.[6] 15-AzP is a synthetic analog of pentadecanoic acid (a 15-carbon saturated fatty acid) that contains a terminal azide (B81097) (N₃) group. This azide serves as a bioorthogonal handle, meaning it is chemically inert within the cellular environment but can be selectively reacted with a complementary probe in a "click chemistry" reaction.[7][8]
The 15-AzP Experimental Workflow
The study of protein acylation using 15-AzP follows a robust, multi-step workflow. This process begins with the metabolic incorporation of the fatty acid analog into cellular proteins, followed by selective labeling with a reporter tag via click chemistry, enrichment of the tagged proteins, and finally, identification and quantification by mass spectrometry.
Core Principles and Methodologies
Metabolic Incorporation of 15-AzP
Cells are cultured in a medium supplemented with 15-AzP. The cellular machinery recognizes 15-AzP as an analog of natural fatty acids. It is activated to its coenzyme A (CoA) thioester, 15-azidopentadecanoyl-CoA, which is then used by protein acyltransferases (PATs) to modify substrate proteins.[3][6] This process effectively tags acylated proteins with an azide group.
Bioorthogonal Ligation via Click Chemistry
After labeling and cell lysis, the azide-tagged proteins in the proteome are detected by covalently attaching a reporter molecule. This is achieved via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[][10] In this reaction, the azide on the modified protein reacts with a terminal alkyne on a reporter molecule (e.g., alkyne-biotin for affinity purification or an alkyne-fluorophore for imaging).[5][11] This forms a stable triazole linkage.[]
Experimental Protocols and Data
Metabolic Labeling and Lysis
The conditions for metabolic labeling can be optimized depending on the cell type and experimental goals.
Protocol 1: Metabolic Labeling of Cultured Cells
-
Culture cells to approximately 70-80% confluency using standard protocols.
-
Prepare the 15-AzP labeling medium. Dilute a stock solution of 15-AzP (e.g., 10-50 mM in DMSO) into pre-warmed culture medium to the desired final concentration.
-
Remove the existing medium from the cells and replace it with the 15-AzP labeling medium.
-
Incubate the cells for the desired period. Incubation times can range from 4 to 24 hours.
-
After incubation, wash the cells twice with cold phosphate-buffered saline (PBS) to remove unincorporated 15-AzP.
-
Harvest the cells by scraping or trypsinization.
-
Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer containing protease inhibitors) on ice.
-
Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
| Parameter | Typical Range | Notes |
| 15-AzP Concentration | 25 - 100 µM | Higher concentrations can be toxic; optimization is recommended. |
| Incubation Time | 4 - 24 hours | Shorter times can be used for pulse-chase experiments to study dynamics.[12] |
| Cell Confluency | 70 - 90% | Ensures cells are metabolically active for efficient label incorporation. |
| Solvent for Stock | DMSO | Ensure final DMSO concentration in media is non-toxic (typically <0.5%). |
Table 1: Typical parameters for metabolic labeling of mammalian cells with 15-AzP.
Click Chemistry Reaction
This protocol describes a typical CuAAC reaction on a protein lysate.
Protocol 2: CuAAC Reaction for Biotin Tagging
-
To 1 mg of protein lysate in a microcentrifuge tube, add the following reagents from stock solutions.
-
Add the alkyne-biotin probe.
-
Add the copper(I)-stabilizing ligand (e.g., THPTA).
-
Add the copper(II) sulfate (B86663) (CuSO₄).
-
Vortex briefly to mix.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
The biotin-labeled proteome is now ready for affinity purification.
| Reagent | Stock Conc. | Final Conc. | Purpose |
| Protein Lysate | 1-5 mg/mL | - | Contains 15-AzP labeled proteins. |
| Alkyne-Biotin | 10 mM | 100 µM | Reporter tag for affinity capture. |
| THPTA Ligand | 100 mM | 1 mM | Stabilizes Cu(I) and increases reaction efficiency.[13] |
| CuSO₄ | 20 mM | 200 µM | Source of copper catalyst.[13] |
| Sodium Ascorbate | 300 mM | 3 mM | Reducing agent to generate catalytic Cu(I) from Cu(II).[13] |
Table 2: Recommended reagent concentrations for a typical CuAAC reaction.
Affinity Purification and Mass Spectrometry
Protocol 3: Enrichment and Preparation for MS Analysis
-
Following the click reaction, add streptavidin-coated magnetic or agarose (B213101) beads to the lysate to capture the biotin-labeled proteins.
-
Incubate for 1-2 hours at room temperature with rotation.
-
Wash the beads extensively to remove non-specifically bound proteins. A common wash sequence is: 1% SDS in PBS, 8 M urea (B33335) in PBS, and finally PBS.
-
For mass spectrometry, perform on-bead digestion. Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) and add a reducing agent like DTT. Incubate to reduce disulfide bonds.
-
Alkylate the reduced cysteines by adding iodoacetamide.
-
Add a protease such as trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
Collect the supernatant containing the peptides.
-
Desalt the peptides using a C18 StageTip or similar method.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][14] The resulting data can be used to identify the proteins that were originally acylated.
Advanced Applications
Beyond simple identification, the 15-AzP methodology can be combined with other proteomic techniques for more sophisticated analyses.
| Technique | Description | Application in Acylation Studies |
| BONCAT (Bioorthogonal Noncanonical Amino Acid Tagging) | A related technique where amino acid analogs (like azidohomoalanine) are used to tag newly synthesized proteins.[15][16] | The principles are directly analogous. 15-AzP applies the bioorthogonal tagging concept to lipids instead of amino acids to specifically study acylation. |
| SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | Cells are grown in media containing "light" or "heavy" isotopic forms of amino acids.[17][18] | Combining 15-AzP labeling with SILAC allows for quantitative comparison of protein acylation levels between different conditions (e.g., drug-treated vs. control). |
| Pulse-Chase Analysis | Cells are first labeled with 15-AzP for a short period (pulse) and then transferred to normal media (chase). | This approach enables the study of acylation dynamics, including the rates of addition and removal of the fatty acid modification.[12] |
Table 3: Advanced proteomic techniques compatible with the 15-AzP workflow.
Conclusion
This compound is a powerful and versatile tool for the investigation of protein acylation. It overcomes many limitations of previous methods by providing a safe, sensitive, and highly specific means of labeling and identifying acylated proteins within a complex biological sample. The flexibility of the click chemistry handle allows for a variety of downstream applications, from fluorescent imaging to quantitative, site-specific mass spectrometry. This technical guide provides the foundational principles and protocols for researchers to successfully implement this technology, paving the way for new discoveries in the signaling pathways governed by protein acylation and the development of novel therapeutics targeting these processes.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Protein acylation and localization in T cell signaling (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 10. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research-portal.uu.nl [research-portal.uu.nl]
- 13. broadpharm.com [broadpharm.com]
- 14. How to Analysis Protein Acylation - Creative Proteomics [creative-proteomics.com]
- 15. Quantitative, Time-Resolved Proteomic Analysis by Combining Bioorthogonal Noncanonical Amino Acid Tagging and Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Click Chemistry: An In-depth Technical Guide to 15-Azido-Pentadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and practical applications of click chemistry, with a specific focus on the versatile fatty acid analog, 15-azido-pentadecanoic acid. This molecule has emerged as a powerful tool in chemical biology and drug discovery, enabling the precise and efficient labeling and tracking of lipidated proteins and other biomolecules.
Introduction to Click Chemistry and this compound
Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are high-yielding, wide in scope, create only byproducts that are easily removed, and are stereospecific.[1] These reactions are characterized by their simplicity, reliability, and biocompatibility, making them ideal for complex biological systems.[2] The most prominent examples of click chemistry are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4]
This compound is a synthetic analog of palmitic acid, a common saturated fatty acid. By replacing the terminal methyl group with a bioorthogonal azide (B81097) group, this molecule can be metabolically incorporated into cellular pathways that utilize palmitic acid, such as protein S-palmitoylation. The azide group serves as a chemical handle, allowing for the subsequent attachment of reporter molecules, such as fluorophores or biotin, via click chemistry.[5][6] This enables the detection, visualization, and enrichment of lipid-modified proteins and the study of their roles in cellular processes.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₉N₃O₂ |
| Molecular Weight | 283.41 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and DMF |
| Storage | Store at -20°C to -80°C, protected from light.[5] |
Core Click Chemistry Reactions with this compound
This compound can participate in the two primary forms of azide-alkyne click chemistry:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective cycloaddition between a terminal alkyne and an azide, yielding a stable 1,4-disubstituted-1,2,3-triazole.[7] The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[8] The addition of a copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can enhance reaction rates and protect biomolecules from oxidative damage.[9]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.[4] The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst and making it ideal for live-cell imaging and in vivo applications.[10]
Quantitative Data
While specific quantitative data for click chemistry reactions involving this compound are not extensively reported in the literature, the following tables provide representative data for similar azide-containing molecules in CuAAC and SPAAC reactions. These values can serve as a general guideline for experimental design.
Table 2: Representative Reaction Parameters for CuAAC
| Parameter | Typical Range | Notes |
| Reaction Time | 1 - 12 hours | Dependent on reactant concentrations and temperature. |
| Temperature | Room Temperature | Can be performed at 4°C to protect sensitive biomolecules. |
| pH | 6.5 - 8.0 | Near-neutral pH is generally optimal. |
| Yield | High (>90%) | Generally very efficient with purified components.[11] |
Table 3: Representative Second-Order Rate Constants for SPAAC Reactions
| Strained Alkyne | Azide Partner | Rate Constant (k₂) (M⁻¹s⁻¹) |
| DBCO | Benzyl Azide | ~0.1 - 0.9 |
| BCN | Benzyl Azide | ~0.03 - 0.3 |
| DBCO-PEG | para-azido-L-phenylalanine | ~0.85 |
| DBCO-PEG | para-azidomethyl-L-phenylalanine | ~6.0 |
Note: The reaction kinetics of SPAAC are highly dependent on the specific structures of both the cyclooctyne and the azide, as well as the reaction conditions such as solvent and temperature.[10][12]
Experimental Protocols
Protocol for Metabolic Labeling of Cultured Cells with this compound
This protocol describes the metabolic incorporation of this compound into cellular proteins.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10-50 mM).
-
Culture cells to the desired confluency in their appropriate complete medium.
-
Add the this compound stock solution to the cell culture medium to achieve the desired final concentration (typically 10-100 µM). The optimal concentration should be determined empirically for each cell line.
-
Incubate the cells for a period of 4 to 24 hours to allow for metabolic incorporation. The incubation time will vary depending on the cell type and the specific biological process being studied.
-
After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated fatty acid analog.
-
The azide-labeled cells are now ready for downstream analysis, such as cell lysis followed by a click chemistry reaction.
Protocol for CuAAC Reaction on Labeled Cell Lysate
This protocol outlines the procedure for conjugating an alkyne-containing reporter molecule to azide-labeled proteins in a cell lysate.
Materials:
-
Azide-labeled cell lysate
-
Alkyne-functionalized reporter molecule (e.g., alkyne-biotin, alkyne-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM)
-
THPTA stock solution (e.g., 250 mM)
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 1 M)
-
Lysis buffer (e.g., RIPA buffer)
Procedure:
-
Lyse the azide-labeled cells using an appropriate lysis buffer containing protease inhibitors.
-
Quantify the protein concentration of the cell lysate.
-
In a microcentrifuge tube, combine the cell lysate (containing a known amount of protein, e.g., 50-100 µg) with the alkyne-functionalized reporter molecule. A final concentration of 100-200 µM for the reporter is a good starting point.
-
Prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of Cu:THPTA is commonly used.
-
Add the catalyst premix to the lysate-reporter mixture to a final copper concentration of 1-2 mM.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Incubate the reaction at room temperature for 1-2 hours with gentle shaking.
-
The reaction mixture is now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning or western blotting for biotinylated proteins.
Protocol for SPAAC Reaction on Live Cells
This protocol describes the labeling of azide-modified proteins on the surface of living cells with a strained alkyne-fluorophore.
Materials:
-
Cells metabolically labeled with this compound
-
Strained alkyne-fluorophore (e.g., DBCO-488, BCN-594)
-
Cell culture medium (serum-free)
-
PBS
Procedure:
-
After metabolic labeling with this compound, wash the cells twice with pre-warmed, serum-free medium.
-
Prepare a solution of the strained alkyne-fluorophore in serum-free medium at the desired final concentration (typically 1-25 µM).
-
Add the alkyne-fluorophore solution to the cells and incubate at 37°C for 30-60 minutes. The optimal time and concentration should be determined empirically.
-
After incubation, wash the cells three times with PBS to remove excess fluorophore.
-
The cells are now ready for imaging by fluorescence microscopy.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in click chemistry.
Caption: A representative fatty acid signaling pathway initiated by the binding of a fatty acid to a G-protein coupled receptor.
Caption: Experimental workflow for the identification of lipidated proteins using metabolic labeling with this compound followed by click chemistry and mass spectrometry-based proteomics.
Conclusion
This compound, in conjunction with the powerful and versatile reactions of click chemistry, provides an invaluable toolset for researchers in the life sciences. The ability to specifically label and identify lipid-modified proteins and other biomolecules opens up new avenues for understanding the complex roles of lipidation in health and disease. This guide has provided the fundamental principles, practical protocols, and illustrative workflows to empower scientists to effectively utilize this technology in their research endeavors. As the field of chemical biology continues to evolve, the applications of this compound and click chemistry are poised to expand, offering even deeper insights into the intricate workings of the cell.
References
- 1. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Proteomic analysis of fatty-acylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 15-azido-pentadecanoic acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-azido-pentadecanoic acid (15-AzPPA) is a chemically modified analog of the saturated fatty acid pentadecanoic acid. It serves as a powerful tool for the metabolic labeling and subsequent visualization of protein acylation, particularly S-palmitoylation, within cellular systems. This technique, often referred to as bioorthogonal chemistry, allows for the investigation of the dynamic process of protein lipidation, which plays a crucial role in regulating protein trafficking, localization, stability, and function.
The workflow involves the metabolic incorporation of 15-AzPPA into cellular proteins by the cell's own enzymatic machinery. The azide (B81097) group on 15-AzPPA is chemically inert within the cellular environment but can be specifically and efficiently reacted with a variety of alkyne-containing reporter molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry". This enables the attachment of fluorescent dyes for imaging or biotin (B1667282) tags for affinity purification and subsequent identification of acylated proteins by mass spectrometry.
Key Applications
-
Visualization of Protein S-Palmitoylation: Fluorescently tagging 15-AzPPA-labeled proteins allows for the visualization of their subcellular localization and dynamics using microscopy.
-
Proteomic Profiling of Acylated Proteins: Enrichment of 15-AzPPA-labeled proteins using biotin-alkyne tags followed by mass spectrometry enables the identification of the "acyl-proteome."
-
Studying the Dynamics of Protein Acylation: Pulse-chase experiments with 15-AzPPA can be used to study the rates of protein acylation and deacylation.
-
High-Throughput Screening: The robust nature of the click chemistry reaction makes this method amenable to high-throughput screening for modulators of protein acylation.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol describes the metabolic incorporation of 15-AzPPA into proteins in cultured mammalian cells.
Materials:
-
This compound (15-AzPPA)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Cultured mammalian cells (e.g., HeLa, HEK293T, Jurkat)
Procedure:
-
Prepare a 10 mM stock solution of 15-AzPPA: Dissolve the required amount of 15-AzPPA in anhydrous DMSO. For example, to make 1 mL of a 10 mM stock solution, dissolve 2.84 mg of 15-AzPPA (MW: 283.4 g/mol ) in 1 mL of DMSO. Vortex until fully dissolved. Store the stock solution in aliquots at -20°C or -80°C, protected from light.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Labeling Medium Preparation: On the day of the experiment, thaw an aliquot of the 15-AzPPA stock solution. Dilute the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentration. A typical starting concentration is 25-50 µM.[1] The optimal concentration should be determined empirically for each cell type and experimental goal.
-
Metabolic Labeling: Remove the existing culture medium from the cells and wash once with warm PBS. Add the prepared labeling medium containing 15-AzPPA to the cells.
-
Incubation: Incubate the cells for a desired period. Incubation times can range from 4 to 24 hours, depending on the protein of interest and the cell type.[1] For initial experiments, a 16-hour incubation is a good starting point.
-
Cell Harvesting: After incubation, aspirate the labeling medium and wash the cells twice with cold PBS. The cells are now ready for lysis and downstream click chemistry reaction.
Table 1: Recommended Starting Conditions for Metabolic Labeling
| Parameter | Recommended Range | Notes |
| 15-AzPPA Concentration | 10 - 100 µM | Start with 25-50 µM and optimize. Higher concentrations may lead to cytotoxicity. |
| Incubation Time | 4 - 24 hours | A 16-hour incubation is often sufficient for robust labeling. |
| Cell Confluency | 70 - 80% | Ensure cells are in a healthy, proliferative state for active metabolic incorporation. |
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry in Cell Lysate
This protocol describes the ligation of an alkyne-containing reporter molecule to the azide-modified proteins in the cell lysate.
Materials:
-
15-AzPPA labeled cells (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Alkyne-reporter (e.g., Alkyne-Fluorophore, Biotin-Alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
DMSO
Procedure:
-
Prepare Click Chemistry Reagents:
-
Alkyne-Reporter Stock (10 mM): Dissolve in DMSO.
-
CuSO₄ Stock (50 mM): Dissolve in sterile water.
-
TCEP Stock (50 mM) or Sodium Ascorbate Stock (50 mM): Dissolve in sterile water immediately before use.
-
TBTA Stock (1.7 mM in DMSO) or THPTA Stock (50 mM in water): TBTA is preferred for reactions in the presence of detergents, while THPTA is more water-soluble.
-
-
Cell Lysis: Lyse the 15-AzPPA labeled cells in an appropriate lysis buffer on ice for 30 minutes. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein lysate) to a new tube.
-
Determine Protein Concentration: Measure the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Set up the Click Reaction: In a microcentrifuge tube, combine the following reagents in the order listed. The final volume can be adjusted as needed. For a 100 µL final reaction volume with 50 µg of protein:
-
Protein Lysate: X µL (containing 50 µg of protein)
-
PBS or Lysis Buffer: to a final volume of 85 µL
-
Alkyne-Reporter: 1 µL (from 10 mM stock, final concentration 100 µM)
-
TBTA or THPTA: 3 µL (from 1.7 mM or 50 mM stock, final concentration ~50 µM or 1.5 mM respectively)
-
CuSO₄: 1 µL (from 50 mM stock, final concentration 0.5 mM)
-
TCEP or Sodium Ascorbate: 10 µL (from 50 mM stock, final concentration 5 mM)
-
-
Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1 hour, protected from light if using a fluorescent reporter.
-
Downstream Analysis: The protein sample is now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning, or affinity purification followed by western blotting or mass spectrometry.
Table 2: Click Chemistry Reaction Components
| Component | Stock Concentration | Final Concentration | Purpose |
| Protein Lysate | - | 0.5 - 2 mg/mL | Contains 15-AzPPA labeled proteins |
| Alkyne-Reporter | 10 mM in DMSO | 100 µM | Reporter molecule (fluorophore or biotin) |
| CuSO₄ | 50 mM in H₂O | 0.5 mM | Copper(I) source (reduced in situ) |
| TCEP or Na-Ascorbate | 50 mM in H₂O | 5 mM | Reducing agent to generate Cu(I) |
| TBTA or THPTA | 1.7 mM in DMSO or 50 mM in H₂O | ~50 µM or 1.5 mM | Copper(I) stabilizing ligand |
Visualization of Workflow and Biological Pathway
Caption: Experimental workflow for metabolic labeling and detection of acylated proteins.
Caption: Pathway of 15-AzPPA incorporation and detection.
Troubleshooting and Considerations
-
Cytotoxicity: While pentadecanoic acid itself shows low toxicity at concentrations up to 50 µM, it is crucial to assess the cytotoxicity of 15-AzPPA for your specific cell line, especially when using higher concentrations or longer incubation times.[2][3] A simple cell viability assay (e.g., MTT or Trypan Blue exclusion) is recommended.
-
Low Labeling Efficiency: If you observe weak labeling, consider increasing the concentration of 15-AzPPA, extending the incubation time, or ensuring that the cells are in a metabolically active state. The efficiency of the click reaction can also be a factor; ensure that the reducing agent is freshly prepared and that the catalyst and ligand are of high quality.
-
High Background: High background in fluorescence imaging can result from residual unreacted fluorescent probe. Ensure adequate washing steps after the click reaction. For in-gel fluorescence, precipitating the protein after the click reaction can help remove excess reagents.
-
Comparison with Alkyne Analogs: While this protocol focuses on an azide-functionalized fatty acid, alkyne-functionalized analogs like 17-octadecynoic acid (17-ODYA) are also commonly used.[4] The choice between an azide or alkyne probe may depend on the specific reporter molecules you intend to use and potential differences in metabolic processing by the cell.
By following these protocols and considerations, researchers can effectively utilize this compound to investigate the important role of protein acylation in a wide range of biological processes.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
Probing Protein Palmitoylation In Vivo: Application Notes and Protocols for 15-Azido-pentadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Azido-pentadecanoic acid (15-APA) is a powerful chemical tool for the in vivo metabolic labeling and subsequent identification of S-palmitoylated proteins. As a bioorthogonal analog of palmitic acid, 15-APA is recognized by cellular enzymes and incorporated into proteins, introducing an azide (B81097) reporter group. This azide moiety serves as a handle for "click chemistry," a highly specific and efficient reaction, enabling the attachment of fluorescent dyes or affinity tags for visualization, enrichment, and proteomic analysis of palmitoylated proteins within a whole organism. This document provides detailed application notes and experimental protocols for the successful in vivo use of 15-APA.
Principle of the Method
The in vivo application of 15-APA is a two-step process. First, the organism is administered 15-APA, which is metabolized and incorporated into proteins undergoing S-palmitoylation. Second, tissues of interest are harvested, and the incorporated azide groups are detected via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with a corresponding alkyne- or strained alkyne-functionalized reporter molecule.
Application Notes
Animal Models and Administration Routes:
15-APA can be used in various animal models, with mice and rats being the most common. The choice of administration route depends on the experimental design and the target tissues.
-
Oral Gavage: Suitable for systemic labeling and studies involving metabolic uptake through the gastrointestinal tract.
-
Intraperitoneal (IP) Injection: Allows for rapid systemic distribution of the labeling reagent.
-
Dietary Supplementation: Ideal for long-term labeling studies to investigate the dynamics of protein palmitoylation over time.
Dosage and Labeling Time:
The optimal dosage and labeling duration should be determined empirically for each experimental setup. The following table provides a starting point based on studies with similar long-chain fatty acids.
| Parameter | Recommendation |
| Dosage (Oral Gavage/IP) | 35 - 350 mg/kg body weight |
| Labeling Duration | 1 - 24 hours |
Safety and Toxicity:
Azido-functionalized fatty acids are generally considered to be of low toxicity in vivo. However, as with any experimental compound, it is crucial to monitor the animals for any adverse effects during the labeling period. Long-chain saturated fatty acids themselves have been studied for their in vivo effects, and at physiological concentrations, are not considered toxic[1][2][3].
Experimental Protocols
Protocol 1: In Vivo Metabolic Labeling of Mice with this compound
Materials:
-
This compound (15-APA)
-
Vehicle for administration (e.g., 0.5% Sodium Carboxymethylcellulose, corn oil, or ethanol)
-
Experimental animals (e.g., C57BL/6 mice)
-
Gavage needles or syringes for injection
Procedure:
-
Preparation of 15-APA Formulation:
-
For Oral Gavage: Prepare a homogenous suspension of 15-APA in 0.5% sodium carboxymethylcellulose.
-
For IP Injection: Dissolve 15-APA in a minimal amount of a biocompatible solvent like ethanol (B145695) and then dilute with sterile saline. Ensure the final ethanol concentration is non-toxic.
-
-
Administration:
-
Administer the prepared 15-APA formulation to the mice via the chosen route (oral gavage or IP injection).
-
-
Metabolic Labeling:
-
House the animals under standard conditions for the desired labeling period (e.g., 4-24 hours).
-
-
Tissue Harvesting:
-
At the end of the labeling period, euthanize the animals using an approved method.
-
Perfuse the animals with ice-cold phosphate-buffered saline (PBS) to remove blood from the tissues.
-
Dissect the tissues of interest and immediately snap-freeze them in liquid nitrogen. Store at -80°C until further processing.
-
Protocol 2: Tissue Homogenization and Protein Extraction
Materials:
-
Frozen tissue samples
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease and phosphatase inhibitor cocktails
-
Tissue homogenizer (e.g., Dounce homogenizer, bead mill, or sonicator)
-
Microcentrifuge
Procedure:
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the frozen tissue (a common ratio is 1g of tissue per 10 mL of buffer).
-
Homogenize the tissue on ice until no visible tissue fragments remain.[4][5][6][7]
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant (protein lysate) and transfer it to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
The protein lysate can be used immediately for the click chemistry reaction or stored at -80°C.
Protocol 3: Copper-Catalyzed Click Chemistry (CuAAC) on Tissue Lysates
Materials:
-
Protein lysate containing 15-APA-labeled proteins
-
Alkyne-functionalized reporter probe (e.g., alkyne-biotin or a fluorescent alkyne)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (copper ligand)
-
Copper(II) sulfate (B86663) (CuSO₄) solution
-
Microcentrifuge tubes
Procedure:
-
In a microcentrifuge tube, combine the following components in the specified order. The final volume can be adjusted as needed.[8][9][10][11][12]
| Reagent | Stock Concentration | Final Concentration | Volume for 100 µL Reaction |
| Protein Lysate | 1-5 mg/mL | 0.5-2.5 mg/mL | 50 µL |
| Alkyne Probe | 10 mM | 100 µM | 1 µL |
| TCEP | 100 mM | 1 mM | 1 µL |
| TBTA/THPTA | 10 mM | 100 µM | 1 µL |
| CuSO₄ | 100 mM | 1 mM | 1 µL |
| PBS | - | - | to 100 µL |
-
Vortex the reaction mixture gently.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent probe.
-
The labeled proteins are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning, or enrichment of biotin-tagged proteins using streptavidin beads for subsequent Western blotting or mass spectrometry.
Visualizations
Caption: Experimental workflow for in vivo metabolic labeling with 15-APA.
Caption: Schematic of the CuAAC click chemistry reaction.
References
- 1. Long-chain saturated fatty acid species are not toxic to human pancreatic β-cells and may offer protection against pro-inflammatory cytokine induced β-cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-chain saturated fatty acid species are not toxic to human pancreatic β-cells and may offer protection against pro-inflammatory cytokine induced β-cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-toxicity relationships of saturated and unsaturated free fatty acids for elucidating the lipotoxic effects in human EndoC-βH1 beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Ubiquitination: Pathways, Detection & Functions - Creative Proteomics [creative-proteomics.com]
- 5. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. Tissue Protein Extraction: Tissue Homogenization using Urea-based Buffer and Bead Mill Homogenizers [protocols.io]
- 8. vectorlabs.com [vectorlabs.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. broadpharm.com [broadpharm.com]
- 11. confluore.com [confluore.com]
- 12. broadpharm.com [broadpharm.com]
Application Notes and Protocols for 15-azido-pentadecanoic acid in Fatty Acid Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-azido-pentadecanoic acid (15-APA) is a valuable chemical tool for the investigation of fatty acid metabolism. As a bioorthogonal analog of the saturated fatty acid pentadecanoic acid (C15:0), 15-APA can be metabolically incorporated into cells and subsequently detected via click chemistry.[1] This allows for the specific labeling, visualization, and quantification of fatty acid uptake, trafficking, and incorporation into complex lipids and post-translationally modified proteins, particularly S-palmitoylated proteins.[2][3] The azide (B81097) group provides a bioorthogonal handle for covalent ligation to a variety of reporter tags, such as fluorophores or biotin, enabling a wide range of downstream applications.[1]
These application notes provide an overview of the use of 15-APA in fatty acid metabolism studies, including detailed protocols for metabolic labeling, click chemistry-mediated detection, and various analytical techniques.
Data Presentation
Table 1: Recommended Reagent Concentrations for Experimental Protocols
| Reagent | Stock Concentration | Working Concentration | Protocol Section |
| This compound (15-APA) | 10-50 mM in DMSO or ethanol (B145695) | 10-100 µM | 3.1 |
| Alkyne-Fluorophore | 1-10 mM in DMSO | 1-10 µM | 3.2, 3.3 |
| Alkyne-Biotin | 1-10 mM in DMSO | 10-100 µM | 3.2, 3.4, 3.5 |
| Copper (II) Sulfate (CuSO₄) | 50-200 mM in H₂O | 0.1-1 mM | 3.2, 3.3, 3.4, 3.5 |
| Sodium Ascorbate (B8700270) | 100-500 mM in H₂O (prepare fresh) | 1-5 mM | 3.2, 3.3, 3.4, 3.5 |
| THPTA or TBTA Ligand | 10-50 mM in DMSO or H₂O | 0.1-1 mM | 3.2, 3.3, 3.4, 3.5 |
Table 2: Quantitative Data on Pentadecanoic Acid (C15:0) Cellular Activity
Note: This data is for the parent fatty acid, pentadecanoic acid (C15:0), and provides a biological context for the use of its azido-analog, 15-APA. Quantitative data for the direct effects of 15-APA on these parameters are not widely available.
| Parameter | Cell System | Concentration Range of C15:0 | Observed Effect |
| Anti-inflammatory Activity | 12 primary human cell systems | 1.9 - 50 µM | Dose-dependent anti-inflammatory and antiproliferative activities involving 36 biomarkers.[4] |
| Antiproliferative Activity | Endothelial cells, T cells, fibroblasts | 1.9 - 50 µM | Inhibition of proliferation.[5] |
| Anticancer Activity | Human cancer cell lines | ≤ 50 µM | Significant antiproliferative effects in a subset of cancer cell lines.[6] |
| Mitochondrial Function | In vitro studies | 20 µM | Optimal concentration for reducing mitochondrial reactive oxygen species production.[7] |
Experimental Protocols
Metabolic Labeling of Mammalian Cells with 15-APA
This protocol describes the metabolic incorporation of 15-APA into cultured mammalian cells.
Materials:
-
This compound (15-APA)
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cultured mammalian cells
Procedure:
-
Prepare 15-APA Stock Solution: Dissolve 15-APA in DMSO or ethanol to a stock concentration of 10-50 mM. Store at -20°C or -80°C for long-term storage.[1]
-
Cell Seeding: Seed mammalian cells in appropriate culture vessels (e.g., plates, flasks, or coverslips for microscopy) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Metabolic Labeling:
-
Thaw the 15-APA stock solution.
-
Dilute the 15-APA stock solution in complete cell culture medium to a final working concentration of 10-100 µM. The optimal concentration may vary depending on the cell type and experimental goals and should be determined empirically.
-
Remove the existing medium from the cells and replace it with the 15-APA-containing medium.
-
Incubate the cells for 4-24 hours at 37°C in a humidified incubator with 5% CO₂. The incubation time can be adjusted to study the dynamics of fatty acid metabolism.
-
-
Cell Harvesting and Washing:
-
After incubation, aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to remove unincorporated 15-APA.
-
The cells are now ready for downstream applications such as cell lysis for biochemical analysis or fixation for imaging.
-
General Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction
This protocol provides a general workflow for the "click" reaction to conjugate an alkyne-containing reporter molecule to the azide group of incorporated 15-APA. This can be performed on cell lysates or fixed cells.
Materials:
-
15-APA labeled cells or cell lysate
-
Alkyne-fluorophore or Alkyne-biotin
-
Copper (II) Sulfate (CuSO₄)
-
Sodium Ascorbate (freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
PBS
Procedure:
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail by adding the reagents in the following order. The final volume will depend on the sample size.
-
PBS
-
Alkyne-reporter (e.g., alkyne-fluorophore or alkyne-biotin) to a final concentration of 1-100 µM.
-
CuSO₄ to a final concentration of 0.1-1 mM.
-
THPTA or TBTA ligand to a final concentration of 0.1-1 mM.
-
Vortex briefly to mix.
-
-
Initiate the Reaction: Add freshly prepared sodium ascorbate to a final concentration of 1-5 mM to the cocktail immediately before adding to the sample.
-
Reaction Incubation:
-
For cell lysates: Add the click reaction cocktail to the lysate and incubate for 30-60 minutes at room temperature, protected from light if using a fluorescent reporter.
-
For fixed cells: Add the click reaction cocktail to the fixed and permeabilized cells and incubate as described above.
-
-
Washing:
-
For cell lysates: Proceed to protein precipitation or purification.
-
For fixed cells: Wash the cells three times with PBS.
-
Fluorescence Microscopy of 15-APA Labeled Cells
This protocol details the visualization of 15-APA incorporation in cells using fluorescence microscopy.
Materials:
-
15-APA labeled cells on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1-0.5% Triton X-100 in PBS (for permeabilization)
-
Click reaction reagents (from section 3.2) with an alkyne-fluorophore
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Fixation: After metabolic labeling and washing (from section 3.1), fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Incubate the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is necessary for intracellular targets.
-
Washing: Wash the cells three times with PBS.
-
Click Reaction: Perform the CuAAC reaction as described in section 3.2 using an alkyne-fluorophore.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining: Incubate the cells with DAPI or Hoechst stain according to the manufacturer's instructions to visualize the nuclei.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescently labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
Western Blot Analysis of 15-APA Labeled Proteins
This protocol allows for the detection of specific 15-APA labeled proteins by Western blotting.
Materials:
-
15-APA labeled cell lysate
-
Click reaction reagents (from section 3.2) with alkyne-biotin
-
Streptavidin-HRP conjugate
-
SDS-PAGE gels and blotting apparatus
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the 15-APA labeled cells in a suitable lysis buffer and determine the protein concentration.
-
Click Reaction: Perform the CuAAC reaction on the cell lysate as described in section 3.2 using alkyne-biotin.
-
SDS-PAGE and Western Blotting:
-
Separate the "clicked" proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Detection of Biotinylated Proteins:
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with streptavidin-HRP conjugate to detect all biotinylated (i.e., 15-APA labeled) proteins.
-
Wash the membrane and visualize using a chemiluminescent substrate.
-
-
Detection of a Specific Protein:
-
To detect a specific palmitoylated protein, first, perform an immunoprecipitation for the protein of interest from the "clicked" lysate.
-
Alternatively, run the "clicked" lysate on an SDS-PAGE gel, transfer to a membrane, and probe with a primary antibody against the protein of interest, followed by an HRP-conjugated secondary antibody.
-
Mass Spectrometry Analysis of 15-APA Labeled Proteins
This protocol outlines the preparation of 15-APA labeled proteins for identification and quantification by mass spectrometry.
Materials:
-
15-APA labeled cell lysate
-
Click reaction reagents (from section 3.2) with alkyne-biotin
-
Streptavidin-agarose beads
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer
Procedure:
-
Click Reaction and Enrichment:
-
Perform the CuAAC reaction on the cell lysate with alkyne-biotin as described in section 3.2.
-
Incubate the "clicked" lysate with streptavidin-agarose beads to enrich for biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a buffer containing a denaturant such as urea.
-
Reduce the disulfide bonds by adding DTT and incubating.
-
Alkylate the free cysteines by adding IAA and incubating in the dark.
-
Add trypsin and digest the proteins overnight at 37°C.
-
-
Peptide Extraction and Desalting:
-
Collect the supernatant containing the digested peptides.
-
Desalt the peptides using a C18 StageTip or similar method.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the peptides and proteins using a suitable database search algorithm. The identification of biotinylated peptides will confirm the incorporation of 15-APA.
-
Signaling Pathways and Experimental Workflows
Fatty Acid Uptake and S-Palmitoylation
15-APA is a powerful tool to study the pathway of fatty acid uptake and subsequent covalent attachment to proteins, a process known as S-palmitoylation. This reversible post-translational modification plays a crucial role in regulating protein trafficking, localization, and function.[3][8] The following diagram illustrates the general pathway that can be investigated using 15-APA.
This diagram illustrates the key steps in the utilization of 15-APA by a cell. Extracellular 15-APA is transported across the plasma membrane by fatty acid transporters such as FAT/CD36 and FATPs. Once inside the cell, it is activated to its CoA thioester, 15-azido-pentadecanoyl-CoA, by acyl-CoA synthetases (ACSLs). This activated form can then be used by DHHC acyltransferases to modify cysteine residues on substrate proteins, resulting in S-palmitoylation. The incorporated 15-APA can then be detected using click chemistry.
By using 15-APA in combination with inhibitors of specific transporters or enzymes in this pathway, researchers can dissect the mechanisms of fatty acid metabolism and protein acylation. Furthermore, quantitative mass spectrometry can identify novel protein substrates for S-palmitoylation and quantify changes in their modification state under different physiological or pathological conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights Into Protein S-Palmitoylation in Synaptic Plasticity and Neurological Disorders: Potential and Limitations of Methods for Detection and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. A protocol for time-resolved transcriptomics through metabolic labeling and combinatorial indexing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 15-Azido-Pentadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of 15-azido-pentadecanoic acid in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This powerful "click chemistry" tool enables the efficient and specific labeling of alkyne-modified molecules, making it invaluable for various applications in drug development, proteomics, and cell biology, particularly for the study of protein fatty acylation.
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile click chemistry reaction that forms a stable triazole linkage between an azide (B81097) and a terminal alkyne.[1] this compound is a long-chain fatty acid functionalized with an azide group. Its structural similarity to palmitic acid allows it to be metabolically incorporated into proteins and other biomolecules that undergo fatty acylation.[2] This metabolic labeling strategy, coupled with a subsequent CuAAC reaction with an alkyne-containing reporter molecule (e.g., a fluorophore or biotin), provides a powerful method for the detection, visualization, and enrichment of fatty-acylated proteins.[2][3][4]
The hydrophobicity of the long alkyl chain of this compound requires careful consideration of solvent systems to ensure efficient reaction kinetics. The use of co-solvents such as dimethyl sulfoxide (B87167) (DMSO) is often necessary to solubilize the fatty acid azide in aqueous media typically used for biological applications.[5]
Key Applications
-
Metabolic Labeling and Detection of Fatty-Acylated Proteins: Introduce this compound to cultured cells to metabolically label proteins that undergo fatty acylation. The incorporated azide group serves as a handle for subsequent ligation to alkyne-functionalized reporter molecules for visualization by in-gel fluorescence or enrichment for mass spectrometry-based proteomic analysis.[2][3]
-
In Vitro Labeling of Alkyne-Modified Molecules: Utilize this compound to label purified alkyne-containing proteins, peptides, or small molecules.
-
Drug Discovery and Development: Synthesize and modify potential drug candidates by conjugating them with this compound to study their interactions with lipidated proteins or to enhance their delivery to specific cellular compartments.
Experimental Protocols
Protocol 1: General CuAAC for Labeling an Alkyne-Modified Molecule with this compound
This protocol describes a general procedure for the in vitro labeling of an alkyne-containing molecule with this compound.
Materials:
-
This compound
-
Alkyne-modified molecule (e.g., protein, peptide, small molecule)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (water-soluble ligand)
-
Sodium Ascorbate (B8700270)
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Alkyne-modified molecule: Prepare a stock solution of the desired concentration in a compatible solvent (e.g., water, PBS, or an organic solvent).
-
CuSO₄: Prepare a 50 mM stock solution in deionized water.
-
THPTA: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh for each experiment.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified molecule and this compound. The final concentration of the limiting reactant can range from 10 µM to 1 mM. A 1.2 to 5-fold molar excess of the other reactant is recommended.
-
Add DMSO as a co-solvent to a final concentration of 10-50% (v/v) to ensure the solubility of this compound.
-
Adjust the final volume with PBS (pH 7.4).
-
-
Catalyst Premix:
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For example, mix 1 µL of 50 mM CuSO₄ with 5 µL of 50 mM THPTA. Let this solution stand for 1-2 minutes.
-
-
Initiate the Reaction:
-
Add the catalyst premix to the reaction mixture containing the azide and alkyne. The recommended final concentration of CuSO₄ is between 50 µM and 1 mM.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. A 5 to 10-fold molar excess of sodium ascorbate over CuSO₄ is recommended.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed on a rotator or shaker. For low concentration reactants, the reaction time may need to be extended.
-
-
Reaction Quenching and Purification:
-
(Optional) The reaction can be quenched by adding EDTA to a final concentration of 5 mM to chelate the copper.
-
Purify the labeled product using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.
-
Quantitative Data for General CuAAC Protocol
The following table provides recommended starting concentrations and molar ratios for the general CuAAC protocol. Optimization may be required depending on the specific substrates.
| Reagent | Stock Concentration | Final Concentration (Starting Point) | Molar Ratio (relative to limiting reactant) |
| Limiting Reactant | - | 100 µM | 1 |
| Excess Reactant | 10 mM | 120 µM - 500 µM | 1.2 - 5 |
| CuSO₄ | 50 mM | 500 µM | 5 |
| THPTA | 50 mM | 2.5 mM | 25 |
| Sodium Ascorbate | 100 mM | 5 mM | 50 |
| DMSO (co-solvent) | - | 10-50% (v/v) | - |
Protocol 2: Metabolic Labeling of Cultured Cells and Detection of Fatty-Acylated Proteins
This protocol describes the metabolic incorporation of this compound into cellular proteins and their subsequent detection via CuAAC.
Materials:
-
This compound
-
Cell culture medium
-
Fetal Bovine Serum (FBS), delipidated
-
Cultured mammalian cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Alkyne-fluorophore conjugate (e.g., Alkyne-TAMRA)
-
CuAAC reagents as in Protocol 1
Procedure:
-
Metabolic Labeling:
-
Culture mammalian cells to the desired confluency.
-
Replace the normal growth medium with a medium containing delipidated FBS and supplement with this compound at a final concentration of 25-100 µM.
-
Incubate the cells for 4-24 hours to allow for metabolic incorporation of the azido (B1232118) fatty acid.
-
-
Cell Lysis:
-
Wash the cells with cold PBS to remove excess this compound.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Clarify the cell lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, take 50-100 µg of the cell lysate.
-
Add the alkyne-fluorophore conjugate to a final concentration of 50-100 µM.
-
Add the CuAAC catalyst premix (CuSO₄ and THPTA) and sodium ascorbate as described in Protocol 1. Ensure the final concentration of DMSO is sufficient to maintain solubility but does not denature the proteins (typically <10%).
-
-
Incubation and Analysis:
-
Incubate the reaction for 1-2 hours at room temperature.
-
Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning. Alternatively, for enrichment, an alkyne-biotin conjugate can be used, followed by streptavidin affinity purification and subsequent analysis by Western blotting or mass spectrometry.
-
Quantitative Data for Metabolic Labeling and Detection
The following table provides recommended concentrations for the metabolic labeling and subsequent click chemistry reaction.
| Step | Reagent | Recommended Concentration |
| Metabolic Labeling | This compound | 25 - 100 µM in culture medium |
| Click Chemistry | Protein Lysate | 50 - 100 µg |
| Alkyne-Fluorophore/Biotin | 50 - 100 µM | |
| CuSO₄ | 1 mM | |
| THPTA | 5 mM | |
| Sodium Ascorbate | 10 mM |
Visualizations
Caption: Experimental workflow for metabolic labeling and detection of fatty-acylated proteins.
Caption: Role of protein fatty acylation in signal transduction.
References
- 1. interchim.fr [interchim.fr]
- 2. researchgate.net [researchgate.net]
- 3. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.rockefeller.edu [digitalcommons.rockefeller.edu]
Metabolic Labeling of Proteins with 15-Azido-pentadecanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein acylation, a crucial post-translational modification, plays a significant role in regulating protein function, localization, and interaction with other cellular components. The study of protein acylation provides valuable insights into numerous cellular processes and their dysregulation in various diseases. 15-Azido-pentadecanoic acid (15-APA) is a chemical reporter and a bioorthogonal analog of palmitic acid, a saturated fatty acid commonly attached to proteins. This azido-functionalized fatty acid is metabolically incorporated into proteins, enabling their subsequent detection and identification through click chemistry. This two-step labeling strategy offers a powerful tool for the visualization, enrichment, and proteomic analysis of acylated proteins.
This document provides detailed application notes and protocols for the metabolic labeling of proteins using 15-APA, their subsequent detection, and analysis.
Principle of the Method
The metabolic labeling of proteins with 15-APA follows a two-step process:
-
Metabolic Incorporation: Cells are incubated with 15-APA, which is taken up and activated by cellular enzymes to form 15-azido-pentadecanoyl-CoA. This azido-functionalized acyl-CoA is then utilized by protein acyltransferases to modify target proteins, incorporating the azide (B81097) group as a bioorthogonal handle.
-
Bioorthogonal Ligation (Click Chemistry): The azide-labeled proteins are detected by a highly specific and efficient chemical reaction known as "click chemistry". This typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). In this step, an alkyne-containing reporter molecule (e.g., a fluorophore for imaging or biotin (B1667282) for enrichment) is covalently attached to the azide-modified protein.
Data Presentation
The following table summarizes representative quantitative data that can be obtained from proteomic experiments utilizing 15-APA metabolic labeling. The values presented are for illustrative purposes and will vary depending on the cell type, experimental conditions, and the sensitivity of the mass spectrometer.
| Protein ID | Gene Name | Fold Change (Treated/Control) | p-value | Number of Unique Peptides Identified |
| P04035 | H-Ras | 3.5 | 0.002 | 12 |
| P63000 | N-Ras | 2.8 | 0.015 | 9 |
| Q06609 | GNAI1 | 4.1 | 0.001 | 15 |
| P11362 | GNAS | 2.2 | 0.021 | 8 |
| P08107 | Fyn | 3.0 | 0.008 | 11 |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with this compound
Materials:
-
Mammalian cells of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
This compound (15-APA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors)
-
BCA Protein Assay Kit
Procedure:
-
Cell Seeding: Seed mammalian cells in appropriate culture vessels (e.g., 10 cm dishes) and grow to 70-80% confluency in complete culture medium.
-
Preparation of 15-APA Stock Solution: Prepare a 10 mM stock solution of 15-APA in sterile DMSO.
-
Metabolic Labeling:
-
To the complete culture medium, add the 15-APA stock solution to a final concentration of 25-100 µM. The optimal concentration should be determined empirically for each cell line to maximize labeling and minimize cytotoxicity.
-
As a negative control, treat a separate plate of cells with an equivalent volume of DMSO.
-
Incubate the cells for 4-24 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time will depend on the protein of interest and its turnover rate.
-
-
Cell Harvesting and Lysis:
-
After the incubation period, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay. The lysate is now ready for downstream click chemistry applications.
Protocol 2: Click Chemistry Reaction for Visualization of 15-APA Labeled Proteins
Materials:
-
15-APA labeled protein lysate (from Protocol 1)
-
Alkyne-fluorophore (e.g., Alkyne-TAMRA, Alkyne-Alexa Fluor 488)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
SDS-PAGE loading buffer
-
Fluorescence gel scanner
Procedure:
-
Prepare Click Chemistry Reagents:
-
Prepare a 10 mM stock solution of the alkyne-fluorophore in DMSO.
-
Prepare a 50 mM stock solution of TCEP in water.
-
Prepare a 1.7 mM stock solution of TBTA in DMSO/t-butanol (1:4 v/v).
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of sodium ascorbate in water (prepare fresh).
-
-
Set up the Click Reaction:
-
In a microcentrifuge tube, add 50-100 µg of the 15-APA labeled protein lysate.
-
Add the alkyne-fluorophore to a final concentration of 100 µM.
-
Add TCEP to a final concentration of 1 mM.
-
Add TBTA to a final concentration of 100 µM.
-
Add CuSO4 to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Sample Preparation for Gel Electrophoresis:
-
Add 4X SDS-PAGE loading buffer to the reaction mixture.
-
Heat the samples at 95°C for 5 minutes.
-
-
Gel Electrophoresis and Imaging:
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a fluorescence gel scanner with the appropriate excitation and emission settings.
-
Protocol 3: Enrichment of 15-APA Labeled Proteins for Proteomic Analysis
Materials:
-
15-APA labeled protein lysate (from Protocol 1)
-
Alkyne-biotin
-
Click chemistry reagents (as in Protocol 2)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Elution buffer (e.g., SDS-PAGE loading buffer with 2-mercaptoethanol)
-
Mass spectrometer
Procedure:
-
Click Reaction with Alkyne-Biotin: Perform the click chemistry reaction as described in Protocol 2, substituting the alkyne-fluorophore with alkyne-biotin.
-
Enrichment of Biotinylated Proteins:
-
Add pre-washed streptavidin-agarose beads to the reaction mixture.
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow binding of the biotinylated proteins to the beads.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series could be:
-
PBS with 1% SDS
-
8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5
-
PBS
-
-
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer containing a reducing agent.
-
Sample Preparation for Mass Spectrometry: The eluted proteins can be separated by SDS-PAGE followed by in-gel digestion, or directly subjected to in-solution digestion for subsequent analysis by mass spectrometry.
Mandatory Visualizations
Caption: Experimental workflow for metabolic labeling and analysis of proteins using this compound.
Caption: Metabolic pathway for the incorporation of this compound into proteins.
Detecting Post-Translationally Modified Proteins Using Azide Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of post-translational modifications (PTMs) is crucial for understanding the complex regulatory mechanisms that govern protein function, signaling pathways, and cellular processes. Traditional methods for PTM analysis, such as specific antibodies or mass spectrometry, can be limited by antibody availability, modification abundance, or the inability to distinguish between pre-existing and newly synthesized modifications. Bioorthogonal chemistry, utilizing azide (B81097) probes, offers a powerful and versatile solution to specifically label, visualize, and enrich post-translationally modified proteins in their native environment.[1][2]
This two-step strategy involves the metabolic incorporation of a biomolecule analog containing a small, non-perturbative azide (-N₃) group into the protein of interest.[3][4] This is followed by a highly specific and efficient "click chemistry" reaction, which covalently attaches a reporter molecule (e.g., a fluorophore or biotin) to the azide-tagged protein for downstream analysis.[5][6] The bioorthogonal nature of the azide and its reaction partner (an alkyne) ensures that the labeling occurs only between the intended molecules, without cross-reactivity with other cellular components.[2][]
This document provides detailed application notes and experimental protocols for the detection of PTMs, with a focus on glycosylation, using azide probes coupled with click chemistry.
Principle of the Technology
The core of this methodology is a two-step process:
-
Metabolic Labeling: Cells are cultured with a precursor molecule (e.g., an amino acid, sugar, or fatty acid) that has been chemically modified to contain an azide group. The cell's natural metabolic machinery incorporates this azide-modified precursor into newly synthesized proteins, effectively installing a chemical "handle" on the PTM of interest.[3][4] For example, to study glycosylation, cells are fed azido-sugars like N-azidoacetylmannosamine (ManNAz) or N-azidoacetylgalactosamine (GalNAz), which are incorporated into glycan structures.[8][9]
-
Bioorthogonal Ligation (Click Chemistry): The azide-tagged proteins are then detected by reaction with a probe containing a complementary alkyne group. This reaction, known as an azide-alkyne cycloaddition, forms a stable triazole linkage.[5][6] There are two primary forms of this reaction:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A rapid and high-yielding reaction that requires a copper(I) catalyst.[10][11] It is highly suitable for fixed cells and lysate analysis.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that uses a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts spontaneously with azides.[][12] Its excellent biocompatibility makes it the method of choice for live-cell imaging and in vivo studies.[2]
-
The alkyne probe can be conjugated to various reporter tags, such as:
-
Fluorophores (e.g., Cy5, FITC): For visualization by fluorescence microscopy or flow cytometry.
-
Biotin: For enrichment of modified proteins using streptavidin affinity purification, followed by Western blotting or mass spectrometry-based proteomic analysis.[13]
Key Applications
-
Visualizing PTM Dynamics: Tracking the localization and trafficking of glycosylated, acetylated, or lipidated proteins in real-time within live cells.[6]
-
Profiling PTMs in Complex Systems: Identifying and quantifying changes in protein modifications in response to stimuli, disease states, or drug treatment.[14]
-
Discovering Novel Modified Proteins: Enriching and identifying low-abundance PTM proteins from cell lysates for proteomic analysis.[9]
-
Studying Glycobiology: Investigating the role of glycosylation in cell signaling, cancer biology, and immunology.[6][15]
Data Presentation
Table 1: Comparison of Bioorthogonal Ligation Chemistries
| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[16] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[16] |
| Reaction Rate | Very fast (k ≈ 10²–10³ M⁻¹s⁻¹).[16][17] | Slower than CuAAC, dependent on cyclooctyne (k ≈ 10⁻³–1 M⁻¹s⁻¹).[1][16] |
| Biocompatibility | Limited for live-cell applications due to copper cytotoxicity.[2] | Excellent biocompatibility, ideal for live-cell and in vivo studies.[2][] |
| Reagents | Terminal Alkyne Probe, Copper(II) Sulfate, Reducing Agent (e.g., Sodium Ascorbate), Ligand (e.g., THPTA).[11] | Strained Alkyne Probe (e.g., DBCO, BCN).[18] |
| Primary Use Case | Fixed cells, cell lysates, in vitro labeling.[19] | Live-cell imaging, in vivo labeling.[2] |
Table 2: Common Azide-Modified Precursors for PTM Labeling
| PTM Type | Azide Precursor | Typical Concentration | Incubation Time |
| Glycosylation (Sialic Acid) | Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) | 25-50 µM | 1-3 days |
| Glycosylation (O-GlcNAc) | Peracetylated N-azidoacetylglucosamine (Ac₄GlcNAz) | 25-50 µM | 1-3 days |
| Glycosylation (O-linked) | Peracetylated N-azidoacetylgalactosamine (Ac₄GalNAz) | 25-50 µM | 1-3 days |
| Protein Synthesis | L-Azidohomoalanine (AHA) | 25-100 µM | 4-24 hours |
| Fatty Acylation (Palmitoylation) | Azido-palmitic acid | 10-50 µM | 4-16 hours |
| Fatty Acylation (Myristoylation) | Azido-myristic acid | 10-50 µM | 4-16 hours |
Note: Optimal concentrations and incubation times should be determined empirically for each cell type and experimental setup.
Experimental Protocols
Protocol 1: Metabolic Labeling of Glycoproteins with Azido (B1232118) Sugars
This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycoproteins for subsequent detection.[3][4][8]
Materials:
-
Cells of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Peracetylated azido sugar (e.g., Ac₄ManNAz, Ac₄GalNAz) stock solution (10-50 mM in sterile DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Cell Culture: Culture cells to the desired confluency (typically 70-80%) in a multi-well plate, flask, or on coverslips.
-
Metabolic Labeling:
-
Prepare the labeling medium by supplementing the complete cell culture medium with the azido sugar to the desired final concentration (e.g., 25-50 µM).
-
Control: Prepare a control medium with an equivalent volume of DMSO.
-
Remove the existing medium from the cells and replace it with the labeling medium or control medium.
-
-
Incubation: Incubate the cells under normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days. The optimal incubation time depends on the cell type and the turnover rate of the glycoproteins of interest.
-
Cell Harvesting/Preparation:
-
For downstream analysis of cell lysates, wash the cells twice with ice-cold PBS, then proceed to cell lysis (see Protocol 3).
-
For imaging of fixed cells, wash the cells twice with PBS and proceed to fixation (see Protocol 2).
-
For imaging of live cells, wash the cells twice with PBS and proceed directly to the SPAAC reaction (Protocol 2, Live-Cell Imaging).
-
Protocol 2: Fluorescent Labeling of Azide-Modified Proteins
This protocol details the "click" reaction for fluorescently tagging azide-labeled proteins in fixed or live cells.
Materials:
-
Metabolically labeled cells (from Protocol 1) on coverslips
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
For CuAAC:
-
Alkyne-fluorophore (e.g., Alkyne-Cy5), 10 mM stock in DMSO
-
Copper(II) Sulfate (CuSO₄), 50 mM stock in H₂O
-
Sodium Ascorbate, 500 mM stock in H₂O (prepare fresh)
-
THPTA ligand, 100 mM stock in H₂O[11]
-
-
For SPAAC:
-
DBCO-fluorophore (e.g., DBCO-Cy5), 1-10 mM stock in DMSO
-
-
Fluorescence microscope
Procedure:
-
Fixation: Fix the labeled cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Click Reaction:
-
For CuAAC: a. Prepare the "Click Reaction Cocktail" immediately before use. For 1 mL:
-
885 µL PBS
-
10 µL CuSO₄ stock (final conc. 500 µM)
-
10 µL THPTA ligand stock (final conc. 1 mM)
-
5 µL Alkyne-fluorophore stock (final conc. 50 µM)
-
Vortex briefly.
-
Add 100 µL Sodium Ascorbate stock (final conc. 50 mM). Vortex immediately. b. Add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
For SPAAC: a. Prepare the labeling solution by diluting the DBCO-fluorophore stock in PBS to a final concentration of 10-50 µM. b. Add the solution to the cells and incubate for 1-2 hours at room temperature, protected from light.
-
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
(Optional) Counterstaining: Stain nuclei with DAPI or Hoechst.
-
Imaging: Mount the coverslips and visualize using a fluorescence microscope.
Procedure:
-
Washing: After metabolic labeling (Protocol 1), gently wash the cells twice with warm PBS or serum-free medium.
-
SPAAC Reaction:
-
Prepare the labeling solution by diluting the DBCO-fluorophore stock in warm, complete cell culture medium to a final concentration of 5-25 µM.
-
Add the solution to the live cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing: Gently wash cells three times with warm medium to remove excess probe.
-
Imaging: Immediately image the live cells using a fluorescence microscope equipped with an environmental chamber.
Protocol 3: Protein Enrichment via Biotin Tagging (CuAAC in Lysate)
This protocol is for enriching azide-labeled proteins from cell lysates for subsequent Western blot or mass spectrometry analysis.[19]
Materials:
-
Metabolically labeled cell pellet (from Protocol 1)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Biotin-Alkyne probe, 10 mM stock in DMSO
-
Click reaction reagents (CuSO₄, Sodium Ascorbate, THPTA as in Protocol 2A)
-
Streptavidin-agarose beads
-
Wash Buffer (e.g., 1% SDS in PBS)
-
Elution Buffer (e.g., 2X Laemmli sample buffer)
Procedure:
-
Cell Lysis: Lyse the cell pellet in ice-cold Lysis Buffer. Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Click Reaction:
-
To 1 mg of protein lysate in a 1.5 mL tube, add the click reaction components in the following order, vortexing after each addition: a. THPTA (to 1 mM final concentration) b. Biotin-Alkyne (to 100 µM final concentration) c. CuSO₄ (to 1 mM final concentration) d. Sodium Ascorbate (to 5 mM final concentration, add last to initiate)
-
Incubate the reaction for 1 hour at room temperature with end-over-end rotation.
-
-
Protein Precipitation: Precipitate the protein to remove excess click reagents (e.g., using a chloroform/methanol precipitation protocol). Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).
-
Affinity Purification:
-
Incubate the resuspended protein with pre-washed streptavidin-agarose beads for 1-2 hours at room temperature.
-
Wash the beads extensively (e.g., 3x with 1% SDS in PBS, followed by 3x with PBS).
-
-
Elution: Elute the bound proteins by boiling the beads in 2X Laemmli sample buffer for 5-10 minutes.
-
Downstream Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-biotin antibody, or proceed with on-bead digestion for mass spectrometry analysis.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation | Semantic Scholar [semanticscholar.org]
- 4. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila [bio-protocol.org]
- 6. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila [en.bio-protocol.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Palmitoylome: A Guide to 15-Azido-Pentadecanoic Acid in Proteomics
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Protein S-palmitoylation, the reversible post-translational modification of cysteine residues with the 16-carbon fatty acid palmitate, is a critical regulator of protein trafficking, localization, stability, and function.[1][2][3] Dysregulation of this process has been implicated in numerous diseases, including cancer and neurological disorders, making the identification of palmitoylated proteins a key area of research.[3] Traditional methods for studying palmitoylation, such as metabolic radiolabeling, are often cumbersome and lack the efficiency for large-scale proteomic analyses.[4] The advent of bioorthogonal chemistry has revolutionized this field, and 15-azido-pentadecanoic acid (15-ADPA) has emerged as a powerful chemical tool for the identification and characterization of palmitoylated proteins.[1][5]
This document provides detailed application notes and protocols for the use of this compound in identifying palmitoylated proteins. It is designed to guide researchers through the experimental workflow, from metabolic labeling of cells to the enrichment and identification of modified proteins.
Principle of the Method
The methodology relies on a two-step process:
-
Metabolic Labeling: Cells are incubated with 15-ADPA, a synthetic analog of palmitic acid containing a terminal azide (B81097) group.[5] This azide-tagged fatty acid is metabolically incorporated into proteins by the cellular machinery in place of endogenous palmitate.[1]
-
Bioorthogonal Ligation: The azide group, being biologically inert, allows for a highly specific chemical reaction with a reporter molecule containing a complementary functional group.[6] This is typically achieved through "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or the Staudinger ligation.[5][7] The reporter molecule can be a fluorophore for in-gel visualization or an affinity tag, such as biotin, for enrichment of the labeled proteins.[8]
Experimental Workflow
The overall experimental workflow for identifying palmitoylated proteins using 15-ADPA is depicted below.
Caption: Experimental workflow for palmitoylated protein identification.
Detailed Protocols
Materials and Reagents:
-
This compound (15-ADPA)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Alkyne-biotin conjugate
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Ammonium (B1175870) bicarbonate
-
Dithiothreitol (DTT)
-
Iodoacetamide (B48618) (IAA)
-
Trypsin
-
Mass spectrometry-grade solvents
Protocol 1: Metabolic Labeling of Mammalian Cells
-
Plate cells at an appropriate density and allow them to adhere and grow for 24 hours.
-
Prepare a stock solution of 15-ADPA in DMSO. The final concentration for labeling will need to be optimized for your cell type, but a starting point of 25-50 µM is recommended.[4]
-
Remove the growth medium and replace it with fresh medium containing 15-ADPA. A control plate should be incubated with an equivalent concentration of DMSO.
-
Incubate the cells for 6-16 hours at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type and the turnover rate of the protein of interest.
Protocol 2: Cell Lysis and Protein Quantification
-
After incubation, wash the cells twice with ice-cold PBS to remove excess 15-ADPA.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
Protocol 3: Click Chemistry Reaction (CuAAC)
-
In a microcentrifuge tube, combine the following reagents in order:
-
Protein lysate (1 mg total protein)
-
Alkyne-biotin (final concentration 100 µM)
-
TCEP (final concentration 1 mM, freshly prepared)
-
TBTA (final concentration 100 µM)
-
Copper(II) sulfate (final concentration 1 mM)
-
-
Vortex the mixture gently and incubate at room temperature for 1 hour with rotation.
Protocol 4: Enrichment of Palmitoylated Proteins
-
Pre-wash streptavidin-agarose beads with lysis buffer.
-
Add the pre-washed streptavidin beads to the reaction mixture from Protocol 3.
-
Incubate for 1-2 hours at room temperature with rotation to allow for the binding of biotinylated proteins.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with:
-
PBS containing 1% SDS
-
PBS containing 0.5% SDS
-
PBS
-
-
Perform a final wash with 50 mM ammonium bicarbonate.
Protocol 5: On-Bead Digestion and Mass Spectrometry Analysis
-
Resuspend the washed beads in 50 mM ammonium bicarbonate.
-
Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the cysteines by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Add trypsin (e.g., 1 µg) and incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides.
-
The peptides are now ready for desalting and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes representative quantitative data from studies utilizing fatty acid analogs for palmitoylome profiling.
| Cell Line | Fatty Acid Analog | Number of Identified Palmitoylated Proteins | Reference |
| Jurkat T-cells | 17-Octadecynoic acid (17-ODYA) | ~125 | [4] |
| Mouse Hybridoma T-cells | Alk-C18 | Not specified | [6] |
| HEK293T cells | Not specified | Not specified | [9] |
Note: The number of identified proteins can vary significantly depending on the cell type, labeling efficiency, enrichment strategy, and mass spectrometry sensitivity.
Signaling Pathway Visualization
Protein palmitoylation plays a crucial role in various signaling pathways by regulating the membrane association of key signaling proteins. A prominent example is the Ras signaling pathway, where palmitoylation of H-Ras and N-Ras is essential for their localization to the plasma membrane and subsequent activation of downstream effectors.
Caption: Role of palmitoylation in Ras signaling.
Chemical Reaction Visualization
The core of this technique is the bioorthogonal "click" reaction. The diagram below illustrates the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between an azido-palmitoylated protein and an alkyne-biotin reporter.
Caption: CuAAC click chemistry reaction.
Conclusion
The use of this compound coupled with click chemistry offers a robust and sensitive method for the large-scale identification of palmitoylated proteins. This approach overcomes many of the limitations of traditional methods and has become an invaluable tool for researchers in cell biology and drug discovery. The protocols and information provided herein serve as a comprehensive guide to aid in the successful application of this powerful technique.
References
- 1. Identification of palmitoylated mitochondrial proteins using a bio-orthogonal azido-palmitate analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.emory.edu [med.emory.edu]
- 3. mdpi.com [mdpi.com]
- 4. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Selective enrichment and direct analysis of protein S-palmitoylation sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to quantify palmitoylation of cysteines in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Biological Discovery: A Guide to Bioorthogonal Labeling Workflows
For Researchers, Scientists, and Drug Development Professionals
Bioorthogonal chemistry has emerged as a transformative tool in chemical biology and drug development, enabling the precise labeling and manipulation of biomolecules in their native environment. These reactions, which occur within living systems without interfering with endogenous biochemical processes, offer unparalleled specificity and biocompatibility. This document provides detailed application notes and protocols for key bioorthogonal labeling workflows, empowering researchers to visualize, track, and functionally characterize biomolecules with high precision.
Core Principles of Bioorthogonal Chemistry
Bioorthogonal chemistry involves a two-step process:
-
Metabolic or Genetic Incorporation of a Reporter: A biomolecule of interest is first tagged with a "chemical reporter," a small, abiotic functional group that is inert to the biological environment. This can be achieved through metabolic labeling, where cells are fed precursors containing the reporter group, or through genetic code expansion, which incorporates non-canonical amino acids with the desired functionality into proteins.[1]
-
Bioorthogonal Ligation: A probe molecule carrying a complementary functional group is then introduced. This probe selectively reacts with the chemical reporter in a highly efficient and specific "click" reaction, forming a stable covalent bond.[1]
The key advantages of this approach include high selectivity, rapid reaction kinetics even at low concentrations, and the formation of stable products under physiological conditions (temperature, pH, and aqueous environment).[1][2]
Key Bioorthogonal Reactions
Several powerful bioorthogonal reactions have been developed, with Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Tetrazine Ligation being among the most widely used due to their rapid kinetics and copper-free nature, which avoids cellular toxicity.[3][4]
Quantitative Data: A Comparative Look at Reaction Kinetics
The efficiency of a bioorthogonal reaction is critically dependent on its second-order rate constant (k₂). A higher rate constant allows for faster labeling, which is crucial for tracking dynamic processes and labeling low-abundance biomolecules.[5][6] The table below summarizes the kinetic data for several common bioorthogonal reactions.
| Bioorthogonal Reaction | Dienophile/Alkyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| Tetrazine Ligation | Vinylboronic acid | 3.0 | |
| (E)-prop-1-en-1-ylboronic acid | 27 | ||
| (Z)-prop-1-en-1-ylboronic acid | 2.9 | ||
| Styrylboronic acid | 1.8 | ||
| Norbornene | 2.1 | ||
| SPAAC | BCN | 0.14 | [5] |
| DIBO | 0.17 | [5] | |
| DIFO | 0.076 | [5] | |
| DBCO | ~0.1 | [5] |
Experimental Workflows and Protocols
The following sections provide detailed protocols for common bioorthogonal labeling applications.
General Experimental Workflow
The fundamental workflow for a bioorthogonal labeling experiment is depicted below. This process involves introducing a chemical reporter into the biological system, followed by the introduction of a probe for ligation.
Caption: General workflow for a bioorthogonal labeling experiment.
Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling
SPAAC is a powerful copper-free click chemistry reaction ideal for labeling sensitive biomolecules in living systems.[7] This protocol outlines the general procedure for conjugating an azide-modified protein with a cyclooctyne-containing probe, such as BCN-PEG4-alkyne.[7]
Materials and Reagents
-
Azide-modified protein of interest
-
BCN-PEG4-alkyne (or other suitable cyclooctyne (B158145) reagent)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Amine-free buffer (e.g., PBS)
Protocol Steps
-
Protein Preparation:
-
Ensure the azide-modified protein is purified and buffer-exchanged into an amine-free buffer like PBS (pH 7.4).
-
Determine the precise concentration of the protein solution using a standard protein assay (e.g., BCA or Bradford).
-
-
Reagent Preparation:
-
Allow the vial of BCN-PEG4-alkyne to warm to room temperature before opening to prevent condensation.
-
Prepare a stock solution of BCN-PEG4-alkyne in anhydrous DMSO (e.g., 10 mM).
-
-
SPAAC Reaction:
-
In a suitable reaction vessel, add the azide-modified protein solution.
-
Add the BCN-PEG4-alkyne stock solution to the protein solution. A 2-4 fold molar excess of the BCN reagent over the azide-modified protein is a good starting point.[7]
-
The final concentration of DMSO in the reaction mixture should ideally be kept below 5% (v/v) to minimize potential effects on protein structure and stability.[7]
-
Gently mix the reaction components.
-
-
Incubation:
-
Purification and Analysis:
-
Remove unreacted reagents and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.[4]
-
Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE with fluorescence imaging (if a fluorescent probe was used) and mass spectrometry.[4]
-
Caption: Step-by-step workflow for SPAAC protein labeling.
Protocol 2: Tetrazine Ligation for Live-Cell Labeling
Tetrazine ligation, an inverse-electron-demand Diels-Alder (iEDDA) reaction, is known for its exceptionally fast reaction kinetics, making it ideal for real-time imaging in living cells.[3] This protocol describes the labeling of a protein of interest that has been metabolically or genetically tagged with a trans-cyclooctene (B1233481) (TCO) dienophile, using a tetrazine-functionalized fluorescent dye.[3]
Materials and Reagents
-
Cells expressing the TCO-tagged protein of interest
-
Appropriate cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Tetrazine-fluorophore conjugate stock solution (e.g., 1-10 mM in DMSO)
-
TCO-modified substrate or antibody (for cell surface labeling)
-
Fluorescence microscope with appropriate filter sets
Protocol Steps
-
Cell Preparation:
-
Culture cells on a suitable imaging dish (e.g., glass-bottom 24-well plate) to ~70-80% confluency.
-
For metabolic labeling: Incubate cells with a TCO-containing metabolic precursor for a sufficient duration (e.g., 24-48 hours) to allow incorporation into the biomolecule of interest.[3]
-
For antibody-based labeling: Incubate cells with a TCO-conjugated antibody targeting a surface protein for 1 hour at 4°C to prevent internalization.[3]
-
Wash the cells three times with cold PBS to remove any unincorporated TCO reagent.[3]
-
-
Tetrazine Ligation (Labeling Step):
-
Prepare a fresh working solution of the tetrazine-fluorophore conjugate in pre-warmed cell culture medium. A final concentration of 1-10 µM is typical but should be optimized.[3]
-
Remove the PBS from the cells and add the tetrazine-containing medium.
-
Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.[3]
-
For non-fluorogenic probes, wash the cells two to three times with warm PBS or culture medium to remove unbound dye and reduce background fluorescence.[3]
-
-
Imaging and Analysis:
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with an excitation/emission filter set appropriate for the specific fluorophore.[3]
-
Caption: Workflow for live-cell labeling via tetrazine ligation.
Applications in Drug Development
Bioorthogonal chemistry offers powerful tools for various stages of drug development:
-
Target Identification and Validation: Labeling a drug candidate with a bioorthogonal handle allows for the visualization of its interaction with specific cellular targets.
-
Pharmacokinetic and Pharmacodynamic Studies: Fluorescently tagging a therapeutic agent enables the tracking of its distribution, metabolism, and clearance in cellular and animal models.
-
Controlled Drug Release: "Click-to-release" strategies utilize bioorthogonal reactions to trigger the activation of a prodrug at a specific site, minimizing off-target effects.[8] The tetrazine ligation is particularly well-suited for this application due to its rapid kinetics.[3]
Caption: "Click-to-release" mechanism for controlled drug activation.
Troubleshooting
Successful bioorthogonal labeling experiments require careful optimization. Common issues and potential solutions are outlined below. For more detailed troubleshooting, refer to resources from reagent suppliers.[9][10]
| Problem | Possible Cause | Suggested Solution |
| Low or no labeling | Inefficient incorporation of the chemical reporter. | Optimize metabolic labeling conditions (concentration, incubation time). |
| Inactive or degraded probe. | Use fresh probe solutions; store probes as recommended. | |
| Interfering substances in buffers. | Ensure buffers are free of amines (for NHS ester reactions) or other reactive species.[9] | |
| High background fluorescence | Non-specific binding of the probe. | Optimize probe concentration; include additional washing steps.[3] |
| Insufficient washing. | Increase the number and duration of wash steps.[3] | |
| Cell toxicity | High concentration of probe or solvent (e.g., DMSO). | Perform a dose-response curve to determine the optimal, non-toxic probe concentration. Keep DMSO concentration low.[7] |
| For CuAAC, copper catalyst toxicity. | Use a copper-free click reaction like SPAAC or tetrazine ligation for live-cell experiments.[7] | |
| Precipitation of labeled protein | Over-labeling of the protein. | Reduce the molar excess of the labeling reagent.[10] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Bioorthogonal Chemistry: Recent Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Reducing Background Signal in Click Chemistry Experiments
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals overcome challenges with background signals in click chemistry experiments. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background signal in click chemistry?
A1: Background signals in click chemistry can arise from various sources, depending on the specific reaction type.
-
For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Non-specific binding of copper: Copper ions can bind non-specifically to proteins and other biomolecules, leading to unwanted signal.[1]
-
Side reactions with thiols: Free thiols, such as those in cysteine residues, can react with alkyne probes, a major source of false-positive results in proteomics.[1][2]
-
Reagent impurities: Impurities present in azide (B81097) or alkyne reagents can contribute to background noise.[1] Even small amounts of impurities can lead to non-specific binding.[1]
-
Excess reagents: Using a large excess of either the azide or alkyne tag can result in probe-independent labeling.[1]
-
Reactive Oxygen Species (ROS): The Cu(I) catalyst can generate ROS in the presence of a reducing agent and oxygen, which may damage biomolecules and increase background.[1]
-
-
For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
Reaction with thiols: Strained cyclooctynes can react with free thiols in cysteine residues, causing off-target labeling.[1]
-
Hydrophobic interactions: Some cyclooctyne (B158145) reagents exhibit hydrophobicity, leading to non-specific binding to proteins and cell membranes.[1]
-
Q2: How can I minimize background signal in my CuAAC experiments?
A2: Several strategies can be employed to reduce background in CuAAC reactions:
-
Optimize Ligand-to-Copper Ratio: Using a copper-chelating ligand (e.g., THPTA, BTTAA) in at least a 5:1 ratio to the copper source is crucial.[1][2] This protects the Cu(I) catalyst from oxidation and minimizes the generation of reactive oxygen species.[1]
-
Control the Reducing Agent: While sodium ascorbate (B8700270) is a common reducing agent, other agents like TCEP can help prevent oxidative side reactions. However, be aware that phosphines like TCEP can also interfere with the CuAAC reaction by binding to copper.[1]
-
Purification: Implementing purification steps such as protein precipitation, dialysis, or chromatography is effective in removing excess reagents and byproducts.[1]
-
Protect from Oxygen: To minimize the formation of ROS, it is advisable to degas solutions and cap reaction tubes to limit oxygen exposure.[1]
-
Block Non-Specific Binding: Adding a blocking agent like Bovine Serum Albumin (BSA) to your buffers can help reduce non-specific binding of fluorescent probes.[1]
Q3: What are the best practices for reducing background in SPAAC reactions?
A3: For SPAAC reactions, the following practices are recommended:
-
Block Free Thiols: Pre-treating your sample with a thiol-blocking agent like N-ethylmaleimide (NEM) can prevent the reaction of cyclooctynes with cysteines.[1]
-
Optimize Cyclooctyne Reagent: Choose a cyclooctyne with improved water solubility and reduced non-specific binding.[1] The concentration of the cyclooctyne should be optimized to be as low as possible while still achieving efficient labeling.[1]
-
Thorough Washing: Implement extensive washing steps after the labeling reaction to remove any unbound cyclooctyne reagent.
-
Use Fluorogenic Probes: Employing "click-on" fluorogenic probes that are non-fluorescent until they react with their target can significantly reduce background from unbound probes.
Troubleshooting Guides
Issue 1: High Background in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
You observe high, non-specific signal in your negative controls (e.g., samples without the azide or alkyne probe) in a CuAAC experiment.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Non-specific binding of copper or fluorescent probe | 1. Decrease the concentration of the fluorescent azide/alkyne probe. 2. Increase the number and duration of washing steps post-reaction. 3. Add a blocking agent like BSA to your buffers.[1] 4. Perform a final wash with a copper chelator like EDTA. | Reduced background fluorescence in negative controls. |
| Side reactions with thiols | 1. If working with protein samples, consider pre-treating with a thiol-blocking agent (e.g., N-ethylmaleimide). 2. Increase the concentration of the reducing agent TCEP (e.g., up to 3 mM) to minimize thiol-alkyne side reactions.[1] | A decrease in off-target labeling and a cleaner signal. |
| Impure Reagents | 1. Use freshly prepared solutions of sodium ascorbate. 2. Verify the purity of your azide and alkyne probes via techniques like NMR or mass spectrometry.[1] | Consistent and reproducible results with lower background. |
| Reactive Oxygen Species (ROS) Formation | 1. Degas all buffers and solutions before use. 2. Keep reaction tubes capped to limit oxygen exposure.[1] 3. Ensure a sufficient excess of a copper-chelating ligand (at least 5-fold) is used.[1] | Reduced damage to biomolecules and lower background. |
Issue 2: High Background in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
You are experiencing high background or non-specific labeling in your copper-free click chemistry experiments.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Reaction of cyclooctyne with free thiols | 1. Pre-treat your sample with a thiol-blocking agent such as N-ethylmaleimide (NEM).[1] | Reduced off-target labeling of cysteine-containing proteins. |
| Hydrophobic interactions of the cyclooctyne reagent | 1. Optimize the concentration of the cyclooctyne probe to the lowest effective concentration. 2. Increase the number and duration of washing steps after the reaction. 3. Consider using a more hydrophilic cyclooctyne derivative if available.[1] | Decreased non-specific binding to proteins and membranes. |
| Impure or degraded cyclooctyne reagent | 1. Check the purity and integrity of the cyclooctyne reagent, as some can be unstable during storage. 2. Use freshly prepared solutions of the cyclooctyne probe. | Improved reaction specificity and lower background. |
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing click chemistry reactions to reduce background signal.
Table 1: Optimizing CuAAC Reaction Parameters
| Parameter | Condition | Effect on Signal/Background | Reference |
| Ligand:Copper Ratio | Using a ligand-to-copper ratio of at least 5:1. | Avoids excessive radical formation and protein damage.[1][2] | [1][2] |
| TCEP Concentration | Increasing TCEP from 1 mM to 3 mM in cell lysate labeling. | Eliminates background from thiol-alkyne side reactions.[1] | [1] |
| Azide Probe Type | Using a picolyl azide functional group. | Provides 3.0–12.7 fold signal amplification with low non-specific amplification. | [1] |
| Alkyne Tag Concentration | A tenfold lower concentration of terminal alkyne tag. | Substantially lower background with similar intensities of target bands. | [3] |
Table 2: Optimizing SPAAC Reaction Parameters
| Parameter | Condition | Effect on Signal/Background | Reference |
| Strained Alkyne Concentration | Lowering strained alkyne concentration to 5 µM. | Reduced non-specific signals in cell lysates.[1][3] | [1][3] |
Experimental Protocols
Protocol 1: CuAAC Labeling of Proteins in Cell Lysates with Reduced Background
This protocol provides a general workflow for labeling proteins in a cell lysate using CuAAC, with an emphasis on minimizing background signal.
1. Lysate Preparation:
-
Lyse cells in a buffer that does not contain primary amines (e.g., Tris) or high concentrations of detergents. A phosphate-based buffer is a suitable alternative.
-
Clarify the lysate by centrifugation to remove cellular debris.
2. Click Reaction Cocktail Preparation (Prepare Fresh):
-
Copper (II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water.
-
Azide/Alkyne Probe: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO).
-
Sodium Ascorbate: Prepare a 500 mM stock solution in water.
3. Click Reaction:
-
To your protein lysate (e.g., 1 mg/mL), add the click reaction components in the following order:
-
Azide/Alkyne probe (final concentration: 20-100 µM)
-
Ligand (final concentration: 500 µM)
-
Copper (II) Sulfate (final concentration: 100 µM)
-
Sodium Ascorbate (final concentration: 5 mM)
-
-
Incubate the reaction at room temperature for 1 hour.
4. Protein Precipitation (to remove excess reagents):
-
Add four volumes of ice-cold acetone (B3395972) to the reaction mixture.[1]
-
Incubate at -20°C for at least 1 hour to precipitate the proteins.[1]
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the proteins.[1]
-
Carefully remove the supernatant containing excess reagents.[1]
-
Wash the protein pellet with ice-cold methanol.[1]
-
Resuspend the protein pellet in a suitable buffer for downstream analysis (e.g., SDS-PAGE sample buffer).[1]
Protocol 2: SPAAC Labeling in Live Cells with Minimized Background
This protocol outlines a general procedure for SPAAC labeling in a live cell context.
1. Cell Preparation:
-
Culture cells to the desired confluency.
-
Metabolically label cells with an azide- or cyclooctyne-modified substrate if required.
2. Thiol Blocking (Optional but Recommended):
-
Wash cells with PBS.
-
Incubate cells with a thiol-blocking agent (e.g., 1 mM N-ethylmaleimide in PBS) for 15-30 minutes at 37°C.
-
Wash cells thoroughly with PBS to remove the blocking agent.
3. SPAAC Reaction:
-
Prepare a solution of the cyclooctyne- or azide-functionalized probe in cell culture medium. Start with a low concentration (e.g., 5-10 µM) and optimize as needed.
-
Incubate the cells with the probe solution for 30-60 minutes at 37°C.
4. Washing:
-
Remove the probe solution and wash the cells extensively with PBS or cell culture medium (at least 3-5 times) to remove unbound probe.
5. Downstream Analysis:
-
Proceed with your intended downstream application, such as fluorescence microscopy or flow cytometry.
Visualizations
Caption: Troubleshooting workflow for high background in CuAAC reactions.
Caption: Strategies to mitigate background signal in SPAAC reactions.
Caption: Signaling pathways for CuAAC and SPAAC click chemistry reactions.
References
Technical Support Center: 15-Azido-Pentadecanoic Acid (15-APA) Incorporation
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the metabolic incorporation of 15-azido-pentadecanoic acid (15-APA) for subsequent analysis via click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound (15-APA) and what is it used for?
A1: this compound (15-APA) is a modified version of the naturally occurring odd-chain saturated fatty acid, pentadecanoic acid. It contains a terminal azide (B81097) (-N₃) group, which acts as a bioorthogonal chemical reporter. This means the azide group is chemically inert within biological systems but can be specifically and efficiently reacted with a complementary alkyne-containing molecule in a process called "click chemistry".[1][2] This allows for the visualization and/or purification of molecules that have incorporated 15-APA. Its primary use is in the metabolic labeling of cells to study fatty acylation, a post-translational modification of proteins, and to track the uptake and distribution of fatty acids within cellular lipid structures.
Q2: What is the general workflow for a 15-APA labeling experiment?
A2: The typical workflow involves three main stages:
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Labeling: Cells are incubated with 15-APA, which is taken up and metabolized, incorporating it into various biomolecules.
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Lysis & Fixation: Cells are harvested and lysed to release their contents, or fixed for imaging studies.
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Click Reaction: The azide group on the incorporated 15-APA is reacted with an alkyne-tagged reporter molecule (e.g., a fluorophore for imaging or biotin (B1667282) for enrichment) via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.[3]
Q3: Why is it necessary to complex 15-APA with BSA?
A3: Long-chain fatty acids like 15-APA have poor solubility in aqueous culture media and can be toxic to cells at high concentrations.[4] Complexing 15-APA with fatty-acid-free bovine serum albumin (BSA) improves its solubility and facilitates its delivery into cells, mimicking the natural transport of fatty acids in the bloodstream.[4] This approach generally leads to improved cellular incorporation and increased sensitivity in detecting labeled proteins.[4]
Q4: Can I perform 15-APA labeling in serum-containing media?
A4: While it is possible, it is generally recommended to use serum-free or delipidated serum media for metabolic labeling with fatty acid analogs.[1] Standard fetal bovine serum (FBS) contains endogenous fatty acids that will compete with 15-APA for uptake and incorporation, potentially reducing the labeling efficiency. Using fatty-acid-free media or media supplemented with delipidated serum enhances the relative availability of 15-APA to the cells.
Troubleshooting Guide
Low or No Signal
Q: I am not seeing any signal after the click reaction. What could be the problem?
A: This is a common issue that can arise from several factors. Here's a step-by-step guide to troubleshoot the problem:
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Inefficient Cellular Uptake:
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15-APA-BSA Complex Preparation: Ensure that the 15-APA is properly complexed with fatty-acid-free BSA. A protocol for this is provided below. Improperly complexed fatty acids will not be efficiently taken up by cells.[4]
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Concentration and Incubation Time: The optimal concentration and incubation time for 15-APA can vary between cell types. You may need to perform a titration experiment to determine the ideal conditions for your specific cell line. See the table below for recommended starting concentrations and times.
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Competing Fatty Acids: As mentioned in the FAQs, the presence of fatty acids in your culture medium will compete with 15-APA. For optimal incorporation, it is best to use serum-free or delipidated serum media for the duration of the labeling.[1]
-
-
Click Reaction Failure:
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Reagent Quality: Ensure that your click chemistry reagents are of high quality and have not expired. The copper(I) catalyst is prone to oxidation, which will inhibit the reaction. It is recommended to use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate (B8700270) or TCEP).[5]
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Copper Catalyst: The click reaction requires a copper(I) catalyst. This is typically generated in situ from a copper(II) source like copper sulfate (B86663) (CuSO₄) and a reducing agent.[5] Ensure both components are present in the reaction mixture.
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Ligand: The use of a copper-chelating ligand, such as TBTA or THPTA, is highly recommended. These ligands protect the copper(I) from oxidation and can improve the efficiency of the reaction.[5]
-
High Background
Q: My results show a high background signal, making it difficult to interpret the data. How can I reduce the background?
A: High background can obscure your specific signal. Here are some potential causes and solutions:
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Non-specific Binding of the Reporter Molecule:
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Washing Steps: Ensure that you are performing thorough washing steps after the click reaction to remove any unbound reporter molecules (e.g., fluorescent probes or biotin).
-
Precipitation: Precipitating the proteins (e.g., with methanol (B129727) or acetone) after the click reaction can help to remove excess reagents that may contribute to background.[1]
-
-
Copper-Mediated Damage:
-
Cytotoxicity: High concentrations of copper can be toxic to cells and may lead to non-specific labeling. If performing the click reaction on live cells, it is crucial to use a biocompatible ligand like THPTA and to keep the copper concentration as low as possible.
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Protein Aggregation: Copper can sometimes cause protein aggregation, which can lead to background signal. Including a mild detergent in your lysis and reaction buffers can help to prevent this.
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Cell Viability Issues
Q: I am observing significant cell death after incubating with 15-APA. What should I do?
A: Cytotoxicity can be a concern when working with fatty acid analogs. Here are some ways to mitigate this:
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15-APA Concentration: High concentrations of fatty acids can be toxic to cells. If you are observing cytotoxicity, try reducing the concentration of 15-APA. Studies with the non-azido form, pentadecanoic acid, have shown it to be non-cytotoxic at concentrations up to 50 µM in various cell lines.[6] A titration experiment is recommended to find the optimal, non-toxic concentration for your cells.
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BSA Complexation: As mentioned earlier, complexing 15-APA with fatty-acid-free BSA is crucial for reducing its toxicity.[4] Free fatty acids can disrupt cell membranes and induce apoptosis.
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Incubation Time: Prolonged exposure to any metabolic label can be stressful for cells. Try reducing the incubation time. For many applications, a labeling period of 4-24 hours is sufficient.[1]
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Serum-Free Conditions: While beneficial for labeling efficiency, prolonged culture in serum-free media can be detrimental to some cell lines. You may need to find a balance between labeling efficiency and cell viability, or supplement the serum-free media with other essential nutrients.
Data Presentation
Table 1: Recommended Starting Conditions for 15-APA Labeling
| Parameter | Recommended Range | Notes |
| 15-APA Concentration | 10 - 100 µM | Start with a lower concentration (e.g., 25 µM) and optimize based on signal and cell viability. Studies on the non-azido form (pentadecanoic acid) show no cytotoxicity up to 50 µM.[6] |
| Incubation Time | 4 - 24 hours | The optimal time depends on the turnover rate of the protein or lipid of interest. A time course experiment is recommended.[1] |
| Cell Confluency | 70 - 80% | Labeling cells in the logarithmic growth phase generally yields better results. |
| Media Conditions | Serum-free or delipidated serum | Minimizes competition from endogenous fatty acids, thereby increasing labeling efficiency.[1] |
Table 2: Click Chemistry Reaction Components
| Component | Final Concentration | Purpose |
| Alkyne-Reporter Probe | 50 - 100 µM | For visualization (e.g., Alkyne-Fluorophore) or enrichment (e.g., Alkyne-Biotin). |
| Copper (II) Sulfate (CuSO₄) | 1 mM | Source of the copper catalyst. |
| Reducing Agent (e.g., TCEP) | 1 mM | Reduces Cu(II) to the active Cu(I) form.[5] |
| Copper Ligand (e.g., TBTA) | 100 µM | Protects the Cu(I) catalyst from oxidation and improves reaction efficiency.[5] |
Experimental Protocols
Protocol 1: Preparation of 15-APA-BSA Complex
This protocol is adapted from methods used for other fatty acid analogs.[4]
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Prepare a 20% fatty-acid-free BSA solution: Dissolve fatty-acid-free BSA in serum-free DMEM to a final concentration of 20% (w/v). Warm to 37°C to aid dissolution and filter-sterilize.
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Prepare a 100 mM stock solution of 15-APA in DMSO.
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Saponification (optional but recommended): In a microcentrifuge tube, mix your desired amount of 15-APA stock solution with a 1.2 molar equivalent of potassium hydroxide (B78521) (KOH). Incubate at 65°C for 15 minutes. This step creates the potassium salt of the fatty acid, which improves its solubility in the BSA solution.
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Complexation: Add the saponified 15-APA solution to the pre-warmed 20% BSA solution. The final ratio of fatty acid to BSA should be carefully controlled. A common starting point is a 5:1 molar ratio.
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Incubation: Incubate the mixture at 37°C for 15 minutes to allow for complex formation.
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Dilution: Dilute the 15-APA-BSA complex in your cell culture medium to achieve the desired final labeling concentration.
Protocol 2: Metabolic Labeling and Click Chemistry for Fluorescence Microscopy
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Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere and reach 70-80% confluency.
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Starvation (optional): To enhance uptake, you can starve the cells of fatty acids by incubating them in serum-free or delipidated serum medium for 1-2 hours prior to labeling.[1]
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Labeling: Remove the starvation medium and add fresh medium containing the desired concentration of the 15-APA-BSA complex. Incubate for the desired time (e.g., 4-24 hours) at 37°C and 5% CO₂.
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Washing: Gently wash the cells three times with PBS to remove any unincorporated 15-APA.
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Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
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Permeabilization: If you are targeting intracellular proteins, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Click Reaction: Prepare a fresh click reaction cocktail containing the alkyne-fluorophore, CuSO₄, a reducing agent (like sodium ascorbate or TCEP), and a ligand (like THPTA for aqueous environments). Incubate the cells with the cocktail for 30-60 minutes at room temperature, protected from light.
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Washing: Wash the cells thoroughly with PBS to remove unreacted click reagents.
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Counterstaining and Mounting: If desired, counterstain the nuclei with DAPI. Mount the coverslips on microscope slides with an appropriate mounting medium.
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Imaging: Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets.
Mandatory Visualization
Caption: A streamlined workflow for the metabolic labeling of cells with 15-APA.
Caption: Key steps in the cellular uptake and metabolic activation of 15-APA.
References
- 1. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Click-chemistry-based protocol to quantitatively assess fatty acid uptake by Mycobacterium tuberculosis in axenic culture and inside mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 15-Azido-Pentadecanoic Acid
Welcome to the technical support center for the synthesis of 15-azido-pentadecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during the synthesis of this compound from 15-bromopentadecanoic acid.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield in the azidation of 15-bromopentadecanoic acid is a common issue and can stem from several factors. Here's a troubleshooting guide:
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Incomplete Reaction:
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Insufficient Reaction Time or Temperature: The nucleophilic substitution of a bromide with azide (B81097) can be slow. Ensure the reaction has proceeded for an adequate duration at an appropriate temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Poor Solubility of Reagents: Sodium azide and 15-bromopentadecanoic acid must be well-dissolved for the reaction to occur efficiently. Using a suitable polar aprotic solvent like Dimethyl Sulfoxide (B87167) (DMSO) is crucial as it enhances the nucleophilicity of the azide ion.[1]
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Side Reactions:
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Elimination Reaction: A significant side reaction is the elimination of hydrobromic acid (HBr) from 15-bromopentadecanoic acid, leading to the formation of 15-pentadecenoic acid. This is favored by strong bases and high temperatures. While sodium azide is a weak base, high reaction temperatures can promote elimination.[2][3][4][5]
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Hydrolysis of the Product: If there is water present in the reaction mixture, the azide group can be susceptible to hydrolysis, although this is generally less of a concern under typical reaction conditions.
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-
Purification Losses:
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Inefficient Extraction: Ensure proper extraction techniques are used to isolate the product from the reaction mixture.
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Loss during Chromatography: If using column chromatography for purification, ensure the chosen solvent system provides good separation between the product, starting material, and any side products.
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Troubleshooting Flowchart:
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction.
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Stationary Phase: Silica (B1680970) gel plates (Silica 60 F254).
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Mobile Phase: A mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 8:2 or 7:3 v/v) is a good starting point. The polarity can be adjusted to achieve good separation.
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Visualization:
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UV Light (254 nm): If your starting material and product are UV active, this is a quick visualization method.
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Staining: Since the azide group is not strongly UV active, staining is often necessary. A specific stain for azides involves a two-step process:
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Reduction of the azide to an amine using a triphenylphosphine (B44618) solution.
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Staining with a ninhydrin (B49086) solution, which reacts with the newly formed amine to produce a colored spot.[6][7][8]
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Q3: I see an unexpected side product in my TLC/NMR. What could it be?
A3: The most likely side product is the elimination product, 15-pentadecenoic acid . This occurs when the azide ion acts as a base, abstracting a proton from the carbon adjacent to the bromine, leading to the formation of a double bond.
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Identification: In the 1H NMR spectrum, the presence of signals in the olefinic region (around 5-6 ppm) would indicate the formation of the alkene.
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Minimization: To minimize the formation of the elimination product, you can:
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Use a polar aprotic solvent like DMSO, which favors the SN2 reaction over the E2 reaction.
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Maintain a moderate reaction temperature. While heat is needed to drive the reaction, excessive heat can favor elimination.
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Ensure a high concentration of the azide nucleophile.
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Q4: What is the best way to purify the final product?
A4: Purification of this compound typically involves the following steps:
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Work-up: After the reaction is complete, the mixture is typically poured into water and extracted with an organic solvent like ethyl acetate or diethyl ether. The organic layer is then washed with brine and dried over an anhydrous salt (e.g., Na2SO4).
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Column Chromatography: Flash column chromatography on silica gel is an effective method for purifying the product. A gradient of hexane and ethyl acetate is commonly used as the eluent. The polarity of the solvent system should be optimized based on TLC analysis to ensure good separation of the desired product from unreacted starting material and any side products.
Data Presentation
Table 1: Typical Reaction Parameters for Azidation of 15-Bromopentadecanoic Acid
| Parameter | Recommended Condition | Rationale |
| Starting Material | 15-bromopentadecanoic acid | The precursor for the azidation reaction. |
| Reagent | Sodium Azide (NaN3) | Provides the azide nucleophile. |
| Solvent | Dimethyl Sulfoxide (DMSO) | A polar aprotic solvent that enhances the nucleophilicity of the azide ion.[1] |
| Temperature | 60-80 °C | Provides sufficient energy for the reaction to proceed without favoring elimination side reactions significantly. |
| Reaction Time | 12-24 hours | Should be monitored by TLC to ensure completion. |
| Molar Ratio (NaN3:Substrate) | 1.5 to 3 equivalents | A slight excess of sodium azide helps to drive the reaction to completion. |
Table 2: Representative Yields for Nucleophilic Substitution of Alkyl Bromides with Azide
| Substrate | Reaction Conditions | Yield (%) | Reference |
| 1-Bromooctane | NaN3, DMSO, 70 °C, 12 h | 92 | Representative |
| 1-Bromododecane | NaN3, DMF, 80 °C, 16 h | 95 | Representative |
| 15-Bromopentadecanoic Acid | NaN3, DMSO, 70 °C, 18 h | ~85-95 | Estimated |
| Benzyl Bromide | NaN3, Acetonitrile, RT, 16 h | 82 | [7] |
Note: The yield for this compound is an estimate based on typical yields for similar long-chain alkyl bromides. Actual yields may vary depending on specific experimental conditions and purification efficiency.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
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15-bromopentadecanoic acid
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Sodium azide (NaN3)
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Dimethyl sulfoxide (DMSO), anhydrous
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Ethyl acetate
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Hexane
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate (B86663) (Na2SO4)
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Silica gel for column chromatography
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 15-bromopentadecanoic acid (1.0 eq) in anhydrous DMSO.
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Add sodium azide (2.0 eq) to the solution.
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Heat the reaction mixture to 70 °C and stir for 18-24 hours.
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Monitor the reaction progress by TLC (Hexane:Ethyl Acetate 7:3, v/v).
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Once the reaction is complete (disappearance of the starting material spot), cool the mixture to room temperature.
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Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound as a white solid.
Protocol 2: Characterization of this compound
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FTIR Spectroscopy: The presence of the azide group is confirmed by a characteristic strong absorption peak around 2100 cm-1 .[8]
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1H NMR Spectroscopy: The proton NMR spectrum should show a triplet at approximately 3.25 ppm , corresponding to the two protons on the carbon adjacent to the azide group (-CH2-N3). The other methylene (B1212753) protons will appear as a broad multiplet between 1.2 and 1.7 ppm, and the protons alpha to the carboxylic acid will be a triplet around 2.35 ppm.
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13C NMR Spectroscopy: The carbon attached to the azide group will show a characteristic signal around 51 ppm .
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.uci.edu [chem.uci.edu]
- 6. scienceopen.com [scienceopen.com]
- 7. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Cytotoxicity of 15-Azido-Pentadecanoic Acid (15-APA) in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of 15-azido-pentadecanoic acid (15-APA) in cell culture experiments. 15-APA is a valuable tool for metabolic labeling and studying fatty acid metabolism; however, like many chemical probes, it can exhibit cytotoxic effects at certain concentrations and incubation times. This guide offers a structured approach to identifying and mitigating these effects to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (15-APA) and what is it used for?
A1: this compound (15-APA) is a modified fatty acid that contains an azide (B81097) group at the omega-15 position. This modification allows it to be used as a chemical reporter for metabolic labeling studies. Once incorporated into cellular lipids and proteins, the azide group can be selectively reacted with alkyne- or phosphine-containing probes via "click chemistry" for visualization and analysis.
Q2: Why is 15-APA causing cytotoxicity in my cell culture?
A2: The cytotoxicity of 15-APA can stem from several factors. The azide group, while bio-orthogonal, can be reactive and may interfere with cellular processes. Like other fatty acids, high concentrations of 15-APA can lead to lipotoxicity by disrupting membrane integrity, inducing endoplasmic reticulum (ER) stress, and affecting mitochondrial function. The specific sensitivity to 15-APA can also vary significantly between different cell types.
Q3: What are the typical signs of 15-APA-induced cytotoxicity?
A3: Signs of cytotoxicity can include:
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A noticeable decrease in cell viability and proliferation.
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Changes in cell morphology, such as rounding, detachment, or blebbing.
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Increased apoptosis or necrosis, which can be confirmed by specific assays (e.g., Annexin V/PI staining).
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Alterations in metabolic activity, which can be measured using assays like MTT or resazurin.
Q4: Is the cytotoxicity of 15-APA comparable to that of unmodified pentadecanoic acid?
A4: The azide group significantly alters the chemical properties of the fatty acid, and therefore, its biological effects, including cytotoxicity, are likely to be different from unmodified pentadecanoic acid. Direct comparisons of cytotoxicity data between the two molecules should be made with caution.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and minimize 15-APA-induced cytotoxicity.
Issue 1: High Levels of Cell Death Observed After 15-APA Treatment
Question: I am observing significant cell death after treating my cells with 15-APA. How can I reduce this?
Answer: High cell death is a common issue when using metabolic labeling reagents. The following steps can help you optimize your experimental conditions:
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Optimize 15-APA Concentration: The most critical factor is the concentration of 15-APA. It is essential to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
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Experimental Protocol: Determining Optimal 15-APA Concentration
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Cell Seeding: Seed your cells in a multi-well plate (e.g., 96-well) at a density that will ensure they are in the exponential growth phase at the time of treatment.
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Preparation of 15-APA Stock Solution: Prepare a high-concentration stock solution of 15-APA in a suitable solvent (e.g., DMSO or ethanol). Be sure to note the final solvent concentration in your culture medium, as high concentrations of the solvent itself can be toxic.
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Serial Dilutions: Prepare a series of dilutions of 15-APA in your cell culture medium. A good starting range could be from 1 µM to 100 µM. Include a vehicle control (medium with the same concentration of solvent used for the highest 15-APA concentration).
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Treatment: Remove the old medium from your cells and add the medium containing the different concentrations of 15-APA.
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Incubation: Incubate the cells for a fixed period (e.g., 24 hours).
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Viability Assay: After incubation, assess cell viability using a standard method such as MTT, resazurin, or a live/dead cell staining kit.
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Data Analysis: Plot cell viability against 15-APA concentration to determine the highest concentration that does not significantly reduce cell viability.
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-
-
Optimize Incubation Time: The duration of exposure to 15-APA can also impact cell health.
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Experimental Protocol: Determining Optimal Incubation Time
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Select a Sub-Lethal Concentration: Using the optimal, non-toxic concentration of 15-APA determined from the dose-response experiment, treat your cells.
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Time Course: Assess cell viability at multiple time points (e.g., 4, 8, 12, 24, and 48 hours).
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Analysis: Determine the longest incubation time that maintains high cell viability while allowing for sufficient labeling.
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-
Data Presentation: Optimizing 15-APA Concentration and Incubation Time
Use the following tables to record and analyze your optimization data.
Table 1: Dose-Response of 15-APA on Cell Viability
| 15-APA Concentration (µM) | Vehicle Control | 1 | 5 | 10 | 25 | 50 | 100 |
| Cell Viability (%) | 100 | ||||||
| Observations (Morphology) | Normal |
Table 2: Time-Course of 15-APA Treatment on Cell Viability
| Incubation Time (hours) | 0 | 4 | 8 | 12 | 24 | 48 |
| Cell Viability (%) | 100 | |||||
| Observations (Morphology) | Normal |
Issue 2: Low Labeling Efficiency with Non-Toxic Concentrations of 15-APA
Question: I have found a non-toxic concentration of 15-APA, but the labeling signal is too low. What can I do?
Answer: If you are experiencing low labeling efficiency, consider the following:
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Increase Incubation Time: If your time-course experiment showed that longer incubation times are well-tolerated, try extending the incubation period with the non-toxic 15-APA concentration.
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Cell Density: Ensure that your cells are actively dividing during the labeling period, as this can increase the uptake and incorporation of fatty acids.
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Medium Composition: The presence of high concentrations of other fatty acids in the serum of your culture medium can compete with 15-APA for uptake and incorporation. Consider using a lower percentage of serum during the labeling period, but be mindful that this can also affect cell health.
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Click Chemistry Reaction: Optimize the conditions for the click chemistry reaction to ensure efficient detection of the incorporated 15-APA. This includes the concentration of your detection probe and the reaction time.
Issue 3: High Variability in Cytotoxicity and Labeling Between Experiments
Question: I am seeing inconsistent results between experiments. What could be the cause?
Answer: Experimental variability can be frustrating. Here are some common sources and solutions:
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Cell Passage Number: Use cells with a consistent and low passage number, as high passage numbers can lead to changes in cell behavior and sensitivity to treatments.
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Cell Health: Ensure that your cells are healthy and free from contamination before starting any experiment.
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Reagent Preparation: Prepare fresh dilutions of 15-APA for each experiment from a reliable stock solution.
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Consistent Seeding Density: Ensure that you are seeding the same number of cells for each experiment.
Visualization of Workflows and Pathways
Troubleshooting Workflow for 15-APA Cytotoxicity
The following diagram illustrates a logical workflow for troubleshooting cytotoxicity issues with 15-APA.
General Experimental Workflow for Optimizing 15-APA Labeling
This diagram outlines a general workflow for establishing an optimal and non-toxic metabolic labeling protocol with 15-APA.
Potential Signaling Pathways Affected by Fatty Acid Overload
While specific pathways affected by 15-APA are not well-documented, high concentrations of fatty acids, in general, can lead to lipotoxicity through several mechanisms. This diagram illustrates some of the key signaling pathways that may be involved.
storage and handling of 15-azido-pentadecanoic acid to prevent degradation
Welcome to the technical support center for 15-azido-pentadecanoic acid. This guide is intended for researchers, scientists, and drug development professionals to ensure the proper storage and handling of this compound and to troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to prevent degradation?
A: Proper storage is critical to maintain the integrity of this compound. It is recommended to store the compound under the following conditions:
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Temperature: Store at -20°C for short-term storage (up to one month) and -80°C for long-term storage (up to six months).[1]
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Light: Protect from light at all times.[1][2] Alkyl azides can undergo photolytic decomposition when exposed to laboratory light.[2]
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Atmosphere: While not strictly required for this long-chain alkyl azide (B81097) due to its relatively high stability, storage under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against potential reactions with atmospheric components.
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Container: Store in a tightly sealed container. For solutions, use amber vials to minimize light exposure.
Q2: What is the shelf-life of this compound?
A: When stored correctly at -80°C and protected from light, this compound is stable for at least six months.[1] For storage at -20°C, it is recommended to use the compound within one month.[1]
Q3: Is this compound considered a hazardous compound?
A: Like all organic azides, this compound should be handled with care as it is a potentially energetic molecule. However, its stability is significantly enhanced by its long alkyl chain. The carbon-to-nitrogen (C/N) ratio is a general indicator of the stability of organic azides; a ratio of (NC + NO) / NN ≥ 3 is considered relatively stable.[3][4] For this compound (C15H29N3O2), this ratio is (15 + 2) / 3 = 5.7, indicating a low risk of explosive decomposition under normal handling conditions. Nevertheless, always avoid heat, shock, and friction.
Q4: What solvents are compatible with this compound?
A: this compound is a fatty acid and is soluble in many organic solvents such as ethanol, methanol, DMSO, and DMF. Avoid halogenated solvents like dichloromethane (B109758) and chloroform, as they can potentially react with azides to form unstable compounds.[2]
Troubleshooting Guides
Issue 1: Inconsistent or Poor Results in "Click Chemistry" Reactions
"Click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a common application for this compound. If you are experiencing low yields or reaction failures, consider the following:
| Potential Cause | Troubleshooting Step |
| Degradation of this compound | Verify the storage conditions and age of the compound. If improperly stored, consider using a fresh batch. |
| Copper catalyst issues | Ensure the use of a Cu(I) source or the efficient in-situ reduction of a Cu(II) salt (e.g., with sodium ascorbate). The copper catalyst can be sensitive to oxidation. |
| Ligand problems | The choice of ligand to stabilize the Cu(I) catalyst is crucial. Ensure the ligand is pure and used in the correct stoichiometry. |
| Solvent incompatibility | The reaction solvent must be compatible with all components and not interfere with the reaction. Ensure your alkyne and azide are soluble. |
| Oxygen interference | Deoxygenate the reaction mixture by bubbling with an inert gas (argon or nitrogen) before adding the copper catalyst, as oxygen can oxidize Cu(I) to the inactive Cu(II). |
Issue 2: Evidence of Compound Degradation (e.g., unexpected peaks in NMR or MS)
If you suspect your this compound has degraded, the following workflow can help identify the cause:
Caption: Troubleshooting workflow for suspected degradation.
Experimental Protocols
Protocol: General Handling of this compound
-
Preparation: Before use, allow the container of this compound to equilibrate to room temperature to prevent condensation of atmospheric moisture upon opening.
-
Weighing: Use a non-metal spatula (e.g., ceramic or plastic) for weighing and transferring the solid compound.[2]
-
Dissolution: Dissolve the compound in a suitable, high-purity solvent. If preparing a stock solution, do so under an inert atmosphere if possible and store it at -20°C or -80°C in a tightly sealed, light-protected container.
-
Reaction Setup: When setting up reactions, particularly those sensitive to oxidation like CuAAC, deoxygenate the solvent and reaction vessel by purging with an inert gas.
-
Waste Disposal: Dispose of any waste containing azides according to your institution's hazardous waste guidelines. Do not dispose of azide-containing solutions down the drain, as this can lead to the formation of explosive heavy metal azides in the plumbing.
Data Presentation
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (short-term) or -80°C (long-term)[1] | Minimizes thermal decomposition and other degradation pathways. |
| Light | Store in the dark (e.g., in an amber vial or wrapped in foil)[1][2] | Prevents photolytic decomposition of the azide group.[2] |
| Atmosphere | Tightly sealed container. Inert atmosphere (Ar or N2) is good practice. | Protects from moisture and reactive atmospheric components. |
| Container | Glass or chemically resistant plastic. | Prevents reaction with the container material. |
Table 2: Chemical Compatibility
| Compatible | Incompatible |
| Common organic solvents (DMSO, DMF, Ethanol, Methanol) | Strong acids (can form explosive hydrazoic acid)[4][5] |
| Non-metal labware (plastic, ceramic spatulas)[2] | Heavy metals and their salts (can form shock-sensitive metal azides)[2][4] |
| Standard laboratory glassware | Halogenated solvents (e.g., Dichloromethane, Chloroform)[2] |
| Strong reducing agents (will reduce the azide to an amine)[6] |
Visualizations
References
selecting the right copper ligand for CuAAC reactions
Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the appropriate copper ligand and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the role of a ligand in CuAAC reactions?
A1: In CuAAC reactions, ligands play a critical role in stabilizing the catalytically active copper(I) oxidation state, preventing its oxidation to the inactive copper(II) state or disproportionation.[1][2] They also enhance the solubility of the copper catalyst, particularly in aqueous environments, and can significantly accelerate the reaction rate.[1][3] Furthermore, certain ligands can protect sensitive biomolecules from damage by reactive oxygen species (ROS) that may be generated during the reaction.[1][4]
Q2: Which are the most common ligands for CuAAC reactions?
A2: The most frequently used ligands are nitrogen-based, particularly tris-triazolylmethylamine derivatives. Key examples include:
-
TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine)
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)
-
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid)
-
BTTES (2,2',2''-(nitrilotris(ethane-2,1-diyl))tris(azanediyl))tris(ethane-1-sulfonic acid))[1]
Q3: How do I choose the right ligand for my experiment?
A3: The choice of ligand depends on several factors, including the solvent system, the nature of the substrates, and biocompatibility requirements. For reactions in aqueous or mixed aqueous/organic solvents, water-soluble ligands like THPTA, BTTAA, and BTTES are ideal.[1][4] BTTAA has been reported to show the highest activity among the common tris-triazolylmethylamine ligands in some studies.[5] For reactions in organic solvents, TBTA is a common choice.[6] For live-cell imaging and other applications requiring high biocompatibility, ligands like THPTA, BTTES, and BTTAA are preferred due to their ability to reduce copper-induced cytotoxicity.[4]
Q4: Can I perform a CuAAC reaction without a ligand?
A4: While the CuAAC reaction can proceed without a ligand, it is often significantly slower and less efficient.[1] Ligand-free reactions may necessitate higher temperatures and are more susceptible to side reactions and catalyst deactivation. For reliable and efficient cycloaddition, especially with precious or sensitive substrates, the use of an accelerating ligand is highly recommended.[1]
Q5: What is the optimal ligand-to-copper ratio?
A5: The ideal ligand-to-copper ratio can vary depending on the specific ligand and reaction conditions. For many common ligands such as THPTA and BTTAA, a ratio of 2:1 to 5:1 (ligand:copper) is often recommended, particularly in bioconjugation reactions.[1][4] This excess of ligand helps to ensure the copper(I) is stabilized and protects substrates from oxidative damage.[4] However, for some ligands, a high ligand-to-copper ratio can be inhibitory.[7] It is always advisable to consult specific protocols for the chosen ligand or to empirically optimize the ratio for your particular reaction.
Troubleshooting Guide
Problem 1: Low or no product yield.
| Possible Cause | Suggested Solution | Citation |
| Oxidation of Cu(I) catalyst | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared solutions of a reducing agent like sodium ascorbate (B8700270). Degas all solutions before use. | [8] |
| Inappropriate ligand or concentration | Select a ligand appropriate for your solvent system and substrates. Optimize the ligand-to-copper ratio (typically 2:1 to 5:1 for THPTA/BTTAA). | [1][8] |
| Inhibitory buffer components | Avoid buffers containing chelating agents like Tris. Use non-coordinating buffers such as phosphate (B84403), HEPES, or MOPS. | [8] |
| Steric hindrance of substrates | If substrates are bulky, consider increasing reaction time or temperature. A change in ligand might also be beneficial. | [8] |
| Low reactant concentration | If feasible, increase the concentration of the azide (B81097) and alkyne substrates. | [8] |
Problem 2: Formation of side products.
| Possible Cause | Suggested Solution | Citation |
| Oxidative homocoupling of alkyne | This is a common side reaction when the reaction is exposed to oxygen, leading to diacetylene byproducts. Use an antioxidant like sodium ascorbate and maintain an inert atmosphere. | [8] |
Data Presentation: Ligand Selection Guide
The following table provides a qualitative comparison of commonly used CuAAC ligands to aid in selection for your specific application.
| Ligand | Water Solubility | Biocompatibility | Relative Reaction Rate | Recommended For |
| TBTA | Low | Low | High | Organic synthesis |
| THPTA | High | High | Moderate to High | Aqueous bioconjugation, live cell labeling |
| BTTAA | High | Very High | Very High | Live cell labeling, applications requiring low copper concentrations |
| BTTES | High | Very High | High | Bioconjugation in aqueous buffers |
Note: Relative reaction rates can be substrate and condition dependent.[1][4][5]
Experimental Protocols
General Protocol for CuAAC Bioconjugation with THPTA
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
Alkyne-functionalized biomolecule
-
Azide-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
Procedure:
-
In a microcentrifuge tube, dissolve the alkyne-functionalized biomolecule and the azide-functionalized molecule in the reaction buffer.
-
In a separate tube, prepare the copper-ligand premix by adding the THPTA stock solution to the CuSO₄ stock solution. A typical ligand-to-copper ratio is 5:1.[9]
-
Add the copper-ligand premix to the reaction mixture containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature. Reaction times can vary from a few minutes to several hours, depending on the substrates and concentrations.
-
The reaction can be stopped by adding a chelating agent like EDTA or by proceeding directly to purification.[10]
Protocol for Live Cell Labeling with BTTAA
This protocol is a starting point for labeling live cells and requires careful optimization to minimize cytotoxicity.
Materials:
-
Cells with metabolically incorporated alkyne or azide functionality
-
Azide- or alkyne-functionalized fluorescent probe
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 10 mM in water)
-
BTTAA stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
Cell culture medium or appropriate buffer
Procedure:
-
Wash the cells to be labeled with a suitable buffer.
-
Prepare the labeling solution by adding the fluorescent probe, CuSO₄, and BTTAA to the cell culture medium or buffer. A low copper concentration (e.g., 50-100 µM) is recommended to start.[11] Maintain a ligand-to-copper ratio of 5:1.[11]
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
Add the labeling solution to the cells and incubate for a short period (e.g., 5-30 minutes) at the appropriate temperature for the cell type.
-
After incubation, wash the cells several times with fresh medium or buffer to remove excess reagents before imaging or further analysis.
Visualizations
Experimental Workflow for Ligand Selection in CuAAC
Caption: A decision-making workflow for selecting an appropriate copper ligand for CuAAC reactions.
Simplified CuAAC Catalytic Cycle
Caption: A simplified representation of the catalytic cycle for the CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Metabolic Labeling with Fatty Acid Analogs
This technical support center is designed for researchers, scientists, and drug development professionals, providing essential guidance for navigating the complexities of in vivo metabolic labeling with fatty acid analogs. Here you will find troubleshooting guides for common experimental challenges and a comprehensive list of frequently asked questions.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments. Each problem is followed by potential causes and recommended solutions to help you overcome common hurdles.
Troubleshooting: Low Incorporation of Fatty Acid Analog
| Potential Cause | Troubleshooting Step |
| Poor Bioavailability/Delivery of the Analog | 1. Optimize Delivery Vehicle: If using a carrier like BSA or a lipid emulsion, ensure it is properly prepared and the analog is fully complexed. For insoluble analogs, consider alternative delivery vehicles such as cyclodextrin.[1] 2. Route of Administration: The chosen route of administration (e.g., intravenous, oral gavage) can significantly impact bioavailability.[2][3] It is advisable to review the literature for the most effective route for your specific analog and animal model. 3. Dosage: The administered dose may be insufficient. A dose-response experiment should be performed to determine the optimal concentration. |
| Rapid Metabolism or Clearance of the Analog | 1. Check Half-Life: It is important to research the metabolic stability and half-life of your specific fatty acid analog, as some are rapidly metabolized in vivo.[2] 2. Time-Course Experiment: A time-course experiment should be conducted to identify the time point of maximum incorporation into the target lipid pool. |
| Low Metabolic Activity in the Target Tissue | 1. Physiological State of the Animal: The metabolic state of the animal, such as whether it is fed or fasted, can greatly influence fatty acid uptake and metabolism in different tissues.[4][5] Ensure the physiological state aligns with your experimental objectives. 2. Tissue-Specific Uptake: Not all tissues absorb fatty acids at the same rate.[5] Confirm that your target tissue is expected to have high fatty acid metabolism. |
| Issues with the Fatty Acid Analog Itself | 1. Analog Stability: Ensure the fatty acid analog is stable and has not degraded during storage by following the manufacturer's storage recommendations. 2. Chemical Structure: The chemical modification on the analog, such as a fluorescent tag or a click chemistry handle, may interfere with its recognition and uptake by cellular machinery.[6] Consider using an analog with a smaller, less disruptive tag. |
Troubleshooting: Observed Toxicity or Adverse Effects in Animal Models
| Potential Cause | Troubleshooting Step |
| Inherent Toxicity of the Fatty Acid Analog | 1. Dose Reduction: The administered dose may be excessive, leading to toxic effects.[7] A toxicity study with a range of concentrations should be performed to determine the maximum tolerated dose. 2. Analog Choice: Some fatty acids and their analogs can be inherently toxic to certain cell types or tissues.[7][8] It is important to review the literature for any known toxicity of your chosen analog and consider switching to a different one if toxicity persists. |
| Toxicity of the Delivery Vehicle | 1. Vehicle Control: A vehicle-only control group should always be included to assess the toxicity of the delivery vehicle itself.[1] 2. Alternative Vehicles: If the vehicle is identified as the source of toxicity, explore alternative, more biocompatible delivery systems. |
| Off-Target Effects of the Analog | 1. Metabolic Perturbation: The fatty acid analog may be disrupting normal lipid metabolism, which can lead to adverse effects.[9] Key metabolic parameters in your animals should be monitored. 2. Comprehensive Analysis: Analyze the incorporation of the analog into various lipid species to identify any unexpected metabolic pathways that are being affected. |
Troubleshooting: High Background or Non-Specific Signal in Imaging/Detection
| Potential Cause | Troubleshooting Step |
| Suboptimal Imaging/Detection Parameters | 1. Instrument Settings: The settings of your detection instrument (e.g., mass spectrometer, fluorescence microscope) should be optimized to maximize the signal-to-noise ratio.[10] 2. Background Subtraction: Appropriate background subtraction methods should be employed during data analysis. |
| Non-Specific Binding or Accumulation of the Analog | 1. Washing Steps: When performing ex vivo analysis, ensure that washing steps are thorough to remove any unbound analog. 2. Control Tissues: Analyze tissues that are not expected to have high uptake of the fatty acid analog to assess the level of non-specific signal. |
| Autofluorescence (for fluorescent analogs) | 1. Spectral Imaging: Use spectral imaging and linear unmixing to separate the specific fluorescent signal from tissue autofluorescence. 2. Longer Wavelength Dyes: Consider using fluorescent dyes that excite and emit at longer wavelengths (near-infrared) to minimize autofluorescence.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the different types of fatty acid analogs available for in vivo metabolic labeling?
A: There are several types of fatty acid analogs, each with its own advantages and detection methods:
-
Radioisotope-labeled fatty acids (e.g., ³H, ¹⁴C) are traditional tracers that can be detected by scintillation counting or autoradiography and offer high sensitivity.[11]
-
Stable isotope-labeled fatty acids (e.g., ²H, ¹³C) are non-radioactive and can be traced using mass spectrometry.[][13] They are considered safer for in vivo studies and can provide detailed information on metabolic pathways.[][13]
-
Fluorescently-labeled fatty acid analogs (e.g., BODIPY-FAs) allow for the direct visualization of fatty acid uptake and distribution in tissues and cells using fluorescence microscopy.[4][14]
-
Click chemistry-compatible fatty acid analogs (e.g., alkyne or azide-modified FAs) can be tagged with a reporter molecule, such as a fluorophore or biotin, after incorporation, which offers flexibility in detection.[6]
Q2: How do I choose the right fatty acid analog for my experiment?
A: The choice of fatty acid analog depends on your specific research question and the equipment you have available.
-
For quantifying metabolic flux and pathway analysis, stable isotope-labeled fatty acids analyzed by mass spectrometry are the gold standard.[][13]
-
For visualizing the spatial distribution of fatty acid uptake in tissues, fluorescently-labeled fatty acid analogs are the most suitable option.[4][14]
-
If you require high sensitivity for detecting low-abundance lipid species, radioisotope-labeled fatty acids may be the best choice.[11]
-
For versatile downstream applications, click chemistry-compatible analogs provide flexibility in detection methods.[6]
Q3: What is the best way to deliver fatty acid analogs in vivo?
A: The delivery method depends on the solubility of the analog and the experimental design. Common methods include:
-
Intravenous (IV) injection: This method ensures rapid and direct entry into the bloodstream, providing precise control over the initial concentration. Analogs are often complexed with bovine serum albumin (BSA) to mimic their natural transport in circulation.
-
Oral gavage: This method is suitable for studying the intestinal absorption and subsequent metabolic fate of fatty acids.[2][15] The analog is typically dissolved in a carrier oil.
-
Intraperitoneal (IP) injection: This is another common route for systemic delivery.
-
Local injection: For studying fatty acid metabolism in a specific tissue, direct local injection can be utilized.[1]
Q4: What are the essential controls for an in vivo fatty acid labeling experiment?
A: To ensure the validity of your results, the following controls are crucial:
-
Vehicle control: Animals administered with only the delivery vehicle (e.g., BSA solution, carrier oil) to control for any effects of the vehicle itself.
-
Unlabeled fatty acid control: Animals treated with the corresponding unlabeled fatty acid to assess any physiological effects of the fatty acid itself.
-
Baseline control: A group of animals not treated with any analog to determine the endogenous levels of the lipids of interest.
-
For studies with interventions (e.g., drug treatment): A control group that receives the intervention but not the fatty acid analog.
Q5: How can I analyze the incorporation of the fatty acid analog into different lipid species?
A: After in vivo labeling, tissues or plasma are collected, and lipids are extracted. The analysis method depends on the type of label used:
-
Mass Spectrometry (MS): For stable isotope-labeled analogs, techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are used to separate and identify different lipid species and quantify the incorporation of the isotopic label.[3][16][17]
-
Fluorescence Microscopy/Imaging: For fluorescent analogs, tissues can be sectioned and imaged to visualize the localization of the analog.[4] Flow cytometry can be used for single-cell analysis.
-
Scintillation Counting/Autoradiography: For radioisotope-labeled analogs, the total radioactivity in the lipid extract or in separated lipid spots on a TLC plate can be measured.
Quantitative Data Summary
Table 1: Comparison of Isotopic Labeling Strategies for Fatty Acid Tracers
| Feature | Deuterated Fatty Acids (e.g., d-palmitate) | ¹³C-Labeled Fatty Acids (e.g., [U-¹³C]palmitate) | ¹⁸F-Labeled Fatty Acid Analogs (e.g., [¹⁸F]FTO) |
| Detection Method | Mass Spectrometry (MS) | Mass Spectrometry (MS), Isotope Ratio Mass Spectrometry (IRMS) | Positron Emission Tomography (PET) |
| Primary Application | Tracing fatty acid oxidation, incorporation into complex lipids.[13] | Quantifying fatty acid oxidation, flux, and incorporation into metabolites.[13] | In vivo imaging of fatty acid uptake and metabolism in specific organs.[13] |
| Advantages | - Relatively lower cost- Can be used in combination with ¹³C-tracers | - Provides detailed information on carbon transitions- Well-established methods | - Non-invasive, whole-body imaging- High sensitivity |
| Limitations | - Potential for deuterium (B1214612) loss in some metabolic pathways- Requires sophisticated MS analysis | - Higher cost compared to deuterated tracers | - Requires specialized PET imaging facilities- Short half-life of ¹⁸F |
Data summarized from BenchChem's "A Comparative Guide to Isotopic Labeling of Fatty Acid Analogs for Tracer Studies".[13]
Table 2: In Vivo Fatty Acid Analog Administration and Analysis Parameters from Selected Studies
| Study Focus | Animal Model | Fatty Acid Analog | Administration Route & Dose | Key Analytical Method | Reference |
| Tracing Lipid Disposition | C57BL6 Mice | Oleic acid, potassium salt (¹³C₁₈) | Oral gavage, 150 mg/kg mixed with corn oil | UPLC-MS/MS | [3] |
| Fatty Acid Oxidation | C57BL6 Mice | Perdeuterated palmitic, stearic, or oleic acid | IV infusion, 150 mg/kg mixed with intralipid | GC-IRMS | [3] |
| In Vivo Optical Imaging | Mice | Alexa Fluor 647-conjugated palmitic acid | IV injection, 0.05 nmol/g body weight | Near-infrared fluorescence imaging | [4] |
| Bone Homeostasis | Mice | Tetrazole analog of palmitic acid | Local injection, 40 µ g/injection | Histomorphometry | [1] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Metabolic Labeling with Stable Isotope-Labeled Fatty Acids
1. Materials:
-
Stable isotope-labeled fatty acid (e.g., [U-¹³C]palmitate)
-
Carrier vehicle (e.g., fatty acid-free Bovine Serum Albumin (BSA) in saline, corn oil, or intralipid)
-
Animal model (e.g., mice, rats)
-
Anesthesia (if required for administration or sample collection)
-
Blood collection tubes (with anticoagulant)
-
Tissue collection tools (forceps, scissors, liquid nitrogen)
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Internal standards for MS analysis
2. Animal Preparation:
-
Acclimatize animals to the housing conditions.
-
If required by the experimental design, fast animals overnight (or for a duration appropriate for the study) to standardize the metabolic state.[13]
-
Weigh each animal before the experiment.
3. Preparation and Administration of the Labeled Fatty Acid:
-
Prepare the labeled fatty acid solution in the chosen vehicle. For IV administration, complex the fatty acid with BSA. For oral gavage, dissolve in a carrier oil.
-
Administer the labeled fatty acid to the animals via the chosen route (e.g., tail vein injection, oral gavage). The dose and volume should be calculated based on the animal's body weight.[3]
4. Sample Collection:
-
At predetermined time points after administration, collect blood samples (e.g., via tail bleed or cardiac puncture).
-
Process the blood to obtain plasma or serum and store at -80°C.
-
At the end of the experiment, euthanize the animals and harvest the tissues of interest.
-
Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C until lipid extraction.
5. Lipid Extraction and Analysis:
-
Homogenize the tissue samples.
-
Perform lipid extraction using a standard method (e.g., Folch or Bligh-Dyer).
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent for analysis.
-
Analyze the samples by LC-MS/MS or GC-MS to identify and quantify the incorporation of the stable isotope into different lipid species.[3] Use appropriate internal standards for quantification.
Visualizations
Caption: General experimental workflow for in vivo fatty acid labeling.
Caption: Decision tree for selecting a fatty acid analog.
Caption: Simplified pathway of fatty acid uptake and metabolism.
References
- 1. Development of fatty acid analogues with potent anabolic effects on bone in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of fatty acid delivery in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid-induced toxicity and neutral lipid accumulation in insulin-producing RINm5F cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Silico Screening Identification of Fatty Acids and Fatty Acid Derivatives with Antiseizure Activity: In Vitro and In Vivo Validation | MDPI [mdpi.com]
- 9. Effects of Dietary Fatty Acid Composition on Lipid Metabolism and Body Fat Accumulation in Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ckisotopes.com [ckisotopes.com]
- 11. Metabolic labeling with fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analytical Methods to Quantify Free Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Validation & Comparative
A Head-to-Head Comparison: 15-azido-pentadecanoic acid vs. Alkyne-Functionalized Fatty Acids for Advanced Cellular Labeling
A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of bioorthogonal fatty acid probes.
In the intricate landscape of cellular biology and drug discovery, the ability to meticulously track and identify lipids and their post-translational modifications is paramount. The advent of bioorthogonal chemistry has revolutionized this field, providing powerful tools to tag and visualize biomolecules in their native environment. Among these tools, fatty acid analogues functionalized with azide (B81097) or alkyne groups have emerged as indispensable probes for studying lipid metabolism and protein acylation.
This guide provides an in-depth, objective comparison between 15-azido-pentadecanoic acid and alkyne-functionalized fatty acids, with a focus on their performance in metabolic labeling and subsequent detection via click chemistry. We present a synthesis of experimental data to inform the selection of the most appropriate probe for your research needs.
At a Glance: Performance Comparison
The choice between an azide or alkyne-functionalized fatty acid hinges on a balance of factors including reaction kinetics, labeling efficiency, and potential off-target effects. While both serve as effective bioorthogonal handles, subtle differences in their reactivity and behavior in biological systems can significantly impact experimental outcomes.
| Feature | This compound | Alkyne-Functionalized Fatty Acids (e.g., 17-octadecynoic acid) |
| Bioorthogonal Reaction | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Click Chemistry Partner | Alkyne-containing reporter (e.g., alkyne-biotin, alkyne-fluorophore) | Azide-containing reporter (e.g., azido-biotin, azido-fluorophore) |
| Relative Reaction Rate (CuAAC) | Generally high and reliable. The structure of the alkyne partner has a more significant impact on the reaction rate. | Efficient and rapid, particularly with terminal alkynes. |
| Labeling Sensitivity | Can be lower, with reports of a 5- to 10-fold decrease in sensitivity when used with phosphine-based detection (Staudinger ligation) compared to alkyne probes with CuAAC.[1] | Generally higher, providing a better signal-to-noise ratio in many applications.[1][2] |
| Background Labeling | Can be problematic. Labeling with azido-fatty acids followed by CuAAC with an alkynyl-probe has been shown to result in significantly higher background levels.[1] | Generally lower background signal compared to the reverse orientation (azide-probe and alkyne-reporter).[2] |
| Cytotoxicity of the Probe | Data for this compound is not readily available. However, the parent molecule, pentadecanoic acid (C15:0), has been shown to be non-cytotoxic at concentrations up to 50 μM in various human cell lines.[3][4] In some cancer cell lines, it has shown selective cytotoxicity.[5] | Varies depending on the specific fatty acid. For example, the omega-3 fatty acid EPA has shown cytotoxicity at 50 μM in some cell systems.[4] The alkyne group itself is generally considered to be of low toxicity. |
| Potential Side Reactions | Azides are generally considered highly bioorthogonal with minimal side reactions in cellular environments.[6] | Terminal alkynes have the potential to react with thiols (e.g., cysteine residues) in biological systems, which could lead to non-specific labeling.[6] |
Experimental Deep Dive: Methodologies and Workflows
Successful metabolic labeling experiments rely on robust and well-defined protocols. Below are detailed methodologies for the incorporation of both azide and alkyne-functionalized fatty acids into cellular systems, followed by their detection using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Workflow for Metabolic Labeling and Bioorthogonal Detection
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
Materials:
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Phosphate-Buffered Saline (PBS)
-
DMSO
-
Cultured mammalian cells (e.g., HeLa, HEK293T)
Procedure:
-
Cell Seeding: Plate cells in a suitable culture vessel and grow to 70-80% confluency.
-
Fatty Acid Depletion: One hour prior to labeling, replace the growth medium with DMEM supplemented with 5% charcoal-stripped FBS to deplete endogenous fatty acids.
-
Probe Preparation: Prepare a 20-100 mM stock solution of this compound in DMSO.
-
Metabolic Labeling: Add the this compound stock solution to the culture medium to a final concentration of 25-100 µM.
-
Incubation: Incubate the cells for 4-18 hours at 37°C in a 5% CO₂ incubator to allow for metabolic incorporation.
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS to remove unincorporated fatty acid analog. The cells are now ready for lysis and downstream click chemistry.
Protocol 2: Metabolic Labeling of Cultured Cells with Alkyne-Functionalized Fatty Acids (e.g., 17-octadecynoic acid)
Materials:
-
17-octadecynoic acid (17-ODYA)
-
DMEM
-
FBS, charcoal-stripped or fatty acid-free BSA
-
PBS
-
DMSO
-
Cultured mammalian cells
Procedure:
-
Cell Seeding: Plate cells and grow to the desired confluency as described in Protocol 1.
-
Fatty Acid Depletion: One hour before labeling, switch the cells to medium containing 1% fatty acid-free BSA or 5% charcoal-stripped FBS.[1]
-
Probe Preparation: Prepare a 20-100 mM stock solution of 17-ODYA in DMSO.
-
Metabolic Labeling: Add the 17-ODYA stock solution to the culture medium to a final concentration of 25-100 µM.
-
Incubation: Incubate the cells for 4-18 hours at 37°C and 5% CO₂.
-
Cell Harvest: Wash the cells twice with ice-cold PBS. Proceed to cell lysis for subsequent click chemistry.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysates
Materials:
-
Cell lysate containing metabolically labeled proteins (from Protocol 1 or 2)
-
Azide or alkyne reporter probe (e.g., azido-biotin, alkyne-fluorophore), 10 mM in DMSO
-
Copper(II) sulfate (B86663) (CuSO₄), 50 mM in water
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand, 50 mM in water
-
Sodium ascorbate (B8700270), 50 mM in water (freshly prepared)
-
Lysis buffer (e.g., RIPA buffer)
Procedure:
-
Prepare Click Chemistry Cocktail: In a microcentrifuge tube, combine the following in order:
-
Cell lysate (containing 50-100 µg of protein)
-
Azide or alkyne reporter probe (to a final concentration of 100 µM)
-
CuSO₄ (to a final concentration of 1 mM)
-
THPTA (to a final concentration of 1 mM)
-
-
Initiate Reaction: Add sodium ascorbate to a final concentration of 1 mM to initiate the click reaction.
-
Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1 hour, protected from light.
-
Sample Preparation for Analysis: The sample is now ready for downstream analysis. For SDS-PAGE, add 4x Laemmli sample buffer. For affinity purification of biotinylated proteins, proceed with streptavidin bead incubation.
Visualizing the Molecular Machinery: Signaling and Logical Relationships
Understanding the context in which these fatty acid probes are utilized is crucial. Protein acylation, the covalent attachment of fatty acids to proteins, is a key post-translational modification that regulates protein localization, stability, and function, thereby impacting numerous signaling pathways.
Protein Acylation and its Role in Cellular Signaling
Concluding Remarks
The selection between this compound and alkyne-functionalized fatty acids is a critical decision in the design of metabolic labeling experiments. The evidence suggests that for applications requiring high sensitivity and low background, the use of an alkyne-functionalized fatty acid in conjunction with an azide-containing reporter probe is often the superior choice. This is primarily due to the higher efficiency of the CuAAC reaction in this orientation and the potential for off-target reactions and higher background associated with the reverse setup.
However, the bioorthogonality of the azide group is a significant advantage, and in contexts where potential side reactions of the alkyne are a major concern, this compound remains a valuable tool. Ultimately, the optimal choice will depend on the specific biological question, the experimental system, and the detection method employed. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make an informed decision and to facilitate the successful application of these powerful chemical tools in their scientific endeavors.
References
- 1. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems | PLOS One [journals.plos.org]
- 4. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Validating 15-Azido-Pentadecanoic Acid for Metabolic Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a suitable metabolic probe is critical for accurately studying lipid metabolism and protein acylation. This guide provides a comprehensive comparison of 15-azido-pentadecanoic acid (15-N3-PDA) with a common alternative, 17-octadecynoic acid (17-ODYA), supported by experimental data and detailed protocols.
This compound is a valuable chemical tool for identifying and characterizing post-translationally modified proteins, particularly those undergoing palmitoylation. As a fatty acid analog containing a bioorthogonal azide (B81097) group, it is readily metabolized by cells and incorporated into proteins. This allows for subsequent detection and analysis through "click chemistry," a highly specific and efficient covalent reaction. This guide will delve into the performance of 15-N3-PDA, compare it to the alkyne-containing analog 17-ODYA, and provide the necessary protocols for its application.
Performance Comparison: this compound vs. 17-Octadecynoic Acid
The choice between an azide- or alkyne-containing fatty acid probe can influence experimental outcomes. While both 15-N3-PDA and 17-ODYA are effective for metabolic labeling, they possess distinct characteristics in terms of reactivity, potential background, and existing validation in the literature.
| Feature | This compound (15-N3-PDA) | 17-Octadecynoic Acid (17-ODYA) |
| Bioorthogonal Handle | Azide (-N3) | Terminal Alkyne (-C≡CH) |
| Click Chemistry Reaction | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Reactivity | Azides are generally stable and less prone to side reactions in the cellular environment. | Terminal alkynes can be more reactive and may exhibit some background labeling. |
| Detection | Requires an alkyne-functionalized reporter (e.g., alkyne-biotin, alkyne-fluorophore). | Requires an azide-functionalized reporter (e.g., azide-biotin, azide-fluorophore). |
| Published Data | A well-established probe for studying protein palmitoylation. | Extensively used and validated for profiling protein palmitoylation and lipid metabolism.[1] |
| Potential for Cytotoxicity | The parent molecule, pentadecanoic acid, has shown some cytotoxic effects in certain cancer cell lines at high concentrations. The toxicity of the azido-functionalized form should be empirically determined for each cell type and experimental condition. | Generally considered to have low toxicity at typical working concentrations. |
Experimental Protocols
The following protocols provide a framework for metabolic labeling of cultured mammalian cells using 15-N3-PDA and 17-ODYA, followed by detection via click chemistry.
Protocol 1: Metabolic Labeling of Cultured Cells
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Fatty acid-free bovine serum albumin (BSA)
-
This compound (15-N3-PDA) or 17-Octadecynoic acid (17-ODYA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to reach approximately 70-80% confluency on the day of the experiment.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of 15-N3-PDA or 17-ODYA in DMSO (e.g., 10-50 mM).
-
On the day of the experiment, prepare the labeling medium by diluting the fatty acid stock solution in a complete medium containing fatty acid-free BSA. The final concentration of the probe typically ranges from 25 to 100 µM. It is recommended to optimize the concentration for each cell line to achieve sufficient labeling without inducing cytotoxicity.
-
-
Cell Labeling:
-
Aspirate the growth medium from the cells and wash once with pre-warmed PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for a period ranging from 4 to 24 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically.
-
-
Cell Lysis:
-
After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Collect the cell lysate and determine the protein concentration using a standard protein assay.
-
Protocol 2: Click Chemistry Reaction for Protein Detection
Materials:
-
Cell lysate containing metabolically labeled proteins
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Azide- or Alkyne-functionalized reporter probe (e.g., azide-biotin, alkyne-Alexa Fluor 488)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Prepare Click Chemistry Reagents:
-
Prepare stock solutions of TCEP (e.g., 50 mM in water), TBTA (e.g., 1.7 mM in DMSO), and CuSO4 (e.g., 50 mM in water).
-
-
Set up the Click Reaction:
-
In a microcentrifuge tube, add the cell lysate (typically 50-100 µg of protein).
-
Add the reporter probe to a final concentration of 25-100 µM.
-
Sequentially add TCEP (final concentration 1 mM), TBTA (final concentration 100 µM), and CuSO4 (final concentration 1 mM).
-
-
Incubation:
-
Incubate the reaction mixture for 1 hour at room temperature with gentle shaking, protected from light.
-
-
Sample Preparation for Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes.
-
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Visualize fluorescently labeled proteins using an appropriate gel imaging system.
-
For biotin-labeled proteins, transfer the proteins to a membrane and detect them by Western blotting using streptavidin-HRP.
-
Visualizing the S-Palmitoylation Workflow
S-palmitoylation is a dynamic and reversible post-translational modification where a palmitoyl (B13399708) group is attached to a cysteine residue of a protein. This process plays a crucial role in regulating protein trafficking, localization, and function. Metabolic labeling with probes like 15-N3-PDA is a powerful technique to study this process.
Caption: Workflow for metabolic labeling and detection of S-palmitoylated proteins using 15-N3-PDA.
Signaling Pathway: Regulation of Protein Trafficking by S-Palmitoylation
S-palmitoylation acts as a crucial switch for controlling the subcellular localization of many signaling proteins. The reversible nature of this modification allows for dynamic regulation of protein trafficking between different cellular compartments, thereby modulating signaling cascades.
Caption: Dynamic regulation of protein localization and signaling by the S-palmitoylation cycle.
References
alternative probes for studying protein palmitoylation
A Comprehensive Guide to Alternative Probes for Studying Protein Palmitoylation
For researchers, scientists, and drug development professionals delving into the critical role of protein palmitoylation, the choice of detection methodology is paramount. This guide provides an objective comparison of the leading alternative probes for studying this reversible lipid modification, supported by experimental data and detailed protocols. We will explore the two predominant non-radioactive techniques: Acyl-Biotin Exchange (ABE) and metabolic labeling with "clickable" fatty acid analogs, alongside the related Acyl-Resin Assisted Capture (Acyl-RAC) method.
Protein S-palmitoylation, the covalent attachment of the 16-carbon fatty acid palmitate to cysteine residues via a thioester bond, is a dynamic post-translational modification crucial for regulating protein trafficking, localization, stability, and activity.[1][2][3] Dysregulation of this process has been implicated in numerous diseases, including cancer and neurological disorders, making the accurate study of palmitoylation a key area of research.[2][4]
A Comparative Overview of Palmitoylation Probes
Historically, protein palmitoylation was studied using radioactive [3H]-palmitate.[5][6] However, safety concerns and limitations in detection have spurred the development of safer and more efficient chemical probes.[7][8][9] The primary alternatives in widespread use are Acyl-Biotin Exchange (ABE), Acyl-Resin Assisted Capture (Acyl-RAC), and metabolic labeling with bioorthogonal fatty acid analogs for click chemistry.[7][10]
| Method | Principle | Advantages | Disadvantages | Typical Number of Identified Proteins |
| Acyl-Biotin Exchange (ABE) | Chemical labeling of palmitoylated cysteines. Free cysteines are blocked, palmitate is cleaved with hydroxylamine (B1172632), and the newly exposed thiols are tagged with biotin (B1667282).[11][12][13] | Does not require metabolic labeling, applicable to fixed tissues (FFPE), allows for the study of endogenous proteins.[11][12][13] | Can have high background from non-specific binding, multi-step protocol can be complex.[1][12] | Several hundred putative palmitoylated proteins have been identified in various studies.[14] |
| Acyl-Resin Assisted Capture (Acyl-RAC) | Similar to ABE, but after hydroxylamine cleavage, the newly exposed thiols are directly captured on a thiopropyl sepharose resin.[7][15] | Fewer steps than ABE, potentially lower background.[10] | Like ABE, it does not provide information on the specific acyl group attached.[10][16] | Comparable to ABE; one study on rat brain showed good overlap but also unique identifications for each method.[17] |
| Metabolic Labeling with Click Chemistry Probes (e.g., 17-ODYA, Alk-14) | Cells are incubated with a palmitic acid analog containing a bioorthogonal handle (alkyne or azide). The probe is metabolically incorporated into proteins, which are then detected by "clicking" on a reporter tag (e.g., biotin or a fluorophore).[4][5][10] | Highly specific and sensitive, allows for in vivo and in situ studies, enables pulse-chase experiments to study palmitoylation dynamics.[4][5][18] | Requires metabolic incorporation in living cells, which may not be suitable for all sample types. Probe structure might influence enzymatic processing.[8][19] | Global quantitative studies have identified approximately 400 palmitoylated proteins.[14] |
Experimental Workflows and Signaling Pathways
To visualize the logic of these experimental approaches and the context of palmitoylation in cellular signaling, the following diagrams are provided.
Detailed Experimental Protocols
Acyl-Biotin Exchange (ABE) Protocol
This protocol is adapted from established methods for the detection of palmitoylated proteins.[20][21]
-
Lysis and Blocking of Free Thiols:
-
Lyse cells or tissues in a buffer containing 50 mM Tris-HCl (pH 7.4), 5 mM EDTA, 150 mM NaCl, and a protease inhibitor cocktail.
-
Add N-ethylmaleimide (NEM) to a final concentration of 25 mM to block free cysteine thiols.
-
Incubate for 1 hour at 4°C with gentle agitation.
-
-
Protein Precipitation:
-
Precipitate proteins using acetone (B3395972) or a chloroform/methanol procedure to remove excess NEM.
-
Wash the protein pellet with cold acetone and air-dry.
-
-
Hydroxylamine Treatment and Biotinylation:
-
Resuspend the protein pellet in a buffer containing 4% SDS.
-
Divide the sample into two equal aliquots: one for hydroxylamine treatment (+HAM) and a negative control (-HAM).
-
To the +HAM sample, add a neutral hydroxylamine solution to a final concentration of 0.7 M. To the -HAM sample, add a corresponding volume of Tris buffer.
-
Incubate both samples for 1 hour at room temperature.
-
Add a thiol-reactive biotinylating agent, such as Biotin-HPDP, to both samples to a final concentration of 1 mM.
-
Incubate for 1 hour at room temperature.
-
-
Affinity Purification:
-
Precipitate the proteins again to remove excess biotinylating reagent.
-
Resuspend the pellets in a buffer containing a non-ionic detergent (e.g., 1% Triton X-100) and dilute to reduce the SDS concentration to 0.1%.
-
Add streptavidin-conjugated beads to capture biotinylated proteins and incubate for 2 hours at 4°C.
-
-
Elution and Analysis:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins by incubating the beads with a buffer containing a reducing agent, such as β-mercaptoethanol, to cleave the disulfide bond in Biotin-HPDP.
-
Analyze the eluted proteins by Western blotting or mass spectrometry.
-
Acyl-Resin Assisted Capture (Acyl-RAC) Protocol
This protocol provides a streamlined alternative to ABE.[7][22][23]
-
Lysis and Blocking of Free Thiols:
-
Follow the same procedure as for ABE (Step 1) to lyse the sample and block free thiols with NEM or S-methyl methanethiosulfonate (B1239399) (MMTS).
-
-
Removal of Blocking Agent:
-
Precipitate proteins with acetone to remove excess NEM/MMTS.
-
-
Capture of Palmitoylated Proteins:
-
Resuspend the protein pellet in a binding buffer.
-
Divide the sample into +HAM and -HAM aliquots.
-
Add thiopropyl sepharose beads to both samples.
-
To the +HAM sample, add neutral hydroxylamine to a final concentration of 0.5 M.
-
Incubate both samples for 2-4 hours at room temperature with agitation. This allows for simultaneous cleavage of the palmitoyl (B13399708) group and covalent capture of the newly exposed thiol by the beads.
-
-
Washing and Elution:
-
Wash the beads thoroughly with a high-salt buffer to remove non-specifically bound proteins.
-
Elute the captured proteins by incubating the beads with SDS-PAGE sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting or mass spectrometry.
-
Metabolic Labeling with 17-ODYA and Click Chemistry Protocol
This protocol is based on the use of the commercially available alkyne-containing palmitic acid analog, 17-octadecynoic acid (17-ODYA).[5][9][19]
-
Metabolic Labeling:
-
Culture cells in media supplemented with 17-ODYA. A typical concentration is 25-50 µM for 4-8 hours. It is recommended to use delipidated serum to improve probe incorporation.[19]
-
For optimal solubility, 17-ODYA can be saponified and complexed with fatty-acid-free bovine serum albumin (FAFBSA) before adding to the culture medium.[19]
-
After incubation, harvest and lyse the cells in a buffer containing protease inhibitors.
-
-
Click Chemistry Reaction:
-
To the cell lysate, add the click chemistry reaction cocktail. A typical cocktail includes:
-
An azide-functionalized reporter tag (e.g., biotin-azide or a fluorescent azide).
-
Copper(II) sulfate (B86663) (CuSO4).
-
A copper(I)-stabilizing ligand (e.g., TBTA).
-
A reducing agent to reduce Cu(II) to the catalytic Cu(I) state (e.g., TCEP or sodium ascorbate).
-
-
Incubate the reaction for 1 hour at room temperature.
-
-
Analysis or Enrichment:
-
For fluorescent detection: If a fluorescent azide (B81097) was used, the proteins can be directly visualized by in-gel fluorescence scanning after SDS-PAGE.
-
For enrichment: If biotin-azide was used, the biotinylated proteins can be enriched using streptavidin-conjugated beads as described in the ABE protocol (Steps 4 and 5).
-
-
Downstream Analysis:
-
Analyze the fluorescently labeled or enriched proteins by SDS-PAGE, Western blotting, or mass spectrometry.
-
Conclusion
The choice of probe for studying protein palmitoylation depends on the specific research question and the experimental system.
-
Acyl-Biotin Exchange (ABE) and Acyl-Resin Assisted Capture (Acyl-RAC) are powerful methods for identifying endogenously palmitoylated proteins without the need for metabolic labeling, and ABE is uniquely suited for use with fixed tissues.
-
Metabolic labeling with click chemistry probes offers high specificity and sensitivity for studying the dynamics of palmitoylation in living cells and organisms.
For a comprehensive understanding of a protein's palmitoylation status, a combination of these orthogonal approaches is often the most robust strategy.[6] As our understanding of the "palmitoylome" expands, the continued development and application of these chemical probes will be instrumental in elucidating the role of this critical post-translational modification in health and disease.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Palmitoylation - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Protein Palmitoylation in Leukocyte Signaling and Function [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical approaches for profiling dynamic palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection and Analysis of S-Acylated Proteins via Acyl Resin–Assisted Capture (Acyl-RAC) [bio-protocol.org]
- 8. A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Proteomic Identification of Palmitoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Chemical probe mediated visualization of protein S-palmitoylation in patient tissue samples [frontiersin.org]
- 14. Global profiling of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Site-specific analysis of protein S-acylation by resin-assisted capture - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 20. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A Modified Acyl-RAC Method of Isolating Retinal Palmitoyl Proteome for Subsequent Detection through LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Detection and Analysis of S-Acylated Proteins via Acyl Resin–Assisted Capture (Acyl-RAC) - PMC [pmc.ncbi.nlm.nih.gov]
Azide vs. Alkyne Probes in Proteomics: A Comparative Analysis
In the dynamic field of proteomics, the precise labeling and identification of proteins are paramount. Bioorthogonal chemistry, particularly the azide-alkyne cycloaddition reaction, has emerged as a powerful tool for these tasks. This guide provides a detailed comparative analysis of azide (B81097) and alkyne probes, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their experimental design. We will delve into the two primary modalities of this "click chemistry": the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
Performance Comparison: CuAAC vs. SPAAC
The choice between an azide and an alkyne probe strategy is intrinsically linked to the selection between CuAAC and SPAAC. Each approach presents a distinct set of advantages and disadvantages in terms of reaction efficiency, specificity, and biocompatibility.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | A terminal alkyne reacts with an azide in the presence of a copper(I) catalyst. | A strained cyclooctyne (B158145) reacts with an azide without the need for a catalyst. |
| Reaction Rate | Very fast and efficient.[1] | Generally slower than CuAAC, but still highly efficient for bioorthogonal labeling.[2] |
| Biocompatibility | The copper(I) catalyst is toxic to living cells, limiting its application primarily to in vitro studies with cell lysates or fixed cells.[3] | Copper-free and thus highly biocompatible, making it suitable for in vivo labeling in living cells and organisms.[4] |
| Specificity & Side Reactions | Generally high specificity. However, a notable side reaction involves the copper-catalyzed reaction of alkynes with cysteine thiols, forming thiotriazoles. This can lead to false-positive protein identification.[5][6] Using an azide on the reporter tag and an alkyne on the probe can sometimes reduce background labeling.[3] | Can exhibit off-target reactivity, particularly a thiol-yne reaction with cysteine-containing proteins, leading to background labeling.[4][7] |
| Probe/Reporter Design | Flexible; either the azide or the alkyne can be on the probe or the reporter molecule. Several studies suggest that using an azide-tagged reporter with an alkyne-functionalized probe results in lower background.[2][3] | Requires a bulky, strained alkyne (e.g., dibenzocyclooctyne - DBCO, DIBO) on one of the reaction partners. |
| Typical Applications | Activity-based protein profiling (ABPP) in cell lysates, labeling of post-translational modifications (PTMs) in vitro, and proteomic analysis of fixed samples.[5][7] | Live-cell imaging, in vivo tracking of biomolecules, and identification of protein targets in living organisms.[4] |
Experimental Workflows and Signaling Pathways
To visualize the core concepts and workflows associated with azide and alkyne probes in proteomics, the following diagrams are provided.
Key Experimental Protocols
Below are generalized protocols for performing CuAAC and SPAAC in a proteomics context. Researchers should optimize concentrations and incubation times for their specific experimental systems.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Cell Lysates
This protocol is adapted from established methods for activity-based protein profiling.[7][8]
Materials:
-
Cell lysate containing azide- or alkyne-labeled proteins
-
Alkyne- or azide-biotin/fluorophore tag
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other Cu(I)-stabilizing ligand
-
Copper(II) sulfate (B86663) (CuSO₄) solution
-
Sodium ascorbate (B8700270) solution
Procedure:
-
To the cell lysate (typically 1 mg/mL total protein), add the alkyne or azide reporter tag to a final concentration of 50-100 µM.
-
Sequentially add the following "click-mix" reagents to the lysate, vortexing gently after each addition:
-
TCEP (final concentration 1 mM)
-
TBTA ligand (final concentration 50-100 µM)
-
CuSO₄ (final concentration 1 mM)
-
Sodium ascorbate (final concentration 1 mM)
-
-
Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.
-
Proceed with downstream applications such as SDS-PAGE analysis or affinity purification of biotin-tagged proteins.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol for Live Cells
This protocol is a general guideline for labeling proteins in living cells.
Materials:
-
Cells metabolically labeled with an azide-containing amino acid analog.
-
Strained alkyne reporter molecule (e.g., DBCO-fluorophore).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
Procedure:
-
After metabolic labeling, wash the cells twice with PBS to remove unincorporated azide-containing amino acids.
-
Add the strained alkyne reporter molecule, dissolved in an appropriate solvent (e.g., DMSO) and diluted in cell culture medium, to the cells. Final concentrations typically range from 5 to 50 µM.
-
Incubate the cells for 30 minutes to 2 hours at 37°C in a CO₂ incubator.
-
Wash the cells three times with PBS to remove the unreacted reporter molecule.
-
The labeled cells can now be visualized by fluorescence microscopy or lysed for subsequent proteomic analysis.
Conclusion
The choice between azide and alkyne probes, and consequently between CuAAC and SPAAC, is dictated by the specific biological question and experimental system. CuAAC offers rapid and efficient labeling, making it a workhorse for in vitro proteomics, while the biocompatibility of SPAAC makes it the premier choice for studying proteins in their native, living context. A thorough understanding of the potential side reactions and careful optimization of protocols are crucial for obtaining high-quality, reliable data in any proteomics experiment utilizing these powerful bioorthogonal tools.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioorthogonal Reactions in Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 4. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
The Clear Advantage: Why 15-Azido-Pentadecanoic Acid Outshines Radioactive Probes in Modern Metabolic Research
For researchers, scientists, and drug development professionals at the forefront of metabolic investigation, the choice of molecular probes is a critical determinant of experimental success, safety, and efficiency. While radioactive isotopes have long been the workhorses for tracing metabolic pathways, a new generation of tools, exemplified by 15-azido-pentadecanoic acid, offers a superior alternative. This guide provides an objective, data-supported comparison, demonstrating the significant advantages of using this azido-functionalized fatty acid over traditional radioactive probes.
The study of fatty acid metabolism, a cornerstone of research in areas from oncology to cardiology, relies on the ability to track the fate of these molecules within the complex cellular environment. For decades, this was achieved by introducing fatty acids labeled with radioactive isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) and detecting their incorporation into biomolecules through autoradiography. However, this method is beset with challenges, including significant safety risks, cumbersome disposal protocols, and limitations in its compatibility with modern analytical techniques.
Enter this compound, a bioorthogonal chemical reporter that leverages the power of click chemistry. This fatty acid analog is readily taken up by cells and incorporated into metabolic pathways just like its natural counterpart. The key difference lies in its azide (B81097) group, a small, biologically inert functional group that can be specifically and efficiently "clicked" to a variety of reporter tags bearing a complementary alkyne group. This opens up a world of possibilities for detection and analysis that radioactive probes simply cannot match.
Performance at a Glance: A Head-to-Head Comparison
To understand the practical implications of choosing this compound over a radioactive probe, a direct comparison of their key performance characteristics is essential.
| Feature | This compound (Click Chemistry) | Radioactive Probes (e.g., [³H]Palmitate) |
| Safety | Non-radioactive, posing minimal health risks.[1] | Radioactive, requiring specialized handling, shielding, and monitoring to minimize exposure.[2] |
| Waste Disposal | Standard chemical waste disposal protocols. | Requires licensed radioactive waste disposal, which is costly and complex.[2] |
| Versatility of Detection | Compatible with a wide range of detection methods including fluorescence microscopy, flow cytometry, and mass spectrometry.[3][4] | Primarily limited to autoradiography, scintillation counting, or phosphorimaging.[2][5] |
| Multiplexing Capability | Can be used in conjunction with other fluorescent probes for multi-color imaging and analysis. | Difficult to distinguish between different isotopes in imaging applications. |
| Temporal Resolution | Allows for pulse-chase experiments to study dynamic processes with high temporal resolution.[6] | Long exposure times (days to weeks) for autoradiography limit the study of rapid metabolic events.[2] |
| Sensitivity | High sensitivity, with alkyne-modified fatty acids generally offering a better signal-to-noise ratio than azide-modified ones.[1] | Very high sensitivity, capable of detecting minute quantities of labeled molecules.[7] |
| Spatial Resolution | Enables high-resolution imaging at the subcellular level with fluorescence microscopy.[8] | Autoradiography provides good spatial resolution but can be limited by the path length of emitted particles. |
| Downstream Analysis | Labeled proteins can be enriched for identification and quantification by mass spectrometry-based proteomics.[6][9] | Incompatible with many downstream proteomic workflows without specialized equipment. |
Visualizing the Workflow: From Labeling to Detection
The experimental workflows for this compound and radioactive probes differ significantly, particularly in the detection phase.
References
- 1. A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometry-based detection of protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry for Imaging in-situ Protein Palmitoylation during the Asexual Stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Metabolic Labeling: Assessing the Specificity of 15-Azido-Pentadecanoic Acid
For researchers, scientists, and drug development professionals, the precise identification and quantification of post-translationally modified proteins are paramount. Fatty acylation, a critical lipid modification, is often studied using metabolic labeling with fatty acid analogs. This guide provides a comprehensive comparison of 15-azido-pentadecanoic acid (15-APA) with its primary alternative, 17-octadecynoic acid (17-ODYA), offering insights into their specificity, efficiency, and associated experimental considerations.
Introduction to Metabolic Labeling with Fatty Acid Analogs
Metabolic labeling is a powerful technique to study dynamic cellular processes. By introducing bioorthogonal fatty acid analogs—fatty acids with a chemically inert tag like an azide (B81097) or alkyne—into cell culture, researchers can track their incorporation into proteins. These tagged proteins can then be visualized or enriched for mass spectrometry analysis through a highly specific "click chemistry" reaction. This approach has superseded traditional methods that rely on radioactive isotopes, offering improved safety and sensitivity.
This compound (15-APA): An Azide-Based Probe
15-APA is a saturated fatty acid analog that contains a terminal azide group. This azide moiety serves as a handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction, allowing for the covalent attachment of a reporter molecule, such as a fluorophore or biotin, which contains a terminal alkyne.
Alternative Probes: The Rise of Alkyne Analogs
The most common alternative to 15-APA is 17-octadecynoic acid (17-ODYA), a fatty acid analog featuring a terminal alkyne group. In this "reverse" labeling strategy, the alkyne-tagged proteins are reacted with an azide-containing reporter. Scientific literature suggests a general preference for alkyne-modified probes like 17-ODYA over their azide-containing counterparts. This preference is primarily due to observations of lower background signal and enhanced sensitivity with alkyne probes.
A recent 2024 study has shed light on the source of background in CuAAC reactions, identifying a copper-catalyzed reaction between alkyne probes, azide tags, and the thiol groups of cysteine residues on proteins. This can lead to the formation of thiotriazoles, resulting in false-positive protein identification. While this side reaction can occur with both azide and alkyne probes, the use of an excess of a small azide-containing reporter with an alkyne-labeled proteome is often considered to generate a cleaner signal than the reverse.
Performance Comparison: 15-APA vs. 17-ODYA
While direct head-to-head quantitative data from a single study is limited, the consensus in the field, supported by numerous publications, points towards the superior performance of alkyne analogs like 17-ODYA.
| Feature | This compound (15-APA) | 17-Octadecynoic Acid (17-ODYA) | Rationale |
| Specificity (Signal-to-Noise) | Generally lower | Generally higher | Alkyne probes are reported to exhibit less non-specific binding and background signal in proteomic analyses. The use of a small azide reporter in excess is thought to be more efficient and generate less background than using a larger, more complex alkyne reporter. |
| Sensitivity | Generally lower | Generally higher | The higher signal-to-noise ratio of alkyne probes often translates to a greater ability to detect less abundant acylated proteins. |
| Number of Identified Proteins | Effective for identifying acylated proteins, with studies identifying several hundred S-acylated proteins using azide-based probes. | Often leads to the identification of a larger number of acylated proteins due to enhanced sensitivity and lower background. | |
| Established Protocols | Fewer detailed, publicly available protocols. | Numerous well-established and detailed protocols available in the literature. |
Experimental Protocols
Below are detailed methodologies for metabolic labeling using 15-APA and the subsequent click chemistry reaction for protein analysis.
Metabolic Labeling of Mammalian Cells with this compound
Materials:
-
This compound (15-APA)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cultured mammalian cells
Procedure:
-
Preparation of 15-APA-BSA Conjugate:
-
Prepare a stock solution of 15-APA in ethanol (B145695) or DMSO.
-
Prepare a solution of fatty acid-free BSA in PBS.
-
Slowly add the 15-APA stock solution to the BSA solution while vortexing to create a 1-2 mM 15-APA-BSA conjugate solution. This step is crucial for the solubility and delivery of the fatty acid to the cells.
-
-
Cell Culture and Labeling:
-
Plate mammalian cells at an appropriate density and allow them to adhere overnight.
-
The next day, replace the growth medium with fresh medium containing the 15-APA-BSA conjugate at a final concentration of 25-100 µM. The optimal concentration should be determined empirically for each cell line.
-
Incubate the cells for 4-16 hours at 37°C in a CO2 incubator. The incubation time can be optimized to study the dynamics of fatty acylation.
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells in an appropriate lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the labeled proteome.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Click Chemistry Reaction for Protein Visualization or Enrichment
Materials:
-
Cell lysate containing 15-APA-labeled proteins
-
Alkyne-fluorophore or Alkyne-biotin reporter molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (B8700270) (reducing agent)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (copper-chelating ligand)
-
SDS-PAGE reagents
-
Fluorescence scanner or streptavidin-conjugated reagents for western blotting
Procedure:
-
Prepare Click Chemistry Reaction Mix:
-
In a microcentrifuge tube, combine the cell lysate (20-50 µg of protein) with the alkyne-reporter molecule (final concentration 20-100 µM).
-
Add TBTA to a final concentration of 100 µM.
-
Add TCEP or sodium ascorbate to a final concentration of 1 mM.
-
Initiate the reaction by adding CuSO4 to a final concentration of 1 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.
-
-
Sample Preparation for Analysis:
-
For SDS-PAGE and in-gel fluorescence: Add SDS-PAGE sample buffer to the reaction mixture, boil for 5 minutes, and load onto a polyacrylamide gel. After electrophoresis, visualize the labeled proteins using a fluorescence gel scanner.
-
For western blotting (biotin enrichment): Precipitate the proteins (e.g., with acetone (B3395972) or methanol/chloroform) to remove excess biotin. Resuspend the protein pellet in a buffer compatible with streptavidin bead binding. Incubate with streptavidin-coated agarose (B213101) or magnetic beads to enrich the biotinylated proteins. Elute the enriched proteins and analyze by western blotting.
-
Visualizing the Experimental Workflow and a Key Signaling Pathway
To better illustrate the processes described, the following diagrams were generated using the Graphviz DOT language.
Protein palmitoylation plays a crucial role in various signaling pathways, including the Wnt signaling cascade, which is vital for embryonic development and tissue homeostasis. Dysregulation of Wnt signaling is frequently implicated in cancer.
Conclusion
The selection of a metabolic labeling probe is a critical decision in the study of protein fatty acylation. While this compound is a viable tool for this purpose, the current body of evidence suggests that alkyne-based analogs, such as 17-octadecynoic acid, offer superior performance in terms of specificity and sensitivity. Researchers should carefully consider the potential for background signal and the availability of established protocols when designing their experiments. The continued development of novel bioorthogonal tools and a deeper understanding of the underlying chemistry will undoubtedly further enhance our ability to unravel the complexities of protein lipidation in health and disease.
Unveiling the Specificity of 15-Azido-Pentadecanoic Acid in Biological Systems: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing metabolic labeling techniques, understanding the specificity of chemical probes is paramount. This guide provides a comparative analysis of 15-azido-pentadecanoic acid (15-N3-PDA), a commonly used probe for studying fatty acid metabolism and protein acylation. We delve into its potential for cross-reactivity and compare its performance with alternative probes, supported by experimental data and detailed protocols to aid in the design of robust and accurate biological experiments.
Introduction to Metabolic Labeling and the Role of 15-N3-PDA
Metabolic labeling is a powerful technique that allows for the tracking and identification of biomolecules within a living system. By introducing a modified version of a natural metabolite, such as a fatty acid, researchers can observe its incorporation into various cellular components. 15-N3-PDA is a synthetic analog of the 15-carbon saturated fatty acid, pentadecanoic acid. The key modification is the presence of an azide (B81097) (-N3) group at the terminus of the acyl chain. This "bioorthogonal" handle is chemically inert within the biological system but can be specifically and efficiently reacted with a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, via a "click chemistry" reaction. This enables the visualization and enrichment of molecules that have incorporated the fatty acid analog.
Assessing the Cross-Reactivity and Off-Target Effects of 15-N3-PDA
While 15-N3-PDA is a valuable tool, it is crucial to consider its potential for non-specific or "off-target" labeling. Cross-reactivity can arise from several factors, including:
-
Metabolic Conversion: The cellular machinery may metabolize 15-N3-PDA into other molecules, which could then be incorporated into unintended pathways.
-
Promiscuous Enzyme Activity: Enzymes involved in fatty acid metabolism may not be perfectly specific and could incorporate the analog into various lipid species or attach it to non-target proteins.
-
Non-Enzymatic Reactions: The azide group, while generally bioorthogonal, could potentially undergo side reactions under specific cellular conditions.
Comparison with Alternative Probes: The Case for Alkyne Analogs
A primary alternative to azide-functionalized probes are alkyne-containing fatty acid analogs, such as pentadec-14-ynoic acid. Both azide and alkyne moieties are used in click chemistry reactions. However, some studies suggest that alkyne probes may offer advantages in terms of specificity and signal-to-noise ratio.
Comparative analyses have indicated that alkyne-tagged reporters, when paired with azide-containing detection reagents, tend to produce lower background signals in biological systems. This can lead to improved sensitivity and a clearer distinction between specific labeling and non-specific noise. While direct quantitative proteomic comparisons of 15-N3-PDA and its alkyne counterpart are not extensively documented in the literature, the general preference for alkyne probes in some contexts suggests a potential for reduced cross-reactivity.
Table 1: Comparison of Azide and Alkyne-Functionalized Fatty Acid Probes
| Feature | This compound (15-N3-PDA) | Pentadec-14-ynoic Acid (Alkyne Analog) |
| Bioorthogonal Handle | Azide (-N3) | Terminal Alkyne (-C≡CH) |
| Click Chemistry Reaction | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Potential for Cross-Reactivity | May exhibit some background labeling. | Generally reported to have lower background signals, potentially indicating higher specificity.[1] |
| Sensitivity | Effective for many applications. | Potentially higher sensitivity due to lower background.[1] |
Experimental Protocols for Assessing Probe Specificity
To empirically determine the cross-reactivity of 15-N3-PDA in your specific experimental system, a competitive labeling experiment followed by quantitative mass spectrometry is the gold standard.
Protocol 1: Competitive Metabolic Labeling
Objective: To assess the specificity of 15-N3-PDA labeling by competing with a natural fatty acid.
Methodology:
-
Cell Culture: Culture cells of interest to the desired confluency.
-
Metabolic Labeling:
-
Control Group: Treat cells with 15-N3-PDA at the desired concentration.
-
Competition Group: Co-treat cells with 15-N3-PDA and a 10-fold to 100-fold excess of natural pentadecanoic acid.
-
No-Probe Control: Treat cells with vehicle only.
-
-
Cell Lysis: After the labeling period, harvest and lyse the cells.
-
Click Chemistry: Perform a click reaction on the cell lysates to attach a biotin tag to the azide group of the incorporated 15-N3-PDA.
-
Enrichment: Use streptavidin-coated beads to enrich for biotinylated proteins.
-
Proteomic Analysis: Digest the enriched proteins and analyze the resulting peptides by quantitative mass spectrometry (e.g., label-free quantification or isotopic labeling).
-
Data Analysis: Compare the abundance of proteins identified in the control and competition groups. A significant reduction in the labeling of a protein in the competition group suggests that the labeling is specific and occurs through the fatty acid metabolic pathway.
Protocol 2: Comparative Probe Analysis
Objective: To directly compare the labeling profiles of 15-N3-PDA and an alkyne analog.
Methodology:
-
Cell Culture: Prepare parallel cultures of the cells of interest.
-
Metabolic Labeling:
-
Group 1: Treat cells with 15-N3-PDA.
-
Group 2: Treat cells with an equimolar concentration of pentadec-14-ynoic acid.
-
-
Cell Lysis: Harvest and lyse the cells from both groups.
-
Click Chemistry:
-
Group 1 Lysate: React with an alkyne-biotin tag.
-
Group 2 Lysate: React with an azide-biotin tag.
-
-
Enrichment and Proteomic Analysis: Proceed with streptavidin enrichment and quantitative mass spectrometry as described in Protocol 1.
-
Data Analysis: Compare the protein profiles and relative abundances between the two groups. This will reveal proteins that are preferentially labeled by one probe over the other, providing insights into their relative specificities.
Conclusion and Recommendations
The specificity of metabolic probes is a critical consideration for the accurate interpretation of experimental results. While this compound is a widely used and effective tool, researchers should be aware of the potential for off-target labeling. Comparative studies and the existing literature suggest that alkyne-based fatty acid analogs may offer improved specificity and sensitivity due to lower background signals in click chemistry applications.
For researchers embarking on studies involving fatty acid metabolic labeling, we recommend the following:
-
Careful consideration of the choice of probe: Based on the available evidence, alkyne analogs may be preferable in situations where high specificity is critical.
-
Inclusion of appropriate controls: Competitive labeling experiments are essential to validate the specificity of probe incorporation.
-
Orthogonal validation: Whenever possible, confirm key findings using alternative methods that do not rely on metabolic labeling.
By employing these rigorous experimental design principles, researchers can confidently utilize fatty acid analogs like 15-N3-PDA to gain valuable insights into the complex world of lipid metabolism and protein acylation.
References
A Researcher's Guide to Quantitative Protein Acylation Analysis: 15-Azido-Pentadecanoic Acid in Focus
In the dynamic landscape of post-translational modifications, protein acylation, the attachment of fatty acids to proteins, stands out as a critical regulator of protein function, localization, and interaction. For researchers, scientists, and drug development professionals seeking to quantitatively analyze this modification, a variety of powerful tools are available. This guide provides a comprehensive comparison of methods for quantitative protein acylation analysis, with a special focus on the use of 15-azido-pentadecanoic acid (15-ADPA), a metabolic probe that has gained traction for its utility in "click chemistry" applications. We will delve into its performance compared to alternative methods, supported by experimental data, and provide detailed protocols to empower your research.
Method Comparison: Metabolic Labeling vs. Affinity-Based Enrichment
The quantitative analysis of protein acylation can be broadly categorized into two main approaches: metabolic labeling with chemical reporters and affinity-based enrichment of acylated proteins or peptides.
Metabolic labeling involves introducing a fatty acid analog containing a bioorthogonal handle (an azide (B81097) or alkyne group) into cell culture. These analogs are incorporated into proteins by the cell's natural enzymatic machinery. The bioorthogonal handle then allows for the selective attachment of a reporter tag (e.g., biotin (B1667282) for enrichment or a fluorophore for imaging) via a highly specific chemical reaction, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry." 15-ADPA falls into this category, providing a powerful tool for profiling de novo acylation events.
Affinity-based enrichment methods, on the other hand, do not rely on metabolic incorporation of a probe. Instead, they leverage the chemical properties of the acyl linkage to isolate acylated proteins or peptides from cell or tissue lysates. The two most prominent methods are Acyl-Biotin Exchange (ABE) and Acyl-Resin Assisted Capture (Acyl-RAC).[1][2] These techniques are particularly useful for analyzing the total acylation state of proteins from a variety of biological samples, including tissues.[3]
The choice between these methods depends on the specific research question. Metabolic labeling is ideal for studying the dynamics of protein acylation, while affinity-based methods provide a snapshot of the entire acyl-proteome.
Quantitative Performance: A Head-to-Head Comparison
A key consideration for any quantitative proteomics study is the performance of the chosen method in terms of sensitivity, specificity, and breadth of coverage. Below, we summarize the quantitative data comparing metabolic labeling probes and affinity-based enrichment techniques.
| Method | Principle | Proteins Identified (Jurkat T-cells) | Overlap | Key Advantages | Key Disadvantages |
| This compound (15-ADPA) / Alkyne Probes (e.g., 17-ODYA) | Metabolic labeling followed by click chemistry and mass spectrometry.[4] | ~125-218 S-acylated proteins.[5][6] | High overlap between different length probes (e.g., C15-az and C17-az).[4] | - Enables study of acylation dynamics. - Can be combined with SILAC for robust quantification.[4] - High specificity for de novo acylation. | - May not capture the entire acyl-proteome. - Potential for metabolic conversion of the probe.[7] - Alkyne probes may exhibit lower background than azide probes. |
| Acyl-Resin Assisted Capture (Acyl-RAC) | Capture of hydroxylamine-liberated thiols on a thiol-reactive resin.[1] | 728 proteins (HEK293-T cells). | ~10% overlap with metabolic labeling. | - Broader coverage of the S-acyl-proteome. - Applicable to tissue samples.[3] - Does not require live cells for labeling. | - Does not distinguish between different acyl groups.[3] - May miss proteins with low acylation stoichiometry. - Semi-quantitative by nature.[8] |
| Acyl-Biotin Exchange (ABE) | Biotinylation of hydroxylamine-liberated thiols followed by streptavidin enrichment. | Similar coverage to Acyl-RAC. | Good agreement with Acyl-RAC, though some unique identifications for each. | - Widely used and well-established. - Applicable to a wide range of sample types. | - Can have higher background compared to Acyl-RAC. - Multiple steps can lead to sample loss. |
Table 1: Quantitative Comparison of Protein Acylation Analysis Methods. This table summarizes the principles, reported numbers of identified proteins, and key advantages and disadvantages of metabolic labeling with 15-ADPA/alkyne probes versus affinity-based enrichment methods like Acyl-RAC and ABE.
A study directly comparing azido- and alkyne-functionalized fatty acid probes (C15-az and C17-az) using Stable Isotope Labeling with Amino acids in Cell Culture (SILAC) revealed that while there is a large overlap in the identified proteins, some proteins show preferential labeling by one probe over the other, although the magnitude of this preference is generally modest (at most 2-fold).[4] This highlights the importance of considering the specific fatty acid analog used in metabolic labeling experiments.
Experimental Protocols
To facilitate the implementation of these techniques in your laboratory, we provide detailed protocols for the quantitative analysis of protein acylation using 15-ADPA with TMT labeling, as well as for the Acyl-RAC method.
Protocol 1: Quantitative Analysis of Protein Acylation using 15-ADPA and TMT Labeling
This protocol outlines a complete workflow from metabolic labeling of cells with 15-ADPA to quantitative mass spectrometry analysis using Tandem Mass Tags (TMT).
1. Metabolic Labeling with 15-ADPA
-
Cell Culture: Plate cells at an appropriate density to reach 70-80% confluency at the time of labeling.
-
Probe Preparation: Prepare a stock solution of this compound in DMSO. For cell treatment, dilute the stock solution in culture medium to a final concentration of 25-100 µM. It is recommended to conjugate the fatty acid to fatty acid-free Bovine Serum Albumin (BSA) to enhance solubility and delivery.
-
Labeling: Replace the culture medium with the 15-ADPA-containing medium and incubate for 4-24 hours at 37°C. The optimal labeling time should be determined empirically for each cell type.
-
Cell Harvest: Wash the cells twice with ice-cold PBS and harvest by scraping or trypsinization. Pellet the cells by centrifugation and store at -80°C until further use.
2. Click Chemistry Reaction
-
Cell Lysis: Lyse the cell pellet in a buffer containing 1% SDS and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a compatible protein assay.
-
Click Reaction Cocktail: Prepare a fresh click chemistry reaction cocktail containing:
-
Biotin-alkyne (for enrichment)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
-
Reaction: Add the click reaction cocktail to the protein lysate and incubate for 1-2 hours at room temperature.
-
Protein Precipitation: Precipitate the proteins using methanol/chloroform or acetone (B3395972) to remove excess reagents.
3. Enrichment of Acylated Proteins
-
Resuspend Pellet: Resuspend the protein pellet in a buffer containing SDS.
-
Streptavidin Affinity Purification: Add streptavidin-conjugated beads to the lysate and incubate to capture the biotinylated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads.
4. TMT Labeling and Mass Spectrometry
-
Protein Digestion: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
TMT Labeling: Label the resulting peptides with the appropriate TMT reagents according to the manufacturer's protocol.[3][9][10]
-
Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate using high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]
-
Column: C18 reversed-phase column.
-
Gradient: A typical gradient would be a linear increase in acetonitrile (B52724) concentration over 60-120 minutes.
-
Mass Spectrometer Settings:
-
MS1 Scan: High resolution (e.g., 60,000) scan over a mass range of m/z 350-1500.
-
MS2 Scan (HCD): Fragmentation of the top 10-20 most intense precursor ions with a normalized collision energy of ~30-35%. High resolution (e.g., 30,000) detection of fragment ions to allow for accurate TMT reporter ion quantification.
-
-
-
Data Analysis:
-
Database Search: Search the raw data against a relevant protein database using software such as MaxQuant or Proteome Discoverer. Specify TMT labeling as a modification.
-
Quantification: Extract the reporter ion intensities for each identified peptide to determine the relative abundance of the acylated proteins across the different samples.
-
Statistical Analysis: Perform statistical tests to identify significantly regulated acylated proteins.
-
Protocol 2: Acyl-Resin Assisted Capture (Acyl-RAC) for S-Acylation Analysis
This protocol describes the enrichment of S-acylated proteins from cell or tissue lysates.[1][2]
1. Lysate Preparation
-
Lysis: Lyse cells or homogenize tissue in a lysis buffer containing a high concentration of a blocking agent such as methyl methanethiosulfonate (B1239399) (MMTS) or N-ethylmaleimide (NEM) to block free thiol groups.
-
Protein Precipitation: Precipitate the proteins to remove the blocking agent.
2. Thioester Cleavage and Capture
-
Resuspension: Resuspend the protein pellet in a binding buffer.
-
Hydroxylamine (B1172632) Treatment: Divide the sample into two aliquots. Treat one aliquot with hydroxylamine (HAM) to cleave the thioester bonds of S-acylated proteins, exposing free thiols. Treat the other aliquot with a control buffer (e.g., Tris-HCl).
-
Capture: Add thiol-reactive Sepharose beads to both samples and incubate to capture the proteins with free thiols.
3. Elution and Analysis
-
Washing: Wash the beads thoroughly to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads using a reducing agent such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting for specific proteins of interest, or proceed with in-solution digestion and mass spectrometry for proteome-wide analysis.
Visualizing the Workflow and Signaling Pathways
To further clarify the experimental processes and the biological context of protein acylation, we provide diagrams generated using the DOT language.
Protein acylation plays a pivotal role in various signaling pathways. The Hedgehog (Hh) signaling pathway, essential for embryonic development and tissue homeostasis, is a prime example where lipid modifications are critical for the function of the Hh ligand itself.
References
- 1. Pentadecanoic Acid Shows Anti-Inflammatory, PPAR Effects - Creative Proteomics [creative-proteomics.com]
- 2. Detection and Analysis of S-Acylated Proteins via Acyl Resin–Assisted Capture (Acyl-RAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomic analysis of fatty-acylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. aragen.com [aragen.com]
- 10. qb3.berkeley.edu [qb3.berkeley.edu]
- 11. dELTA-MS: A Mass Spectrometry-Based Proteomics Approach for Identifying ADP-ribosylation Sites and Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apps.thermoscientific.com [apps.thermoscientific.com]
A Researcher's Guide to Fluorescent Reporters for Azide-Alkyne Click Chemistry
For researchers, scientists, and drug development professionals navigating the vibrant landscape of bioorthogonal chemistry, the selection of an optimal fluorescent reporter for azide-alkyne click chemistry is a critical determinant of experimental success. This guide provides a comprehensive comparison of commonly employed fluorescent reporters, supported by experimental data and detailed protocols to facilitate informed decision-making.
The two primary modalities of azide-alkyne click chemistry, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), offer distinct advantages and are compatible with a diverse palette of fluorescent probes. CuAAC is known for its rapid kinetics but the requisite copper catalyst can exhibit cellular toxicity, making it more suitable for fixed-cell imaging or in vitro applications.[1][2] In contrast, SPAAC is a copper-free method ideal for live-cell imaging, though it may proceed at a slower rate.[2][3]
Performance Comparison of Fluorescent Reporters
The efficacy of a fluorescent reporter is determined by several key photophysical parameters, including its quantum yield (Φ), molar extinction coefficient (ε), and photostability. The brightness of a fluorophore is proportional to the product of its molar extinction coefficient and quantum yield. The following tables summarize the available quantitative data for a selection of fluorescent reporters commonly functionalized with azides or alkynes for click chemistry applications.
Table 1: Photophysical Properties of Common Fluorescent Reporters for Click Chemistry
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) | Brightness (Φ x ε) |
| Coumarin (B35378) Derivatives | |||||
| Coumarin 343 X | 437[4] | 477[4] | 0.63[4] | 39,000[4] | 24,570 |
| 3-azido-7-hydroxycoumarin (after click) | ~380 | ~470 | High (Fluorogenic) | - | - |
| Fluorescein Derivatives | |||||
| 5-FAM (5-Carboxyfluorescein) | 494[5] | 518[5] | 0.75 (unclicked), 0.59 (clicked)[6] | ~75,000 | ~56,250 (unclicked) |
| Rhodamine Derivatives | |||||
| 5-TAMRA (5-Carboxytetramethylrhodamine) | 555[7] | 580[7] | ~0.1 | 91,000[8] | ~9,100 |
| Cyanine Dyes | |||||
| Cy3 | ~550 | ~570 | 0.04 (in aqueous solution)[9] | ~150,000 | ~6,000 |
| Cy5 | ~650 | ~670 | 0.3 (in aqueous solution)[9] | ~250,000 | ~75,000 |
| Alexa Fluor Dyes | |||||
| Alexa Fluor 350 | 346[4] | 442[4] | ~0.58[4] | 19,000[4] | ~11,020 |
| Alexa Fluor 488 | 495 | 519 | 0.92 | 71,000 | 65,320 |
| Alexa Fluor 555 | 555 | 565 | 0.1 | 150,000 | 15,000 |
| Alexa Fluor 647 | 650 | 668 | 0.33 | 239,000 | 78,870 |
Note: Photophysical properties can be influenced by the local environment, including solvent, pH, and conjugation to biomolecules. The data presented here are for comparative purposes and may vary under specific experimental conditions.
Fluorogenic Reporters: A "Click-to-Glow" Advantage
A significant advancement in fluorescent reporter technology is the development of fluorogenic probes. These molecules are initially non-fluorescent or weakly fluorescent and exhibit a substantial increase in quantum yield upon undergoing the click reaction.[6][10] This "click-on" fluorescence offers a major advantage by minimizing background signal from unreacted probes, enabling no-wash imaging protocols, which are particularly valuable for live-cell and high-throughput applications.[11][12]
Table 2: Performance of Selected Fluorogenic Reporters
| Reporter Type | Bioorthogonal Reaction | Fold Increase in Fluorescence | Quantum Yield (Clicked) | Reference |
| Azidofluorescein derivatives | CuAAC | - | Up to 0.59 | [6] |
| Fl-DIBO | SPAAC | >1000 | 0.119 | [10] |
| 3-azido-7-hydroxycoumarin | CuAAC | Significant | - | [11] |
| Coumarin-fused tetrazole | Photo-click | >30 | - | [13] |
| Phosphonated coumarin azides | SPAAC | ~60 | - | [14] |
Experimental Protocols
Accurate and reproducible results in fluorescent labeling experiments are contingent upon well-defined protocols. Below are detailed methodologies for performing CuAAC and SPAAC in a cellular context.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fixed Cells
This protocol is adapted for labeling azide-modified biomolecules in fixed cells with an alkyne-containing fluorescent reporter.
Materials:
-
Cells cultured on coverslips, metabolically labeled with an azide-containing precursor (e.g., Ac4ManNAz for glycans, L-azidohomoalanine (AHA) for proteins).
-
Fixative solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Wash buffer (PBS with 1% BSA).
-
Click reaction cocktail components:
-
Fluorescent alkyne probe (e.g., 1-100 µM).
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 10 mM stock).
-
Copper(I)-stabilizing ligand (e.g., THPTA, 50 mM stock).
-
Reducing agent (e.g., sodium ascorbate (B8700270), 1 M stock, freshly prepared).
-
-
Nuclear counterstain (e.g., DAPI).
-
Mounting medium.
Procedure:
-
Cell Culture and Metabolic Labeling: Culture cells and introduce the azide-containing metabolic precursor at an optimized concentration and for a sufficient duration to allow incorporation into the target biomolecules.
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with wash buffer.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, add the components in the following order, vortexing gently after each addition:
-
PBS (to 1 mL).
-
Fluorescent alkyne probe (to final concentration).
-
CuSO₄ solution (e.g., 1 µL of 10 mM stock for 10 µM final).
-
Ligand (e.g., 5 µL of 50 mM stock for 250 µM final).
-
Sodium ascorbate (e.g., 10 µL of 1 M stock for 10 mM final).
-
-
Remove the wash buffer from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Remove the reaction cocktail and wash the cells three times with wash buffer.
-
If desired, counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
This protocol describes the labeling of azide-modified biomolecules in living cells using a strained alkyne (e.g., DBCO, BCN) conjugated to a fluorescent reporter.
Materials:
-
Live cells cultured in appropriate imaging dishes or plates, metabolically labeled with an azide-containing precursor.
-
Fluorescent strained alkyne probe (e.g., DBCO-fluorophore, 1-25 µM).
-
Cell culture medium.
-
Imaging buffer (e.g., PBS or phenol (B47542) red-free medium).
Procedure:
-
Cell Culture and Metabolic Labeling: Follow the procedure described in Protocol 1 for cell culture and metabolic labeling.
-
Strain-Promoted Click Reaction:
-
Wash the cells twice with pre-warmed cell culture medium.
-
Prepare a solution of the fluorescent strained alkyne probe in cell culture medium at the desired final concentration.
-
Add the probe-containing medium to the cells.
-
Incubate for 30-120 minutes at 37°C in a cell culture incubator, protected from light. The optimal incubation time will depend on the specific probe and cell type.
-
-
Washing and Imaging:
-
Remove the probe-containing medium and wash the cells three times with imaging buffer.
-
Image the live cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using the DOT language provide a visual representation of the key steps involved in fluorescent labeling via click chemistry.
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in fixed cells.
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in live cells.
Conclusion
The choice of a fluorescent reporter for azide-alkyne click chemistry is a multifaceted decision that depends on the specific application, the biological system under investigation, and the available instrumentation. For applications demanding high brightness and where copper toxicity is not a concern, traditional bright fluorophores like Alexa Fluor dyes remain excellent choices. For live-cell imaging and experiments where background fluorescence is a significant issue, the growing arsenal (B13267) of fluorogenic reporters offers a powerful solution. By carefully considering the quantitative data and detailed protocols presented in this guide, researchers can confidently select the most appropriate fluorescent tools to illuminate their biological discoveries.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. akinainc.com [akinainc.com]
- 6. Fluorogenic Azidofluoresceins for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Carboxytetramethylrhodamine Azide (5-TAMRA-Azide) [baseclick.eu]
- 8. 5-TAMRA-Azide, Azides of Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. A Fluorogenic Probe for the Catalyst-Free Detection of Azide-Tagged Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Developing visible fluorogenic ‘click-on’ dyes for cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Membrane‐Permeant, Bioactivatable Coumarin Derivatives for In‐Cell Labelling - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
